molecular formula C8H17NO2 B1418887 2-Methyl-3-(4-morpholinyl)-1-propanol CAS No. 35806-19-0

2-Methyl-3-(4-morpholinyl)-1-propanol

Cat. No.: B1418887
CAS No.: 35806-19-0
M. Wt: 159.23 g/mol
InChI Key: YZQLKGGGHTXJDE-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-morpholinyl)-1-propanol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLKGGGHTXJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672529
Record name 2-Methyl-3-(morpholin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35806-19-0
Record name 2-Methyl-3-(morpholin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methyl-3-(4-morpholinyl)-1-propanol" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Methyl-3-(4-morpholinyl)-1-propanol, a morpholine-containing amino alcohol with potential applications in medicinal chemistry and materials science. This document will delve into its chemical structure, a proposed synthetic pathway, and potential applications, drawing upon established chemical principles and data from analogous compounds.

Chemical Structure and Nomenclature

This compound is a chiral organic compound featuring a primary alcohol, a methyl group, and a morpholine ring. The presence of these functional groups suggests its utility as a versatile building block in organic synthesis.

Table 1: Compound Identification

IUPAC Name This compound
CAS Number 35806-19-0
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Canonical SMILES CC(CO)CN1CCOCC1
InChI Key YZQLKGGGHTXJDE-UHFFFAOYSA-N

The structure of this compound is characterized by a propanol backbone with a methyl group at the second carbon and a morpholinyl group attached to the third carbon.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed reaction is the aminolysis of 2-methyloxirane-3-methanol (also known as 2-(oxiran-2-yl)propan-1-ol) with morpholine. This reaction is expected to proceed with high regioselectivity, with the morpholine nitrogen attacking the less sterically hindered terminal carbon of the epoxide ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Morpholine C Nucleophilic Ring-Opening A->C B 2-Methyloxirane-3-methanol B->C D This compound C->D Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a self-validating system, with suggested in-process controls to ensure reaction completion and product purity.

Materials:

  • Morpholine (C₄H₉NO)

  • 2-Methyloxirane-3-methanol (C₄H₈O₂)

  • Ethanol (as solvent)

  • Anhydrous sodium sulfate (for drying)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyloxirane-3-methanol (1.0 equivalent) in ethanol.

  • Addition of Morpholine: Add morpholine (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of morpholine helps to ensure complete consumption of the epoxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting epoxide.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities, followed by washing with deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications

The structural motifs within this compound suggest its potential utility in several fields, primarily in drug discovery and as a corrosion inhibitor.

Medicinal Chemistry

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[2][3] Morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[4]

The primary alcohol and the secondary amine (within the morpholine ring) of this compound provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. It can serve as a valuable scaffold for the synthesis of novel therapeutic agents.

Corrosion Inhibition

Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in steam boiler systems.[5] They function by neutralizing acidic species and forming a protective film on metal surfaces. The volatility of morpholine allows it to be distributed in both water and steam phases, providing comprehensive protection.[1] this compound, being a derivative of morpholine, is expected to exhibit similar corrosion-inhibiting properties.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the morpholine ring protons, the methyl group doublet, the methylene protons adjacent to the nitrogen and the alcohol, and the methine proton.
¹³C NMR Distinct peaks for the carbons of the morpholine ring, the methyl carbon, the two methylene carbons, and the methine carbon.
FT-IR A broad absorption band for the O-H stretch of the primary alcohol, C-H stretching vibrations, and C-N and C-O stretching bands characteristic of the morpholine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

A detailed protocol for the analysis of a similar compound, 1,3-Diamino-2-propanol, can be found in the literature and adapted for this molecule.[6]

Conclusion

This compound is a chiral amino alcohol with significant potential as a building block in organic synthesis. While specific data for this compound is limited, its structural features and the known properties of morpholine derivatives suggest promising applications in medicinal chemistry and as a corrosion inhibitor. The proposed synthetic route via epoxide ring-opening offers a straightforward and efficient method for its preparation. Further research into the specific properties and applications of this compound is warranted.

References

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An In-depth Technical Guide on 2-Methyl-3-(4-morpholinyl)-1-propanol: A Scaffold-Centric Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No. 35806-19-0), a unique heterocyclic compound. In the absence of extensive direct research on this specific molecule, this document adopts a scaffold-centric methodology. By examining the well-established principles of β-amino alcohol synthesis and the pharmacological significance of the morpholine moiety, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this and related compounds.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental therapeutic agents.[1][2] Its prevalence is not coincidental; the inclusion of this heterocycle can confer advantageous physicochemical, metabolic, and biological properties to a molecule.[1] The morpholine moiety, with its ether and amine functionalities, can participate in hydrogen bonding and improve aqueous solubility, thereby enhancing the pharmacokinetic profile of a drug candidate.[3] Furthermore, the rigid, chair-like conformation of the morpholine ring can provide a defined orientation for pharmacophoric groups, leading to improved target binding and potency.[2]

This compound incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel bioactive compounds.[4] This guide will delve into its chemical identity, propose a robust synthetic strategy, and explore its potential applications based on the established activities of related structures.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 35806-19-0[5]
Molecular Formula C₈H₁₇NO₂[5]
Molecular Weight 159.23 g/mol [5]
Canonical SMILES CC(CO)CN1CCOCC1N/A
InChI Key YZQLKGGGHTXJDE-UHFFFAOYSA-NN/A

The structure of this compound, featuring a primary alcohol, a secondary amine embedded within the morpholine ring, and a methyl group, presents several key features for consideration in drug design. The primary alcohol is a versatile functional group that can be further modified, for instance, through esterification or oxidation. The tertiary amine of the morpholine ring imparts basicity and can form salts to improve solubility and handling. The methyl group introduces a small lipophilic element and a chiral center, which could be crucial for stereospecific interactions with biological targets.

Caption: Chemical structure of this compound.

Synthetic Strategy: The Ring-Opening of Epoxides

The synthesis of β-amino alcohols, such as this compound, is most commonly and efficiently achieved through the nucleophilic ring-opening of an epoxide with an amine.[5][6][7][8] This method is widely applicable and allows for the introduction of diverse amine functionalities.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of 2-methyloxirane (propylene oxide) with morpholine.

Synthetic_Pathway PropyleneOxide 2-Methyloxirane (Propylene Oxide) Reaction + PropyleneOxide->Reaction Morpholine Morpholine Morpholine->Reaction Product This compound Reaction->Product Solvent (e.g., EtOH, H2O)

Caption: Proposed synthesis of this compound.

The nucleophilic attack of the secondary amine of morpholine on the less sterically hindered carbon of the propylene oxide ring is the key step in this reaction. The use of a protic solvent, such as ethanol or water, can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for similar reactions. Optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve high yields and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol or water, to dissolve the morpholine.

  • Reagent Addition: Slowly add 2-methyloxirane (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition and cooling may be necessary.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the structural motifs present in the molecule suggest several promising avenues for investigation.

As a Scaffold for Local Anesthetics

A study on 1-(morpholino or piperidino)-2-propanol derivatives has demonstrated their potential as local anesthetic agents.[9] These compounds were shown to decrease the action potential in nerve fibers, a mechanism consistent with local anesthesia.[9] Given the structural similarity, this compound and its derivatives are prime candidates for evaluation in this therapeutic area.

Building Block for Bioactive Molecules

The morpholine ring is a key component in a wide array of biologically active compounds, including anticancer agents, antibiotics, and central nervous system drugs.[10][11][12] The primary alcohol of this compound serves as a convenient handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures.[4]

Drug_Development_Workflow cluster_0 Scaffold Identification cluster_1 Library Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization Scaffold 2-Methyl-3-(4-morpholinyl) -1-propanol Modification Chemical Modification (e.g., Esterification, Etherification) Scaffold->Modification Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for utilizing the target compound in drug discovery.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its synthesis is straightforward, and its structure combines the pharmacologically significant morpholine ring with a versatile primary alcohol. While direct biological data is scarce, the established activities of related morpholino-propanol derivatives, particularly as local anesthetics, provide a strong rationale for further investigation.

Future research should focus on the efficient, scaled-up synthesis of this compound and the generation of a library of derivatives for biological screening. A thorough investigation into its pharmacological properties, including its mechanism of action and potential therapeutic applications, is warranted. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the role of the morpholine scaffold in drug design.

References

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"2-Methyl-3-(4-morpholinyl)-1-propanol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-3-(4-morpholinyl)-1-propanol

Authored by: A Senior Application Scientist

Publication Date: January 19, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted amino alcohol of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details the compound's chemical and physical properties, structural information, potential applications, and critical safety and handling protocols. The inclusion of the morpholine moiety, a privileged scaffold in drug discovery, combined with a chiral propanol backbone, makes this molecule a valuable building block for developing novel chemical entities. This guide is intended to serve as an essential resource for scientists and professionals engaged in advanced chemical research and development.

Introduction

This compound is a bifunctional organic molecule characterized by a morpholine ring linked to a 2-methyl-1-propanol backbone. The morpholine heterocycle is a common structural motif in a vast array of biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The primary alcohol and the tertiary amine functionalities of this compound offer versatile handles for further chemical modification, making it a valuable intermediate in multi-step syntheses. This guide aims to consolidate the available technical data for this compound, providing a foundation for its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, ensuring proper storage, and understanding the compound's behavior in various chemical systems.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [2]
CAS Number 35806-19-0[1][2]
Physical Form Liquid[1][2]
Purity ≥95%[1][2]
Stereochemistry Racemic[1]
LogP (Octanol/Water Partition Coefficient) 0.21[1]
Storage Temperature Room Temperature (RT)[2]

Structural Information

The unique arrangement of functional groups in this compound dictates its chemical reactivity and potential biological activity.

2D Chemical Structure

The structure comprises a central propane chain with a primary alcohol at position 1, a methyl group at position 2, and a morpholin-4-yl group attached to position 3.

G prep Preparation: - Review SDS - Don PPE (Gloves, Goggles, Lab Coat) handle Handling: - Use in a well-ventilated fume hood - Ground equipment to prevent static discharge prep->handle spill Spill Response: - Evacuate area - Absorb with inert material - Place in a sealed container for disposal handle->spill If Spill Occurs storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Away from heat and ignition sources handle->storage disposal Disposal: - Dispose of as hazardous waste - Follow local, state, and federal regulations storage->disposal End of Lifecycle

Caption: Safe Handling Workflow for this compound.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [3]* Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [3]* Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [4]* Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical advice. [3]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from heat, sparks, open flames, and other sources of ignition. [4][5]

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in scientific research and development. Its combination of a primary alcohol, a chiral center, and a morpholine ring provides a rich platform for the synthesis of novel compounds. While detailed application and synthesis data are still emerging, its structural analogy to well-known pharmacophores suggests a promising future in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

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"2-Methyl-3-(4-morpholinyl)-1-propanol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(4-morpholinyl)-1-propanol, with the CAS number 35806-19-0, is a unique bifunctional molecule incorporating a primary alcohol and a tertiary amine within a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability, as well as providing a versatile synthetic handle.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its structure, potential synthesis, and relevance in the field of drug discovery and development. The presence of both a hydroxyl group and a tertiary amine allows for a diverse range of chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 35806-19-0[1][3]
Molecular Formula C8H17NO2[1][2][3]
Molecular Weight 159.23 g/mol [2][5]
Physical Form Liquid[6]
Boiling Point 90 °C at 2 Torr[1]
Density (calculated) 1.014 ± 0.06 g/cm³[1]

Chemical Structure and Reactivity

The molecular structure of this compound is characterized by a propanol backbone with a methyl group at the second carbon and a morpholine ring attached to the third carbon.

Synthesis reagent1 Morpholine intermediate Intermediate reagent1->intermediate Nucleophilic Substitution or Michael Addition reagent2 2-Methyl-3-halopropan-1-ol or 2-Methylpropenal reagent2->intermediate product This compound intermediate->product Reduction (if necessary)

Caption: A conceptual synthetic pathway for this compound.

Applications in Drug Development

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [1][2]Its presence often enhances drug-like properties, including aqueous solubility, metabolic stability, and oral bioavailability. Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. [4][7] While specific pharmacological data for this compound is not yet published, its structural features suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. The primary alcohol can be functionalized to introduce various pharmacophores, while the morpholine ring can modulate the overall physicochemical properties of the resulting molecule. Researchers in drug discovery may utilize this compound to synthesize libraries of novel compounds for screening against various biological targets. For example, derivatives of morpholino-propanols have been investigated for their local anesthetic activities. [5]

Spectral Analysis

Detailed experimental spectral data for this compound is not currently available in public databases. However, predicted spectral characteristics can be inferred from its structure.

¹H NMR Spectroscopy (Predicted):

  • -OH proton: A broad singlet, the chemical shift of which would be dependent on concentration and solvent.

  • -CH₂-OH protons: A doublet of doublets or a multiplet.

  • -CH(CH₃)- proton: A multiplet, coupled to the adjacent methylene and methyl protons.

  • -CH₂-N protons (morpholine): A multiplet.

  • -CH₂-O- protons (morpholine): A multiplet.

  • -CH₃ protons: A doublet.

¹³C NMR Spectroscopy (Predicted):

  • Signals corresponding to the eight unique carbon atoms in the molecule would be expected. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen and nitrogen). Carbons closer to the electronegative oxygen and nitrogen atoms would appear at a lower field (higher ppm value).

Infrared (IR) Spectroscopy (Predicted):

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

  • A C-O stretching vibration for the primary alcohol likely in the 1000-1100 cm⁻¹ region.

  • C-N stretching vibrations associated with the tertiary amine of the morpholine ring.

Safety and Handling

Specific safety and handling data for this compound is limited. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its bifunctional nature, combining a primary alcohol and a morpholine ring, offers a wide scope for chemical derivatization. While detailed experimental data on its reactivity, spectral properties, and biological activity are yet to be fully elucidated, its structural relationship to known bioactive morpholine derivatives suggests it is a compound of interest for researchers in drug discovery and materials science. Further investigation into its synthesis and pharmacological profiling is warranted to unlock its full potential.

References

  • Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. (1975). Japanese Journal of Pharmacology, 25(1), 19-27.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2733–2756.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences, 407, 01014.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235331.
  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2018). Journal of Medicinal Chemistry, 61(21), 9577–9593.
  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-13.
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  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (2013). Current Topics in Medicinal Chemistry, 13(4), 434–453.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

  • 2-METHYL-1-PROPANOL NATURAL EU BESTALLY. (n.d.). Lluch Essence. Retrieved January 19, 2026, from [Link]

  • Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • 2-Methyl-3-phenyl-1-propanol - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation of 4-(2-methylpropenyl)morpholine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

  • The Role of 2-Fluoro-2-methyl-1-propanol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (2018). Frontiers in Pharmacology, 9, 440.
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  • Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49(6), 787–810.
  • Solved IR Spectrum for 2-Methyl-1-Propanol. Is anyone | Chegg.com. (2017, May 7). Retrieved January 19, 2026, from [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-1-propanol with Benzene and Water. (n.d.). IUPAC-NIST Solubilities Database. Retrieved January 19, 2026, from [Link]

  • NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. (2024, April 1). YouTube. Retrieved January 19, 2026, from [Link]

  • Methods for preparing n-substituted morpholine compounds. (2009).
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A Senior Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Methyl-3-(4-morpholinyl)-1-propanol. As a molecule incorporating a primary alcohol, a tertiary amine within a morpholine ring, and a chiral center, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals, offering not just data interpretation but also the underlying scientific rationale for experimental design and analysis, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Spectroscopic Strategy

The foundational step in any analysis is a thorough understanding of the target molecule. This compound is a chiral aliphatic compound containing key functional groups that will produce distinct spectroscopic signals.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO₂

  • Molecular Weight: 159.23 g/mol

  • Key Features:

    • A primary alcohol (-CH₂OH)

    • A tertiary amine (the morpholine nitrogen)

    • A morpholine ring

    • A chiral center at the second carbon (C2)

    • An aliphatic backbone

Our analytical workflow is designed to systematically confirm each of these features. NMR will elucidate the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and provide fragmentation data that corroborates the proposed structure.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.65t (triplet)4HO-CH₂ (Morpholine)Protons adjacent to the electronegative oxygen in the morpholine ring are deshielded. They appear as a triplet due to coupling with the adjacent N-CH₂ protons.[1][2]
~3.45dd (doublet of doublets)2HCH ₂-OH (1)The two diastereotopic protons of the primary alcohol are adjacent to a chiral center, making them inequivalent. They are deshielded by the hydroxyl group.
~2.45t (triplet)4HN-CH ₂ (Morpholine)Protons adjacent to the nitrogen are deshielded, but typically less so than those next to oxygen. They appear as a triplet due to coupling with the O-CH₂ protons.[1][2]
~2.30m (multiplet)2HN-CH ₂ (3)These protons are adjacent to the nitrogen and the chiral center, leading to a complex multiplet.
~1.90m (multiplet)1HCH (2)This methine proton is coupled to the adjacent CH₂OH, N-CH₂, and CH₃ groups, resulting in a complex multiplet.
~1.70s (singlet, broad)1HOH The hydroxyl proton signal is often broad and does not couple with adjacent protons due to rapid chemical exchange.[3][4] Its position is concentration and solvent dependent.
~0.90d (doublet)3HCH ₃ (2-Me)The methyl group protons are coupled to the single methine proton, resulting in a doublet. This is a characteristic upfield signal for an alkyl group.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~67.0O-C H₂ (Morpholine)Carbons bonded to the highly electronegative oxygen are significantly deshielded and appear downfield.[5]
~65.0C H₂OH (1)The carbon of the primary alcohol is deshielded by the attached oxygen atom.[6][7]
~58.0N-C H₂ (3)The carbon adjacent to the nitrogen of the side chain is deshielded.
~54.0N-C H₂ (Morpholine)Carbons adjacent to the nitrogen in the morpholine ring are deshielded.[5]
~35.0C H (2)The methine carbon at the chiral center is in a typical aliphatic region.
~16.0C H₃ (2-Me)The methyl carbon gives a characteristic upfield signal.[6]
Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection.

  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while D₂O can be used to confirm the OH proton signal via H-D exchange (the OH peak will disappear).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for good signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Optimize the spectral width to cover the expected range (~0-10 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each carbon appears as a singlet.

    • Use a wider spectral width (~0-200 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can confirm proton-proton couplings.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3600-3200 (broad)O-H stretchPrimary AlcoholThe broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. This is one of the most characteristic peaks in the spectrum.[8][9]
2950-2850 (strong, sharp)C-H stretchAliphatic (CH, CH₂, CH₃)These absorptions are characteristic of sp³ hybridized C-H bonds and will be prominent.[9]
1250-1020 (medium)C-N stretchAliphatic AmineThis stretch is indicative of the C-N bonds within the morpholine ring and the side chain.[10]
1150-1050 (strong)C-O stretchPrimary AlcoholA strong absorption in this region confirms the presence of the C-O single bond of the alcohol.[11]
No absorption ~3400 (sharp)N-H stretchN/AThe absence of a sharp N-H stretch in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[3][10]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared salt plates in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that will be considered here.

Predicted Mass Spectrum Features
  • Molecular Ion (M⁺): A peak is expected at m/z = 159, corresponding to the molecular weight of the compound. The intensity of this peak may be low due to the molecule's propensity to fragment.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines.[3] This would lead to the formation of a stable, resonance-stabilized morpholinomethyl cation.

      • [M - C₄H₉O]⁺: Loss of the 2-methyl-1-propanol side chain radical would result in a fragment at m/z = 100 . This is predicted to be a very prominent, possibly the base, peak.

    • Cleavage near the Alcohol: Alcohols also undergo alpha-cleavage.

      • [M - CH₂OH]⁺: Loss of the hydroxymethyl radical would lead to a fragment at m/z = 128 .

      • [CH₂OH]⁺: A fragment at m/z = 31 is also possible.[12]

    • Loss of Water (M-18): Alcohols can lose a molecule of water, which would result in a small peak at m/z = 141.

Predicted Fragmentation Diagram

G parent [C₈H₁₇NO₂]⁺˙ m/z = 159 (Molecular Ion) frag1 [C₅H₁₀NO]⁺ m/z = 100 (Base Peak) parent->frag1 - •C₄H₉O (α-cleavage at N) frag2 [C₇H₁₄N]⁺ m/z = 128 parent->frag2 - •CH₂OH (α-cleavage at O) frag3 [CH₃O]⁺ m/z = 31 parent->frag3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to generate a reproducible fragmentation pattern.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. The IR spectrum will confirm the presence of the alcohol and tertiary amine functional groups. The mass spectrum will verify the molecular weight and show characteristic fragmentation patterns, particularly the highly stable m/z 100 fragment. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive atomic-level map of the molecule, confirming the precise arrangement of the methyl, propanol, and morpholine moieties. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment for research and development applications.

References

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • OpenStax. Spectroscopy of Amines. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

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"2-Methyl-3-(4-morpholinyl)-1-propanol" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-3-(4-morpholinyl)-1-propanol

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The compound this compound, while not extensively characterized in the scientific literature, presents a compelling case for investigation. Its structure is a composite of two key pharmacophores: a morpholine ring and an amino alcohol backbone. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical, metabolic, and pharmacokinetic properties.[1] This versatile heterocycle is a component of numerous approved drugs and experimental agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] Similarly, the amino alcohol framework is a cornerstone of many biologically active compounds, known for its role in forming critical hydrogen bonds with biological targets.[4][]

This technical guide provides a comprehensive framework for elucidating the potential biological activities of this compound. We will delve into hypothesized biological targets and pathways based on its structural components, and present detailed, field-proven experimental protocols to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar novel chemical entities.

Section 1: Compound Profile and Structural Rationale

Chemical Identity:

PropertyValue
IUPAC Name This compound
CAS Number 35806-19-0[6][7]
Molecular Formula C8H17NO2[6]
Molecular Weight 159.23 g/mol
Structure

The rationale for investigating this compound stems from the well-documented bioactivities of its constituent parts. The morpholine ring is known to improve drug-like properties, including aqueous solubility and metabolic stability, and can be a key component of the pharmacophore for various enzyme and receptor inhibitors.[1] The amino alcohol backbone is present in numerous pharmaceuticals and is known to participate in key binding interactions with biological targets.[8][9]

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on morpholine and amino alcohol derivatives, we can postulate several potential biological activities for this compound.

Potential Anti-Inflammatory Activity

Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the Toll-like Receptor 4 (TLR4) signaling cascade.

Causality: Certain β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway, which plays a crucial role in the innate immune response and has been implicated in sepsis.[10] These compounds are thought to disrupt the formation of the TLR4/MD-2 complex, thereby inhibiting downstream inflammatory signaling. The presence of the amino alcohol moiety in our target compound makes this a plausible mechanism to investigate.

Below is a diagram illustrating the hypothesized mechanism of action.

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates Compound This compound Compound->TLR4_MD2 Inhibits Association NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

Potential Central Nervous System (CNS) Activity

Hypothesis: this compound may possess neuroprotective or other CNS-related activities due to the ability of the morpholine ring to cross the blood-brain barrier (BBB).

Causality: The morpholine scaffold is often incorporated into CNS-active compounds to improve their BBB permeability.[11] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as cholinesterase and monoamine oxidase.[12] The physicochemical properties conferred by the morpholine ring, combined with the potential for the amino alcohol group to interact with CNS targets, provide a strong rationale for exploring neuroactivity.

Section 3: Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered approach starting with in vitro assays and progressing to more complex cellular and potentially in vivo models is recommended.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to investigate the potential of this compound to modulate inflammatory responses, with a focus on the TLR4 pathway.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Ex Vivo Validation A Cytotoxicity Assay (e.g., MTT on RAW 264.7 macrophages) B Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 cells) A->B Determine non-toxic concentrations C Cytokine Quantification (ELISA for TNF-α, IL-6) B->C D Western Blot Analysis (p-NF-κB, IκBα) C->D E TLR4 Reporter Gene Assay (HEK293-TLR4 cells) C->E F Whole Blood Assay (LPS-stimulated human whole blood) E->F

Caption: Experimental workflow for anti-inflammatory activity assessment.

3.1.1 Detailed Protocol: Nitric Oxide (NO) Production Assay

Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the vehicle control.

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The initial cytotoxicity assay is crucial to confirm that any observed decrease in NO production is due to an anti-inflammatory effect and not cell death.

Workflow for Assessing CNS Activity

This workflow outlines a preliminary screening cascade to identify potential neuroprotective or other CNS-related activities.

G cluster_0 Phase 1: In Vitro Neuroprotection cluster_1 Phase 2: Enzyme Inhibition Assays cluster_2 Phase 3: Blood-Brain Barrier Permeability A Neuroblastoma Cell Viability Assay (e.g., SH-SY5Y cells) B Oxidative Stress Model (H2O2 or 6-OHDA induced toxicity) A->B Establish non-toxic dose C Cholinesterase Inhibition Assay (AChE and BChE) B->C D Monoamine Oxidase (MAO) Inhibition Assay (MAO-A and MAO-B) B->D E Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) C->E D->E

Caption: Experimental workflow for CNS activity screening.

3.2.1 Detailed Protocol: Cholinesterase Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, substrates (ATCI and BTCI), DTNB, and the test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of the test compound at various concentrations.

    • 125 µL of DTNB solution.

    • 25 µL of enzyme solution (AChE or BChE).

  • Incubation: Incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of enzyme inhibition and calculate the IC50 value.

Expertise & Experience: This colorimetric assay, based on the Ellman method, is a standard and reliable method for screening cholinesterase inhibitors. The use of a known inhibitor like Donepezil as a positive control is essential for validating the assay's performance.

Section 4: Concluding Remarks and Future Directions

The structural features of this compound suggest a high probability of discovering interesting biological activities. The morpholine ring provides a favorable pharmacokinetic profile, while the amino alcohol moiety offers potential for specific interactions with biological targets. The proposed experimental workflows provide a robust starting point for a comprehensive investigation into its anti-inflammatory and CNS-related potential.

Positive results from these initial screens would warrant further investigation, including more advanced in vitro studies to elucidate the precise mechanism of action, followed by in vivo studies in relevant animal models to assess efficacy and safety. The journey from a promising chemical scaffold to a potential therapeutic agent is long and arduous, but the systematic approach outlined in this guide provides a clear path forward for unlocking the potential of this compound.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.[1] Source: Medical Research Reviews, 2020. URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved.[2] Source: ResearchGate, 2023. URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.[12] Source: Journal of Biomolecular Structure and Dynamics, 2024. URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3] Source: Bioorganic Chemistry, 2020. URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[11] Source: ACS Chemical Neuroscience, 2020. URL: [Link]

  • Title: Aminoalcohol – Knowledge and References.[8] Source: Taylor & Francis. URL: [Link]

  • Title: this compound - Jiangsu Argon Krypton Xenon Material Technology Co., Ltd.[7] Source: Ark-Chem. URL: [Link]

  • Title: Biologically active amino alcohols. | Download Scientific Diagram.[9] Source: ResearchGate. URL: [Link]

  • Title: Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.[10] Source: ACS Medicinal Chemistry Letters, 2017. URL: [Link]

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Navigating the Synthesis and Application of Morpholine-Based Intermediates in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Challenge of Obscure Intermediates and a Pivot to a Demonstrably Valuable Scaffold

In the landscape of pharmaceutical development, the path from a conceptual molecule to a viable drug candidate is paved with a vast array of synthetic intermediates. While some of these building blocks are well-documented and commercially available, others remain in the realm of niche applications with sparse public data. Our initial investigation into 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS 35806-19-0) revealed it to be one such enigmatic compound. Despite extensive searches, a significant body of public-domain literature detailing its synthesis and application as a key intermediate in drug discovery remains elusive.

This guide, therefore, pivots to a closely related and demonstrably crucial class of morpholine-containing intermediates that are pivotal in the synthesis of marketed pharmaceuticals. By focusing on a well-documented intermediate, we can provide the in-depth, actionable insights that researchers, scientists, and drug development professionals require. We will explore the synthesis and utility of key morpholine scaffolds that are instrumental in the production of the selective norepinephrine reuptake inhibitor, Reboxetine . This approach allows us to delve into the practicalities of synthesis, the rationale behind methodological choices, and the broader significance of the morpholine motif in medicinal chemistry.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, and its capacity to engage in hydrogen bonding.[2] The morpholine nitrogen is typically basic, allowing for salt formation, which is often desirable for drug formulation.

Synthesis of Key Morpholine Intermediates for Reboxetine

The antidepressant Reboxetine, chemically known as (S,S)-(+)-2-[(2-ethoxyphenoxy)phenylmethyl]morpholine, provides an excellent case study for the strategic synthesis of chiral morpholine intermediates.[3] One of the critical building blocks for Reboxetine is a suitably substituted morpholine core. A common and efficient route to chiral morpholine derivatives involves the use of readily available chiral starting materials.

A Representative Synthesis: From (S)-3-Amino-1,2-propanediol to (S)-2-(Hydroxymethyl)morpholine

A highly effective synthesis of the key intermediate, (S)-2-(hydroxymethyl)morpholine, starts from the commercially available (S)-3-amino-1,2-propanediol.[3] This pathway is advantageous due to its stereospecificity and good overall yield.

Experimental Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine

  • Amide Formation: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride in a suitable solvent system (e.g., CH3CN/MeOH) to yield the corresponding amide. This reaction proceeds with high efficiency.[3]

  • Cyclization: The resulting amide undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent like tert-amyl alcohol. This step forms the morpholinone ring.[3]

  • Reduction: The morpholinone is then reduced to the desired (S)-2-(hydroxymethyl)morpholine. Reducing agents such as borane (BH3) or Red-Al® are effective for this transformation.[3]

StepKey ReagentsTypical YieldReference
Amide Formation Chloroacetyl chloride, CH3CN/MeOH~94%[3]
Cyclization t-BuOK, t-AmOHHigh[3]
Reduction Red-Al® or BH3~85%[3]

Elaboration of the Morpholine Intermediate to Reboxetine

Once the chiral morpholine core is secured, the subsequent steps involve the introduction of the remaining substituents to arrive at the final active pharmaceutical ingredient (API).

Conceptual Workflow for the Synthesis of (S,S)-Reboxetine

The following diagram illustrates the logical progression from a key morpholine intermediate to the final drug substance.

G A Chiral Morpholine Intermediate ((S)-2-(Hydroxymethyl)morpholine) B N-Protection (e.g., Boc anhydride) A->B C Oxidation of Primary Alcohol (e.g., Swern or Dess-Martin oxidation) B->C D Introduction of Phenyl Group (e.g., Grignard reaction) C->D E Introduction of Aryloxy Group (e.g., Williamson ether synthesis) D->E F N-Deprotection (e.g., acid-catalyzed) E->F G (S,S)-Reboxetine F->G

Caption: Conceptual workflow for the synthesis of (S,S)-Reboxetine from a chiral morpholine intermediate.

Causality in Experimental Choices: Why Specific Reagents and Conditions are Employed

  • Choice of Chiral Pool Starting Material: The use of (S)-3-amino-1,2-propanediol is a strategic choice that leverages a readily available and relatively inexpensive source of chirality, ensuring the stereochemical integrity of the final product.[3]

  • N-Protection Strategy: The protection of the morpholine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions during the oxidation of the primary alcohol and the subsequent nucleophilic additions. The Boc group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.[3]

  • Oxidation Method: The choice of oxidizing agent for the conversion of the primary alcohol to an aldehyde is critical to avoid over-oxidation to a carboxylic acid. Swern or Dess-Martin periodinane are commonly employed as they are mild and provide high yields of the desired aldehyde.

  • Stereocontrol in Nucleophilic Addition: The addition of the phenyl group via a Grignard reagent to the aldehyde introduces a second stereocenter. The stereochemical outcome of this reaction is influenced by the existing stereocenter in the morpholine ring and the reaction conditions.

Self-Validating Systems in Synthetic Protocols

A robust synthetic protocol should have built-in checkpoints to ensure the reaction is proceeding as expected. This includes:

  • In-process controls (IPCs): Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used to monitor the consumption of starting materials and the formation of the product at each step.

  • Spectroscopic Characterization: The identity and purity of isolated intermediates should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

While the specific intermediate "this compound" remains poorly documented in the context of drug discovery, the broader class of morpholine-containing building blocks is of undeniable importance. The synthesis of Reboxetine serves as a compelling example of how a chiral morpholine scaffold can be strategically synthesized and elaborated to produce a complex and valuable pharmaceutical agent. The principles and methodologies discussed herein are broadly applicable to the synthesis of other morpholine-containing drug candidates and underscore the importance of this privileged heterocycle in modern medicinal chemistry.

References

  • Son, S.-M., & Lee, H.-K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(16), 8396–8404. [Link]

  • Yeung, Y. Y., et al. (2011). Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. The Journal of Organic Chemistry, 76(11), 4347–4353. [Link]

  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols. The Journal of Organic Chemistry, 73(2), 707–710. [Link]

  • Kumar, A., & Kumar, S. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine: A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 2249-7455. [Link]

  • Alcon, M., et al. (2023). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Gaucher, A., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(19), 4125–4128. [Link]

  • Son, S.-M., & Lee, H.-K. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 7041-7056. [Link]

  • Csanádi, G., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Moschona, F., et al. (2024). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]

  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-Ethoxyphenoxy)(phenyl)methyl)morpholine. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

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An Inquiry into 2-Methyl-3-(4-morpholinyl)-1-propanol and its Analogs: A Field Ripe for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] This versatile heterocyclic scaffold is present in numerous approved drugs and is a focal point of ongoing research in the quest for novel therapeutics.[2] This guide centers on the specific, yet underexplored, molecule 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No. 35806-19-0) and its potential derivatives and analogs. While the broader class of morpholine-containing compounds has been extensively studied, this particular molecule represents a frontier with significant untapped potential.

This technical guide will navigate the current landscape of knowledge surrounding this compound, extrapolating from established principles of morpholine chemistry and pharmacology to outline a strategic approach for its investigation and development. We will delve into rationales for synthesis, propose avenues for biological screening based on structural similarities to known active compounds, and detail the necessary experimental and analytical frameworks.

Part 1: The Core Compound - Physicochemical Landscape and Synthetic Strategy

1.1. Physicochemical Properties of this compound

Based on available data from chemical suppliers, the foundational physicochemical properties of this compound are summarized below. These properties are critical in predicting its behavior in biological systems and for designing analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35806-19-0[2]
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
LogP (octanol-water partition coefficient) 0.21[2]
Physical Form Liquid[2]
Purity (typical) ≥95%[2]
Stereochemistry Racemic[2]

The low LogP value suggests that this compound is a relatively polar molecule, which may influence its solubility and ability to cross biological membranes.

1.2. Proposed Synthetic Pathways

Diagram 1: Retrosynthetic Analysis of this compound

G Target This compound Intermediate1 2-Methyl-3-morpholinopropanal Target->Intermediate1 Reduction of aldehyde Intermediate2 Morpholine Target->Intermediate2 Nucleophilic substitution Intermediate3 2-Methyl-3-halopropan-1-ol Target->Intermediate3 Starting material Intermediate1->Intermediate2 Michael addition Intermediate4 2-Methylpropenal Intermediate1->Intermediate4 Starting material

Caption: Retrosynthetic pathways for this compound.

Protocol 1: Synthesis via Michael Addition and Reduction (Proposed)

This two-step protocol offers a potentially efficient route to the target compound.

Step 1: Michael Addition of Morpholine to 2-Methylpropenal

  • To a stirred solution of 2-methylpropenal (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) at 0 °C, add morpholine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield crude 2-methyl-3-morpholinopropanal.

Rationale: The Michael addition of a secondary amine like morpholine to an α,β-unsaturated aldehyde is a well-established and generally high-yielding reaction. The use of an aprotic solvent prevents unwanted side reactions.

Step 2: Reduction of the Aldehyde

  • Dissolve the crude 2-methyl-3-morpholinopropanal from Step 1 in a suitable protic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes, which should not affect the morpholine ring.

Part 2: Exploring the Biological Frontier - Hypothesis-Driven Screening

The true potential of this compound and its analogs lies in their yet-to-be-discovered biological activities. Based on the known pharmacology of other morpholine derivatives, we can formulate hypotheses to guide initial screening efforts, particularly in the realm of neurodegenerative diseases.

2.1. The Rationale for Neuroprotection

Morpholine-containing compounds have shown promise as therapeutic agents for neurodegenerative disorders. Their mechanism of action often involves the modulation of key enzymes and receptors within the central nervous system (CNS).[1] The ability of the morpholine ring to improve brain permeability makes this class of compounds particularly attractive for CNS drug discovery.[1]

Diagram 2: Potential Neurological Targets for Morpholine Derivatives

G cluster_0 Neurodegenerative Disease Pathophysiology cluster_1 Therapeutic Intervention Enzymes Enzyme Dysregulation Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Monoamine Oxidase (MAO) Receptors Receptor Modulation Dopamine Receptors Serotonin Receptors OxidativeStress Oxidative Stress MorpholineDerivatives This compound & Analogs MorpholineDerivatives->Enzymes Inhibition MorpholineDerivatives->Receptors Modulation MorpholineDerivatives->OxidativeStress Antioxidant Activity

Caption: Hypothesized mechanisms of neuroprotection for morpholine derivatives.

2.2. Proposed Initial Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the potential of this compound and its synthesized analogs.

Protocol 2: In Vitro Neuroprotective Screening

1. Primary Cell Viability Assay:

  • Cell Line: SH-SY5Y human neuroblastoma cells.
  • Procedure:
  • Plate SH-SY5Y cells in 96-well plates.
  • Induce neurotoxicity with a known agent (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta peptides for Alzheimer's models).
  • Co-treat cells with a concentration range of the test compound.
  • After a 24-48 hour incubation, assess cell viability using an MTS or MTT assay.
  • Rationale: This initial screen will identify if the compound has a general protective effect against neuronal cell death.

2. Enzyme Inhibition Assays:

  • Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase (MAO-A and MAO-B).
  • Procedure: Utilize commercially available enzyme inhibition assay kits following the manufacturer's protocols. These are typically colorimetric or fluorometric assays.
  • Rationale: Inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's and Parkinson's diseases.

3. Antioxidant Capacity Assays:

  • Methods: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (Oxygen Radical Absorbance Capacity) assay.
  • Procedure: These cell-free assays measure the direct antioxidant potential of the compound.
  • Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases.

Part 3: Analytical Characterization and Future Directions

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of synthesized compounds.

3.1. Analytical Workflow

Diagram 3: Analytical Workflow for Compound Characterization

G Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS HPLC HPLC-UV/MS (Purity Assessment) Synthesis->HPLC FTIR FTIR Spectroscopy Synthesis->FTIR Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A standard analytical workflow for structural elucidation and purity determination.

3.2. Future Perspectives

The exploration of this compound is in its infancy. Should initial screenings yield promising results, the following steps are recommended:

  • Analog Synthesis and SAR Studies: Systematically modify the core structure to understand the structure-activity relationship (SAR). Modifications could include:

    • Substitution on the morpholine ring.

    • Alterations to the propanol backbone.

    • Esterification or etherification of the primary alcohol.

  • In Vivo Efficacy Studies: Progress lead compounds to animal models of neurodegenerative diseases to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to evaluate their drug-likeness.

While direct research on this compound is currently limited, its structural features, rooted in the well-established morpholine scaffold, present a compelling case for its investigation as a potential source of novel therapeutic agents. This guide provides a foundational framework for initiating such a research program, from rational synthesis and hypothesis-driven biological screening to rigorous analytical characterization. The path forward requires a systematic and multidisciplinary approach, and the potential discoveries could significantly contribute to the field of drug development, particularly in the challenging area of neurodegenerative diseases.

References

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. National Center for Biotechnology Information. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(4-morpholinyl)-1-propanol is a substituted amino alcohol characterized by a propanol backbone, a methyl group at the C2 position, and a morpholine ring attached at the C3 position. While specific literature on this compound is sparse, its structural motifs—a β-amino alcohol and a morpholine heterocycle—are of significant interest in medicinal chemistry and organic synthesis. The morpholine ring is a common feature in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of the inferred properties, a plausible and detailed synthetic protocol, and a discussion of the potential applications of this compound, drawing upon established chemical principles and analogous structures.

Introduction and Core Molecular Features

This compound, with the chemical formula C8H17NO2, is a chiral amino alcohol. The core structure consists of a three-carbon propanol chain with a primary alcohol at one end. A methyl group at the second carbon introduces a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-2-methyl-3-(4-morpholinyl)-1-propanol. The tertiary amine within the morpholine ring and the primary alcohol offer multiple sites for further chemical modification.

The morpholine moiety is a saturated heterocycle containing both an ether and a secondary amine functional group (in its parent form). In this compound, the nitrogen atom is tertiary. Morpholine is a privileged scaffold in drug discovery, often incorporated to improve pharmacokinetic properties. Its presence can enhance aqueous solubility, reduce metabolic lability, and provide a handle for salt formation.

Given the lack of direct experimental data, this guide will extrapolate from well-established chemical principles and the known chemistry of β-amino alcohols and morpholine-containing compounds.

Physicochemical Properties (Inferred)

A summary of the inferred and known physicochemical properties of this compound is presented in Table 1. These are based on its chemical structure and data available from chemical suppliers.

PropertyValueSource
CAS Number 35806-19-0Chemical Supplier Data
Molecular Formula C8H17NO2Chemical Supplier Data
Molecular Weight 159.23 g/mol Chemical Supplier Data
Appearance Likely a liquid at room temperatureInferred from similar structures
Boiling Point Estimated to be >200 °CInferred from similar structures
Solubility Expected to be soluble in water and polar organic solventsInferred from structural features
pKa (of the morpholinium ion) Estimated to be around 8.5-9.5Based on the pKa of morpholine

Synthesis of this compound

The most direct and logical synthetic route to this compound is the nucleophilic ring-opening of a suitable epoxide with morpholine. This is a well-established and highly regioselective method for the synthesis of β-amino alcohols.[1][2][3]

Proposed Synthetic Pathway: Ring-Opening of 2-Methyl-2-(hydroxymethyl)oxirane

The key starting material for this synthesis would be 2-methyl-2-(hydroxymethyl)oxirane. The reaction proceeds via a nucleophilic attack of the morpholine nitrogen on the least sterically hindered carbon of the epoxide ring.

Synthesis of this compound morpholine Morpholine product This compound morpholine->product Heat (Solvent optional) epoxide 2-Methyl-2-(hydroxymethyl)oxirane epoxide->product Heat (Solvent optional) plus + plus->product Heat (Solvent optional)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the aminolysis of epoxides.[4][5]

Materials:

  • 2-Methyl-2-(hydroxymethyl)oxirane

  • Morpholine

  • Ethanol (or other suitable polar solvent, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-2-(hydroxymethyl)oxirane (1.0 eq).

  • Addition of Amine: Add morpholine (1.2 eq). The reaction can be run neat or in a polar solvent like ethanol to facilitate mixing and control the reaction temperature.

  • Reaction Conditions: The mixture is heated to reflux (if a solvent is used) or to a temperature of 80-100 °C (if neat) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic impurities.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality Behind Experimental Choices
  • Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the epoxide starting material and to drive the reaction to completion.

  • Solvent Choice: While the reaction can be run neat, using a polar protic solvent like ethanol can help to solvate the reactants and facilitate the reaction. For a more environmentally friendly approach, solvent-free conditions are also a viable option.[2]

  • Temperature: Heating is necessary to provide the activation energy for the ring-opening of the epoxide, as morpholine is a moderately strong nucleophile.

  • Aqueous Work-up: The wash with saturated sodium bicarbonate solution is to neutralize any potential acidic byproducts and to remove any water-soluble impurities.

  • Purification: Column chromatography is a standard method for purifying organic compounds and is expected to effectively separate the desired product from any unreacted starting materials or byproducts.

Potential Applications and Future Research Directions

While there is no specific literature detailing the applications of this compound, its structural components suggest several potential areas of interest for researchers.

As a Building Block in Medicinal Chemistry

The morpholine moiety is present in a number of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6] The primary alcohol and the chiral center of this compound make it an attractive building block for the synthesis of more complex, biologically active molecules. The alcohol can be further functionalized, for example, by esterification or etherification, to introduce other pharmacophoric groups.

Potential Applications core This compound building_block Scaffold for Drug Discovery core->building_block ligand Ligand for Metal Catalysis core->ligand intermediate Intermediate in Organic Synthesis core->intermediate

Caption: Potential applications of this compound.

In Materials Science and as a Ligand

The nitrogen and oxygen atoms in the morpholine ring, along with the primary alcohol, can act as coordination sites for metal ions. This suggests that this compound could be explored as a ligand in coordination chemistry and catalysis.

Conclusion

This compound is a chiral amino alcohol with potential utility in organic synthesis and medicinal chemistry. Although direct experimental data is limited, a reliable synthetic route via the ring-opening of an epoxide with morpholine can be confidently proposed. Its structural features, particularly the presence of the pharmacologically relevant morpholine ring and a modifiable primary alcohol, make it a compound of interest for further investigation. This guide provides a solid foundation for researchers and drug development professionals looking to synthesize and explore the potential of this and related molecules.

References

  • An efficient method for the preparation of β-amino alcohols catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor was developed. The eco-friendly biocatalyst combined with continuous-flow reaction technology displayed high efficiency in the synthesis of β-amino alcohols. ([Link])

  • We herein report a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines. This process provides β-amino alcohols in high yields with excellent regioselectivity. ([Link])

  • This study presents an efficient, scalable, and atom-economical method for synthesizing β-amino alcohols via solvent-directed epoxide opening with primary amines. The reaction achieves high yields (43–98%) and regioselectivity without catalysts, using polar mixed solvent systems like DMF/H2O. ([Link])

  • A mild, practical, and efficient method for the opening of epoxides with substituted amines using catalytic amounts of cyanuric chloride under solvent-free conditions. ([Link])

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ([Link])

  • The 2-(Z-hydroxypropoxy)-1-propanol was reacted in the process of this invention to prepare 2,5-dimethylmorpholine. ()
  • The invention discloses one kind 2,2,6, the preparation method of 6- tetramethyl morpholine, belong to technical field of organic synthesis. ()
  • The review analyzes methods of synthesis of 1,4-oxazines (morpholines) starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. ([Link])

  • Morpholine is widely used in organic synthesis. For example, it is a building block in the preparation of the antibiotic linezolid, the anticancer agent gefitinib (Iressa) and the analgesic dextromoramide. ([Link])

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Methodological & Application

Application Notes & Protocols for the Comprehensive Characterization of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Characterization

2-Methyl-3-(4-morpholinyl)-1-propanol is a morpholine derivative with potential applications in pharmaceutical development and organic synthesis. Its structure, featuring a tertiary amine, a primary alcohol, and a chiral center, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this molecule, tailored for researchers, scientists, and drug development professionals. The causality behind each experimental choice is elucidated to empower the analyst with a deep understanding of the methodology.

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental properties of this compound is the cornerstone of analytical method development.

PropertyValue/InformationSource
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
CAS Number 35806-19-0[1]
Appearance Expected to be a liquid or low-melting solid[1]
LogP 0.21[1]
Rotatable Bonds 3[1]
Stereochemistry Racemic[1]

The presence of a morpholine ring, a tertiary amine, and a primary alcohol dictates its chemical behavior, influencing solubility, chromatographic retention, and spectroscopic properties.

I. Structural Elucidation and Identification

Confirming the chemical structure of this compound is the primary step in its characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for NMR: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the mapping of the molecule's connectivity. The chemical shifts, integration, and splitting patterns of the signals are unique to the structure of this compound.

Predicted ¹H NMR Spectral Data (based on analogous structures like 2-methyl-1-propanol[2][3][4] and morpholine derivatives[5]):

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H on -OHBroad singlet1H-
H on C1~3.4 - 3.6Doublet of doublets2H~6-7
H on C2~1.8 - 2.0Multiplet1H~6-7
H on C3~2.3 - 2.5Multiplet2H~6-7
H on Cα (morpholine)~2.4 - 2.6Triplet4H~4-5
H on Cβ (morpholine)~3.6 - 3.8Triplet4H~4-5
H on -CH₃~0.9 - 1.0Doublet3H~6-7

Predicted ¹³C NMR Spectral Data:

AssignmentChemical Shift (δ, ppm)
C1 (-CH₂OH)~68-70
C2 (-CH-)~35-40
C3 (-CH₂-N)~60-65
Cα (morpholine)~53-55
Cβ (morpholine)~66-68
-CH₃~15-20
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

    • Assign all peaks to their corresponding protons and carbons in the molecule. For complex spectra, 2D NMR techniques like COSY and HSQC may be necessary.

B. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for MS: Electron Ionization (EI) MS will fragment the molecule in a predictable manner, providing structural information. Electrospray Ionization (ESI) MS is a softer ionization technique that will primarily yield the protonated molecular ion, confirming the molecular weight.

Predicted Fragmentation Pattern (EI-MS, based on analogous structures like 2-methyl-1-propanol[6][7][8]):

  • Molecular Ion [M]⁺: m/z 159

  • [M-H]⁺: m/z 158

  • [M-CH₂OH]⁺: m/z 128 (loss of the hydroxymethyl group)

  • [M-C₄H₉O]⁺: m/z 86 (cleavage at the C2-C3 bond, morpholinomethyl fragment)

  • Morpholine fragment: m/z 87

  • Base peak: Likely m/z 100 due to cleavage alpha to the nitrogen, resulting in [CH₂(CH₃)CHCH₂N(CH₂CH₂)₂O]⁺ -> [CH₃CH=N(CH₂CH₂)₂O]⁺.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection: Split injection.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions to confirm the connectivity of the molecule.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for FTIR: The vibrational frequencies of chemical bonds are specific to the functional groups. FTIR provides a characteristic fingerprint of the molecule.

Expected Characteristic FTIR Absorption Bands (based on morpholine[5][9][10][11] and primary alcohols):

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (alkane)2850-3000Strong
C-O stretch (alcohol)1000-1260Strong
C-N stretch (amine)1000-1250Medium
C-O-C stretch (ether in morpholine)1115-1125Strong
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

II. Purity Assessment and Impurity Profiling

Determining the purity of this compound and identifying any impurities is critical for its intended use, especially in pharmaceutical applications. Chromatographic techniques are the primary methods for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the main component and any non-volatile impurities.

Rationale for HPLC: HPLC offers high resolution and sensitivity for the analysis of amines and related compounds.[12] Due to the lack of a strong chromophore in this compound, derivatization or the use of alternative detection methods is often necessary.[13][14]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards of a reference standard of this compound.

  • Derivatization (Pre-column):

    • Rationale: To enhance UV or fluorescence detection.[12] o-Phthalaldehyde (OPA) is a common derivatizing agent for primary and secondary amines.[14] However, for this tertiary amine, derivatization might not be straightforward. An alternative is to use a method that does not require derivatization, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

  • HPLC Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid or ammonium acetate in water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV (if derivatized) or CAD/ELSD.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the percentage purity based on the peak area of the main component relative to the total peak area.

    • Quantify any impurities using the calibration curve of the reference standard (if available) or by area percent normalization.

B. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds, including residual solvents and volatile impurities.[15][16]

Rationale for GC: GC provides excellent separation of volatile and semi-volatile compounds. A flame ionization detector (FID) is suitable for carbon-containing analytes. For amines, specialized columns are often required to prevent peak tailing.[17][18]

  • Sample and Standard Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or isopropanol).

    • Prepare standards for any expected residual solvents.

  • GC Conditions:

    • Column: A column specifically designed for amine analysis (e.g., Agilent CP-Volamine[17] or a similar phase).

    • Injection: Split injection.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A suitable temperature program to separate the main component from potential impurities and residual solvents. For example, start at 50 °C, ramp to 250 °C.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the percentage purity by area normalization.

    • Identify and quantify residual solvents using their respective calibration curves.

Potential Impurities: Based on potential synthetic routes (e.g., reaction of 2-methyl-1,3-propanediol with morpholine or reaction of a suitable precursor with morpholine[19]), potential impurities could include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents used in the synthesis and purification, which should be controlled according to ICH Q3C guidelines.[20][21][22]

III. Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of the compound.[23][24][25][26]

Rationale for Thermal Analysis: TGA measures changes in mass as a function of temperature, providing information on decomposition and the presence of volatiles like water or residual solvents.[27] DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.[27]

Protocol for Simultaneous TGA-DSC Analysis:
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum or ceramic).

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • TGA-DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[27]

  • Data Analysis:

    • TGA Curve: Analyze the weight loss steps to determine the decomposition temperature and quantify the amount of volatiles.

    • DSC Curve: Identify endothermic and exothermic peaks corresponding to melting, decomposition, or other thermal events.[27]

IV. Workflow Diagrams

Characterization_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Analysis Purity & Impurity Profiling cluster_Physical_Properties Physicochemical & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Comprehensive Characterization Report NMR->Final_Report MS Mass Spectrometry (GC-MS) MS->Final_Report FTIR FTIR Spectroscopy FTIR->Final_Report HPLC HPLC (Purity, Non-volatile Impurities) HPLC->Final_Report GC GC (Purity, Volatile Impurities, Residual Solvents) GC->Final_Report Thermal Thermal Analysis (TGA/DSC) Thermal->Final_Report Sample Sample of This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->Thermal

Sources

Application Note: HPLC Analysis of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-3-(4-morpholinyl)-1-propanol. The primary analytical challenges for this compound are its basic nature, high polarity, and lack of a significant UV chromophore. This guide details a reversed-phase HPLC (RP-HPLC) method that addresses these challenges through careful control of mobile phase pH to ensure good peak shape and reproducibility. Due to the weak UV absorbance, detection strategies, including low-wavelength UV and alternative universal detection methods, are discussed. This document provides a complete protocol, from sample preparation to data analysis, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Analytical Challenge

This compound is a morpholine derivative that may serve as a building block in pharmaceutical synthesis or appear as a process-related impurity. Accurate quantification is essential for process control and quality assurance. However, the molecule presents two significant hurdles for standard RP-HPLC analysis:

  • Poor UV Absorbance: The analyte lacks conjugated double bonds or aromatic rings, resulting in no significant absorbance in the standard UV range (230-400 nm). This necessitates detection at a low wavelength (e.g., < 215 nm) or the use of alternative detection technologies.[1][2]

  • Basic Nature: The tertiary amine in the morpholine ring (pKa ≈ 8.4-8.8) is basic. In RP-HPLC, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape, tailing, and variable retention times.[3][4][5]

This protocol is designed to overcome these issues by employing a modern, high-purity silica column and controlling the mobile phase pH to ensure the analyte is in a consistent, fully protonated state.

Principle of the Method

This method utilizes reversed-phase chromatography, where the separation is based on the compound's partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[6][7] To manage the basicity of the analyte and achieve symmetrical peaks, two key strategies are employed:

  • Low pH Mobile Phase: The mobile phase is buffered to an acidic pH (e.g., pH 2.5-3.0). At this pH, which is more than two units below the analyte's pKa, the morpholine nitrogen is fully protonated, carrying a positive charge. This consistent ionization state prevents retention time drift.

  • Silanol Group Suppression: The low pH also suppresses the ionization of residual silanol groups on the silica packing material, minimizing the secondary ionic interactions that cause peak tailing.[3]

The workflow for this analysis is outlined in the diagram below.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Equilibrate Equilibrate HPLC System Sample Prepare Sample Solutions MobilePhase Prepare & Degas Mobile Phase MobilePhase->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Standards & Samples SST->Inject Integrate Integrate Peaks Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify

Caption: General workflow for the HPLC analysis of this compound.

Experimental Methodology

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade or higher), Methanol (HPLC grade), and Ultrapure Water.

  • Reagents: Formic acid (or ortho-phosphoric acid), Potassium Phosphate Monobasic.

  • Analyte: this compound reference standard.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column designed for good performance at low pH is recommended.

Instrumentation
  • HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Alternatively, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be used for improved sensitivity.[1][8][9]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry provides retention for the moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄)Buffers the system at a low pH to ensure consistent protonation of the analyte and suppress silanol activity, leading to improved peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with a low UV cutoff, suitable for detection at low wavelengths.
Gradient Program 5% B to 50% B over 15 minutesA gradient is recommended for initial method development to determine the optimal elution conditions. An isocratic method can be derived for routine analysis.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and improves reproducibility of retention times.
Injection Volume 5 µLSmall volume to prevent peak distortion, adjustable based on concentration and sensitivity.
Detection UV at 210 nmThe analyte lacks a strong chromophore; detection must be performed at low wavelengths where end-absorption may occur.[10]
Solution Preparation
  • Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix well and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) is recommended to ensure compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Method Development Insights: The "Why" Behind the Choices

Controlling Peak Shape for a Basic Analyte

The interaction between a protonated basic analyte and deprotonated (anionic) silanol groups on the silica surface is a primary cause of peak tailing. By setting the mobile phase pH to ~2.5, we create an environment where the analyte is consistently protonated and the silanols are predominantly neutral, minimizing this detrimental secondary interaction.

pH Effect on Analyte and Stationary Phase cluster_analyte Analyte: 2-Methyl-3-(...)-1-propanol (pKa ~8.5) cluster_silica Stationary Phase: Silica-C18 (Silanol pKa ~3.5-4.5) Analyte_High_pH At High pH (e.g., pH 10) Analyte is Neutral (R₃N) Hydrophobic Interaction with C18 Silica_High_pH At High pH (e.g., pH 10) Silanols are Deprotonated (SiO⁻) Causes Ionic Attraction -> Tailing Analyte_High_pH->Silica_High_pH  Poor Condition:  Analyte is neutral,  but Silanols are charged.  Risk of tailing remains. Analyte_Low_pH At Low pH (e.g., pH 2.5) Analyte is Protonated (R₃NH⁺) Hydrophobic Interaction & Repulsion Silica_Low_pH At Low pH (e.g., pH 2.5) Silanols are Neutral (SiOH) Minimizes Tailing Analyte_Low_pH->Silica_Low_pH  Optimal Condition:  Analyte is charged,  Silanols are neutral.  Minimizes tailing.

Caption: Effect of mobile phase pH on analyte ionization and silanol activity.

Detection Strategy: Addressing the Lack of a Chromophore

The absence of a UV chromophore is a significant challenge.[1]

  • Low Wavelength UV (200-215 nm): This is the most direct approach. While sensitivity may be limited and the baseline may be noisier, it is often sufficient for main component assays. It is crucial to use high-purity solvents (like acetonitrile) that have a low UV cutoff.

  • Alternative Universal Detectors: For trace-level analysis or when higher sensitivity is required, universal detectors are superior.

    • Charged Aerosol Detector (CAD): Provides a nearly uniform response for non-volatile analytes, independent of their optical properties. It is gradient-compatible and highly sensitive.[1]

    • Evaporative Light Scattering Detector (ELSD): Another universal technique that detects scattered light from analyte particles after solvent evaporation. It requires volatile mobile phases.[1]

    • Mass Spectrometry (MS): Offers the highest sensitivity and specificity, providing mass confirmation of the peak. It is the preferred method for impurity identification.

Protocol for Routine Analysis

  • System Preparation: Set up the HPLC system according to the conditions in Section 3.3. Purge the pump lines and allow the system to equilibrate with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • System Suitability Test (SST): Perform at least five replicate injections of a mid-range working standard solution. The system is deemed ready for analysis if it meets the predefined criteria. These criteria should be established during method validation according to guidelines such as ICH Q2(R1) and USP <621>.[6][11][12][13][14][15]

    • Tailing Factor (Tf): ≤ 1.5

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

  • Calibration: Inject the working standard solutions in increasing order of concentration to generate a calibration curve (Peak Area vs. Concentration). A linear regression should be applied, with an R² value > 0.999 being typical.

  • Sample Analysis: Inject the sample solutions. Ensure they are bracketed by check standards to monitor for any system drift.

  • Data Processing: Integrate the peak corresponding to this compound in the sample chromatograms. Use the calibration curve equation to calculate the concentration of the analyte in the samples.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.2. Column degradation.3. Sample overload.1. Ensure mobile phase pH is correctly prepared and is ≤ 3.0. Consider a column with superior end-capping or a different stationary phase chemistry.2. Replace the column.3. Reduce the concentration or injection volume of the sample.
Shifting Retention Time 1. Inadequate system equilibration.2. Mobile phase composition drift.3. Column temperature fluctuation.1. Increase equilibration time.2. Prepare fresh mobile phase daily. Use a bottle cap that minimizes evaporation.3. Ensure the column thermostat is on and set to the correct temperature.
Poor Sensitivity/Noisy Baseline 1. Detection at low wavelength.2. Contaminated mobile phase or system.3. Detector lamp aging.1. This is inherent to the method; consider an alternative detector if sensitivity is insufficient. Ensure high-purity solvents.2. Use freshly prepared mobile phase. Flush the system thoroughly.3. Check the lamp energy and replace if necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By implementing careful pH control with an acidic mobile phase, the chromatographic challenges associated with this basic compound can be effectively managed to produce symmetrical and reproducible peaks. While low-wavelength UV detection is a viable option, the use of universal detectors like CAD, ELSD, or MS is recommended for applications requiring higher sensitivity and specificity. The provided method serves as a robust starting point for routine quality control, stability testing, and research applications.

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • United States Pharmacopeia. <621> Chromatography. USP-NF. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Available at: [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Maghchiche, A. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. Available at: [Link]

  • Unnamed Source. (2023). Liquid phase method for morpholine. Available at: [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Available at: [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available at: [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem? Available at: [Link]

  • Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Available at: [Link]

  • Andersson, K., et al. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 120(2), 359-362. Available at: [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available at: [Link]

  • Letter, W. (2024). How can we perform HPLC for a uv inactive & highly polar compound? ResearchGate. Available at: [Link]

  • Kumar, S., & Kumar, A. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-238. Available at: [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(8), 629-651. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(8), 1234. Available at: [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Available at: [Link]

  • Jupille, T. (2010). The detection of surfactants without any chromophoric group. Chromatography Forum. Available at: [Link]

Sources

Application Note & Protocol: A Validated GC-MS Method for the Sensitive Quantification of Morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Rationale for Morpholine Quantification

Morpholine (1-oxa-4-azacyclohexane) and its substituted derivatives are heterocyclic amines with broad industrial and commercial applications.[1] They serve as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs) for antibacterials, anticancers, and analgesics, function as corrosion inhibitors in steam boiler systems, and act as emulsifiers in the formulation of fruit waxes.[2][3][4]

However, the utility of morpholine is shadowed by a significant safety concern. As a secondary amine, morpholine can react with nitrites under certain conditions (such as those in the human stomach or during storage of products) to form N-nitrosomorpholine (NMOR).[4][5][6] NMOR is classified as a probable human carcinogen, necessitating stringent control and monitoring of morpholine residues in pharmaceuticals, food products, and environmental samples.[4]

Direct analysis of morpholine by gas chromatography (GC) is inherently challenging due to its high polarity and low volatility, which leads to poor chromatographic peak shape and low sensitivity.[2][7] This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method that overcomes these challenges through a chemical derivatization strategy. This approach provides the high sensitivity and selectivity required for trace-level quantification critical for regulatory compliance and product safety assessment.[5][8]

Principle of the Method: Enhancing Volatility through Derivatization

The core of this analytical method is the conversion of polar morpholine into a non-polar, volatile derivative suitable for GC analysis. This is achieved through a nitrosation reaction. In an acidic medium (pH ~1.5), morpholine's secondary amine group undergoes a nucleophilic reaction with sodium nitrite to form the stable and significantly more volatile N-nitrosomorpholine (NMOR) derivative.[5][6][9][10]

The causality for this step is twofold:

  • Increased Volatility : The derivatization masks the polar N-H group, drastically reducing the molecule's boiling point and allowing it to readily partition into the gas phase within the GC injector.

  • Improved Chromatographic Performance : The resulting NMOR derivative is less prone to interacting with active sites on the GC column, resulting in sharper, more symmetrical peaks and enabling highly reproducible quantification.[2][5]

Following derivatization, the NMOR is efficiently extracted from the aqueous sample matrix into an organic solvent, such as dichloromethane, using liquid-liquid extraction (LLE).[2][5] The extract is then analyzed by GC-MS, where the NMOR is separated from other matrix components and detected with high selectivity and sensitivity by monitoring its characteristic mass fragments.

Comprehensive Experimental Workflow

The entire process, from sample receipt to final analysis, follows a systematic and validated workflow designed to ensure accuracy and reproducibility.

cluster_prep Phase 1: Sample Preparation & Derivatization cluster_extract Phase 2: Extraction cluster_analysis Phase 3: Instrumental Analysis Sample Sample Collection (e.g., Juice, API, Fruit Peel) Prep Matrix-Specific Preparation (Filtration, Homogenization, Lipid Removal) Sample->Prep Isolate Analyte Deriv Chemical Derivatization (Acidification + NaNO₂) Prep->Deriv Increase Volatility LLE Liquid-Liquid Extraction (Dichloromethane) Deriv->LLE Transfer to Extraction Phase Concentrate Solvent Evaporation & Reconstitution (Optional) LLE->Concentrate Isolate & Concentrate Derivative GCMS GC-MS Analysis (Separation & Detection) Concentrate->GCMS Inject into GC-MS Data Data Processing (Quantification & Reporting) GCMS->Data Generate Chromatogram

Caption: High-level workflow for GC-MS analysis of morpholine.

Detailed Application Protocols

Materials and Reagents
  • Reference Standard: Morpholine (≥98% purity)

  • Internal Standard (Recommended): d8-morpholine

  • Derivatizing Reagent: Sodium Nitrite (NaNO₂), analytical grade[7]

  • Acid: Hydrochloric Acid (HCl), concentrated, analytical grade[7]

  • Extraction Solvent: Dichloromethane (CH₂Cl₂), GC or pesticide residue grade

  • Reconstitution Solvent: Ethyl Acetate, GC grade

  • Water: Deionized (DI) or Milli-Q water

  • Equipment: Vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, 0.22 µm membrane filters, amber autosampler vials.

Protocol 1: Sample Preparation

The initial preparation is critical and must be adapted to the sample matrix.

  • For Liquid Samples (e.g., Juices, Water):

    • Filter the sample through a 0.22 µm membrane filter to remove particulate matter.[2]

    • Pipette 2.0 mL of the filtered sample directly into a clean glass tube for derivatization.

  • For Solid Samples (e.g., Fruit Peel/Pulp, Drug Granules):

    • Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g).

    • Add a suitable extraction solvent (e.g., acidic acetonitrile-water mixture) and homogenize thoroughly.

    • Centrifuge the mixture to separate the solid debris.

    • Collect the supernatant for analysis. For high-lipid matrices like fruit peels, an additional lipid removal step is essential.[9]

    • Lipid Removal (if necessary): Perform a liquid-liquid partitioning with a non-polar solvent like hexane. Discard the hexane layer and use the aqueous layer for derivatization.[9]

Protocol 2: Chemical Derivatization

This protocol is based on the optimized reaction to form N-nitrosomorpholine.[5][9]

  • To 2.0 mL of the prepared sample extract, add 200 µL of 0.05 M HCl to acidify the solution. The optimal pH for this reaction is approximately 1.5, which ensures maximum recovery and precision.[9]

  • Add 200 µL of saturated sodium nitrite solution.

  • Vortex the mixture for 30-60 seconds to ensure complete mixing.[9]

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for 5-10 minutes.[9]

cluster_reactants Reactants cluster_products Products Morpholine plus1 + NaNO2 NaNO₂ (Sodium Nitrite) NMOR NaNO2->NMOR Acidic Medium (HCl) pH ~1.5 Morpholine_label Morpholine NMOR_label N-nitrosomorpholine (Volatile Derivative)

Caption: Derivatization of morpholine to N-nitrosomorpholine.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • To the derivatized solution, add 0.5 mL of dichloromethane.[2]

  • Vortex vigorously for 1 minute to extract the N-nitrosomorpholine derivative into the organic phase.[2]

  • Allow the layers to separate for 10 minutes. A brief centrifugation can aid in phase separation if an emulsion forms.[2]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Filter the organic extract through a 0.22 µm filter into an amber autosampler vial for GC-MS analysis.[2]

Protocol 4: GC-MS Instrumental Analysis

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Parameter Setting Causality / Rationale
Gas Chromatograph Agilent 7890A or equivalent[2][5]Standard, robust GC system for routine analysis.
Mass Spectrometer Agilent 5975C MSD or equivalent[2][5]Provides sensitive and selective detection.
GC Column HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µmIndustry-standard column offering excellent separation for semi-volatile compounds.
Injection Volume 1 µL[2]Standard volume for trace analysis.
Injector Temperature 250 °C[2]Ensures rapid and complete volatilization of the NMOR derivative.
Injection Mode Splitless or Pulsed SplitlessMaximizes transfer of analyte to the column for trace-level detection.[11]
Carrier Gas Helium at 1.5-2.0 mL/min[2]Inert gas providing good chromatographic efficiency.
Oven Program Initial 100°C (hold 4 min), ramp 10°C/min to 120°C (hold 3 min), ramp 20°C/min to 250°C (hold 5 min)[2]A tailored temperature program to separate the analyte from solvent and matrix interferences.
MS Source Temp. 230 °C[2]Standard temperature to maintain ion source cleanliness and performance.
MS Quadrupole Temp. 150 °C[2]Standard temperature for stable mass filtering.
Ionization Mode Electron Impact (EI) at 70 eV[2]Creates reproducible fragmentation patterns for confident identification.
Acquisition Mode Selective Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Characteristic Ions m/z 116.1 (Quantifier), m/z 86.1 (Qualifier)[2]These are the molecular ion and a major fragment ion of NMOR, providing high confidence in identification.

Method Performance & Quantitative Data

The described method has been validated across various matrices, demonstrating excellent performance for regulatory and quality control purposes.

Parameter Apple Juice Matrix [5][10]Apple & Citrus Peel/Pulp Matrix [9][12]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coeff. (R²) > 0.999> 0.9999
LOD 7.3 µg/L1.3 - 3.3 µg/kg
LOQ 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization (incorrect pH, old reagent).Verify pH of sample solution before adding NaNO₂. Prepare fresh NaNO₂ solution.
Poor extraction efficiency.Ensure vigorous vortexing. Check for and resolve emulsions.
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or column.Replace the inlet liner and trim the first few cm of the GC column.
Sample matrix is too concentrated or "dirty".Dilute the sample or improve the sample cleanup/preparation protocol.
High Background Signal Contaminated solvents or reagents.Use high-purity (e.g., pesticide residue grade) solvents. Run a solvent blank.
Carryover from a previous injection.Run a solvent wash after high-concentration samples. Clean the injection port.
Inconsistent Results Imprecise liquid handling (pipetting).Calibrate pipettes. Use an internal standard (d8-morpholine) to correct for variations.
Variability in reaction time or temperature.Use a temperature-controlled water bath or heating block for consistent derivatization.

References

  • Benchchem. (2025).
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Kim, H. Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 739. [Link]

  • Saleem, M., et al. (2023). The derivatization reaction of morpholine. ResearchGate. [Link]

  • Shellie, R. A., & Haddad, P. R. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A, 1229, 223–229. [Link]

  • Kim, H. Y., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Newsun China. (2023). Liquid phase method for morpholine. [Link]

  • Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-Methyl-3-(4-morpholinyl)-1-propanol via Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No. 35806-19-0), a key morpholine-containing building block in pharmaceutical synthesis. As this compound is typically a liquid or low-melting-point solid at ambient temperatures, conventional direct crystallization is impractical. This application note details a robust and efficient protocol based on the principle of salt formation, crystallization, and subsequent liberation of the free base. This method is designed for researchers, chemists, and drug development professionals seeking to achieve high purity by effectively removing process-related impurities.

Introduction: The Purification Challenge

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The morpholine moiety is a privileged structure in drug design, prized for its favorable physicochemical and metabolic properties.[1] The purity of such building blocks is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in final drug substance qualification.

The primary challenge in purifying this compound lies in its physical state. It is an amino alcohol that is typically a liquid at room temperature, precluding straightforward purification by direct crystallization of the free base.[2] Chromatographic purification is a viable but often costly and time-consuming option that is difficult to scale. Therefore, a scalable, cost-effective, and efficient chemical purification method is required. The strategy detailed herein leverages the basicity of the tertiary amine within the morpholine ring to form a stable, crystalline salt, which can be readily purified by crystallization.[3][4]

Physicochemical Profile & Strategic Approach

A thorough understanding of the compound's properties is essential for designing an effective purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35806-19-0[5][6]
Molecular Formula C₈H₁₇NO₂[5]
Molecular Weight 159.23 g/mol Calculated
Physical State Liquid (at STP)[6]
Boiling Point Data not available-
Melting Point Data not available (presumed < 25 °C)-
Basicity (pKa) The morpholine nitrogen provides basicity, enabling salt formation.[4]
The Rationale for Salt Crystallization

The purification strategy is based on a fundamental principle of amine chemistry: the conversion of a basic amine into an ammonium salt alters its physical properties, most notably its solubility and crystallinity.[3][4]

  • Salt Formation : By reacting the liquid free base with an acid (e.g., hydrochloric acid), we form the corresponding ammonium salt (this compound hydrochloride). This salt is an ionic compound and is typically a crystalline solid with a well-defined melting point.

  • Differential Solubility : The salt exhibits significantly different solubility profiles compared to the free base and potential non-basic impurities. Amine salts are generally soluble in polar solvents like water or short-chain alcohols but have low solubility in less polar organic solvents such as ethyl acetate, acetone, or ethers.[7][8]

  • Selective Crystallization : This solubility difference allows for selective crystallization. By dissolving the crude salt in a minimal amount of a suitable hot polar solvent and then cooling, or by adding a less polar "anti-solvent," the salt's solubility limit is exceeded, forcing it to crystallize out of the solution while impurities remain in the mother liquor.

  • Liberation of Pure Free Base : Once the crystalline salt is isolated and washed, the highly pure free base can be regenerated by neutralization with a simple inorganic base.[3]

G cluster_0 Purification Workflow crude Crude Liquid This compound (Contains Impurities) dissolve Dissolve in Suitable Solvent (e.g., Isopropanol) crude->dissolve acid Add Acid (e.g., HCl) to form Salt dissolve->acid crystallize Induce Crystallization (Cooling / Anti-Solvent) acid->crystallize filtrate Filter & Wash Crystalline Salt crystallize->filtrate liberate Liberate Free Base (Add Base, e.g., NaOH) filtrate->liberate impurities Impurities in Mother Liquor filtrate->impurities extract Extract Pure Product & Remove Solvent liberate->extract pure Pure Liquid This compound extract->pure

Sources

Application Notes and Protocols for the Chromatographic Purification of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry and drug development, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The efficient purification of morpholine-containing compounds is a critical step in their synthesis and characterization, directly impacting the reliability of subsequent biological and pharmacological studies. This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of morpholine derivatives. We delve into the mechanistic principles behind various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Flash Chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this important class of compounds.

Introduction: The Significance and Challenges of Purifying Morpholine Compounds

Morpholine, a saturated heterocycle, is a privileged scaffold in modern drug discovery. Its presence in numerous approved drugs and clinical candidates underscores its importance. However, the basic nature of the morpholine nitrogen (pKa ~8.4) presents a unique set of challenges during purification. These challenges include:

  • Peak Tailing in Reversed-Phase HPLC: The interaction of the basic morpholine nitrogen with residual acidic silanol groups on silica-based stationary phases can lead to poor peak shape and reduced resolution.[1]

  • Chirality: Many morpholine derivatives possess stereocenters, necessitating enantioselective separation techniques to isolate the desired stereoisomer.[2][3]

  • Diverse Polarity: The polarity of morpholine compounds can vary significantly based on their substitution patterns, requiring a versatile toolbox of chromatographic methods for effective purification.

This guide will address these challenges by providing a detailed exploration of various chromatographic techniques and practical, field-proven protocols.

Strategic Approach to Method Development

A systematic approach to method development is crucial for achieving efficient and reproducible purifications. The following flowchart outlines a general strategy for the purification of a novel morpholine compound.

MethodDevelopment cluster_0 Initial Analysis & Planning cluster_1 Method Optimization cluster_2 Parameter Tuning cluster_3 Finalization Start Crude Product Analysis (TLC, LC-MS) Properties Assess Properties: - Polarity - Basicity (pKa) - Solubility - Chirality Start->Properties Technique Select Primary Technique (Flash, HPLC, SFC) Properties->Technique Flash Flash Chromatography (Bulk Purification) Technique->Flash Large Scale / Crude HPLC HPLC (High-Resolution Purification) Technique->HPLC High Purity / Small Scale SFC SFC (Chiral/Achiral, Green Chemistry) Technique->SFC Chiral / Fast StationaryPhase Stationary Phase Selection (C18, Silica, Chiral...) Flash->StationaryPhase HPLC->StationaryPhase SFC->StationaryPhase MobilePhase Mobile Phase Optimization (Solvents, Additives, pH) StationaryPhase->MobilePhase Gradient Gradient Development MobilePhase->Gradient Loading Loading Study Gradient->Loading Purification Preparative Run & Fraction Collection Loading->Purification Analysis Purity Analysis of Fractions (LC-MS, GC-MS) Purification->Analysis Final Combine Pure Fractions & Isolate Product Analysis->Final

Sources

Application Notes & Protocols: The Utility of 2-Methyl-3-(4-morpholinyl)-1-propanol as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and strategic application of the chiral building block, 2-Methyl-3-(4-morpholinyl)-1-propanol. While not a widely documented bioactive agent itself, its structure combines two key pharmacophoric elements: the morpholine ring, a privileged scaffold known to enhance pharmacokinetic properties[1][2][3], and a chiral 1-amino-2-propanol backbone, a motif present in numerous therapeutic agents. We present detailed protocols for its synthesis, derivatization into chemical libraries, and a proposed workflow for subsequent biological evaluation. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for the rational design of novel chemical entities.

Introduction: The Strategic Value of the Morpholine-Propanolamine Scaffold

In the landscape of medicinal chemistry, the assembly of novel molecular entities often relies on the strategic combination of well-characterized structural motifs. The morpholine ring is a preeminent example of a "privileged structure," frequently incorporated into drug candidates to improve critical properties such as aqueous solubility, metabolic stability, and bioavailability.[1][3][4] Its weak basicity (pKa of the nitrogen is similar to physiological pH) and ability to act as a hydrogen bond acceptor contribute significantly to favorable pharmacokinetic profiles.[4]

When coupled with a propanolamine linker, as in This compound , the resulting scaffold becomes a powerful starting point for generating libraries aimed at a multitude of biological targets. The primary alcohol serves as a versatile chemical handle for diversification, allowing for the exploration of Structure-Activity Relationships (SAR) through the introduction of various functional groups. This guide outlines the synthesis of this building block and its subsequent use in creating libraries of ethers and esters for biological screening.

Synthesis of the Core Scaffold: (S)-2-Methyl-3-(4-morpholinyl)-1-propanol

The synthesis of the target scaffold is achieved through a regioselective nucleophilic ring-opening of a chiral epoxide. This approach is reliable, high-yielding, and provides excellent stereochemical control. The choice of (S)-methyloxirane as the starting material dictates the final stereochemistry of the secondary methyl group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Ring-Opening cluster_1 Step 2: Purification Start (S)-Methyloxirane Product (S)-2-Methyl-3-(4-morpholinyl)-1-propanol Start->Product 1. Isopropanol (Solvent) 2. Reflux, 12h Reagent Morpholine Purification Column Chromatography Product->Purification Silica Gel EtOAc/Hexane Gradient

Caption: Synthetic route for (S)-2-Methyl-3-(4-morpholinyl)-1-propanol.

Detailed Synthesis Protocol

Objective: To synthesize (S)-2-Methyl-3-(4-morpholinyl)-1-propanol via epoxide ring-opening.

Materials:

  • (S)-Methyloxirane (1.0 eq)

  • Morpholine (1.2 eq)

  • Isopropanol (IPA), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (230-400 mesh)

  • Solvents for chromatography: Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.2 eq) dissolved in anhydrous isopropanol (approx. 0.5 M).

  • Carefully add (S)-methyloxirane (1.0 eq) to the solution at room temperature. Causality Note: The reaction is exothermic; slow addition is recommended. Isopropanol is chosen as a protic solvent to facilitate the epoxide opening.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude oil in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% Methanol in Ethyl Acetate.

  • Combine the fractions containing the desired product (visualized by TLC with potassium permanganate stain) and concentrate under reduced pressure to yield the pure title compound as a colorless to pale yellow oil.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and In Silico Profiling

Before committing a new scaffold to a library synthesis campaign, it is crucial to understand its fundamental properties. This allows for the design of derivatives with drug-like characteristics. The morpholine moiety is known to confer favorable properties.[4][5]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Significance
Molecular Weight ~159.22 g/mol Well within the limits of Lipinski's Rule of Five (<500), indicating good potential for oral bioavailability.
cLogP ~0.3 - 0.7A low cLogP suggests good aqueous solubility, a key attribute often imparted by the morpholine ring.[1]
Topological Polar Surface Area (TPSA) ~32.9 ŲA TPSA < 140 Ų is associated with good cell permeability and oral absorption.
pKa (basic) ~7.5 - 8.5The morpholine nitrogen provides a basic center, which can be crucial for salt formation and solubility.[4]
Hydrogen Bond Donors 1 (from the -OH)Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 3 (2 from morpholine O/N, 1 from -OH)Provides multiple points for hydrogen bonding, enhancing target affinity and solubility.[5]
Protocol for In Silico ADMET Profiling

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the core scaffold to identify potential liabilities early.

Workflow:

  • Generate a 3D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Export the structure in a suitable format (e.g., .sdf or .mol2).

  • Utilize established in silico prediction platforms (e.g., SwissADME, pkCSM, StarDrop).

  • Input the molecular structure and run the prediction modules for key parameters:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration[2], Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance prediction.

    • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

  • Analyze the output data to flag any potential issues that may need to be addressed through chemical modification in the subsequent library synthesis. Causality Note: For example, if a high probability of hERG inhibition is predicted, modifications can be designed to mitigate this risk.

Application in Library Synthesis: Diversification of the Scaffold

The primary alcohol of this compound is the key functional handle for creating a diverse library of compounds. Below are protocols for two common and robust diversification reactions.

Library Synthesis Workflow Diagram

G cluster_A Route A: Ether Synthesis cluster_B Route B: Ester Synthesis Core 2-Methyl-3-(4-morpholinyl) -1-propanol Scaffold ProductA Ether Library (R-O-Scaffold) Core->ProductA ProductB Ester Library (R-COO-Scaffold) Core->ProductB ReagentA R-X (Aryl/Heteroaryl Halides) ReagentA->ProductA NaH, DMF Williamson Ether Synthesis ReagentB R-COOH (Carboxylic Acids) ReagentB->ProductB EDC, DMAP Steglich Esterification

Caption: Diversification strategy for the core scaffold into ether and ester libraries.

Protocol 1: Parallel Ether Synthesis (Williamson Method)

Objective: To synthesize a library of ether derivatives by coupling the scaffold with various aromatic and heteroaromatic halides.

Procedure (for a single well in a 96-well plate):

  • To a reaction vial, add a solution of the scaffold (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired aryl or heteroaryl halide (R-X, 1.2 eq).

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Perform liquid-liquid extraction with Ethyl Acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the product using preparative HPLC with a C18 column.

Protocol 2: Parallel Ester Synthesis (Steglich Method)

Objective: To synthesize a library of ester derivatives by coupling the scaffold with a diverse set of carboxylic acids.

Procedure (for a single well in a 96-well plate):

  • To a reaction vial, add the desired carboxylic acid (R-COOH, 1.2 eq), the scaffold (1.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the reaction.

  • Seal the vial and stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product using preparative HPLC.

Proposed Biological Screening Cascade

Given the prevalence of the morpholine motif in oncology, neurology, and anti-inflammatory drug candidates[3][5][6], a broad initial screening approach is logical.

Screening Workflow Diagram

G Start Synthesized Ether/Ester Library HTS Primary Screen: High-Throughput Phenotypic Assay (e.g., Cell Viability vs. Cancer Panel) Start->HTS 10 µM single concentration Inactive Inactive Compounds HTS->Inactive < 50% inhibition Active Active 'Hits' HTS->Active > 50% inhibition DoseResponse Secondary Screen: Dose-Response Confirmation (IC50) Active->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Lead Lead Compound Identification SAR->Lead

Caption: A proposed screening cascade to identify bioactive compounds.

Protocol: Primary Cell-Based Phenotypic Screen

Objective: To identify compounds from the synthesized library that exhibit cytotoxic or anti-proliferative activity against a panel of human cancer cell lines.

Procedure:

  • Cell Plating: Seed cells from a representative cancer panel (e.g., NCI-60) into 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM DMSO stock solution of each library compound. Perform serial dilutions to create a working solution that, when added to the wells, results in a final concentration of 10 µM. Include appropriate controls: vehicle (DMSO only) and a positive control (e.g., Staurosporine or Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels). Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Hit Identification: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Compounds that exhibit >50% inhibition of cell viability are considered primary "hits" for further investigation.

Conclusion

The building block This compound represents a valuable and versatile starting point for medicinal chemistry campaigns. By leveraging its favorable structural and physicochemical properties, researchers can efficiently synthesize diverse chemical libraries. The protocols detailed herein provide a robust framework for the synthesis, diversification, and biological evaluation of novel compounds derived from this promising scaffold, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • Balamurugan, K., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Gaur, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • SIT, S. Y. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3291-3317. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

The Strategic deployment of 2-Methyl-3-(4-morpholinyl)-1-propanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical overview of 2-Methyl-3-(4-morpholinyl)-1-propanol , a versatile synthetic intermediate poised for significant application in drug discovery. We will explore the intrinsic value of its constituent motifs—the morpholine ring and a functionalized alkyl chain—and provide detailed protocols for its incorporation into lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block to enhance the pharmacokinetic and pharmacodynamic profiles of their candidate molecules.

Introduction: The Rationale for Morpholine-Containing Building Blocks

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of advantageous physicochemical properties. The morpholine ring, with its ether linkage and tertiary amine, can significantly improve aqueous solubility, a critical factor for oral bioavailability.[4][5] Furthermore, its pKa is typically lower than that of corresponding piperidines, which can be beneficial for tailoring the ionization state of a drug molecule at physiological pH. From a metabolic standpoint, the morpholine ring is generally stable, offering a robust scaffold for further chemical elaboration.[2]

This compound encapsulates these benefits within a compact and functionalized framework. It presents a primary alcohol for diverse chemical transformations, a chiral center that can be exploited for stereospecific interactions with biological targets, and the foundational morpholine ring to impart favorable drug-like properties.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is essential for its effective application in drug design. The following table summarizes key computed and experimental data for the racemic form of this compound.

PropertyValueSource
Molecular Formula C8H17NO2[6]
Molecular Weight 159.23 g/mol [7]
CAS Number 35806-19-0[6]
LogP (calculated) 0.21[6]
Form Liquid[6]
Purity Typically ≥95%[6]
Stereochemistry Racemic[6]

Strategic Applications in Drug Discovery

The utility of this compound as a building block lies in the reactivity of its primary alcohol. This functional group serves as a versatile handle for introducing the morpholino-methylpropyl moiety into a wide range of molecular scaffolds.

Incorporation via Ether Linkages: The Williamson Ether Synthesis

The formation of an ether bond is a common strategy to connect molecular fragments in drug discovery. The Williamson ether synthesis is a robust and widely applicable method for achieving this transformation.[8][9][10] In this protocol, the alcohol of this compound is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophilic partner (e.g., an alkyl halide or sulfonate).

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To couple this compound with an alkyl halide (R-X).

Materials:

  • This compound

  • Alkyl halide (R-X)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction may require heating to facilitate completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its decomposition and potential fire hazards.

  • Anhydrous Solvent: The use of anhydrous DMF is crucial as any water present will quench the sodium hydride and the reactive alkoxide intermediate.

  • Order of Addition: Adding the alcohol to the base ensures that the highly reactive base is not present in excess when the electrophile is added, which can minimize side reactions.

  • Quenching: The careful addition of a proton source like saturated NH4Cl safely neutralizes any unreacted sodium hydride.

Synthesis of Amide-Linked Analogs

While this compound does not possess an amine for direct amide coupling, it can be readily converted to a suitable amine-containing building block. This two-step process involves oxidation of the primary alcohol to a carboxylic acid, followed by a standard amide coupling reaction.

Protocol 2: Two-Step Synthesis of Amide-Linked Derivatives

Part A: Oxidation of the Primary Alcohol to a Carboxylic Acid

Objective: To synthesize 2-Methyl-3-(4-morpholinyl)propanoic acid.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or a milder oxidizing agent like Pyridinium Dichromate (PDC)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure (using Jones Reagent):

  • Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C.

  • Slowly add Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidizing agent by the addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and adjust the pH to ~2 with HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • To isolate the product, adjust the pH of the aqueous layer to the isoelectric point of the amino acid and collect the precipitate by filtration. Alternatively, for more soluble products, extract with an appropriate organic solvent at a suitable pH.

Part B: Amide Coupling

Objective: To couple 2-Methyl-3-(4-morpholinyl)propanoic acid with a primary or secondary amine (R1R2NH).

Materials:

  • 2-Methyl-3-(4-morpholinyl)propanoic acid

  • Amine (R1R2NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • To a stirred solution of 2-Methyl-3-(4-morpholinyl)propanoic acid (1.0 equivalent) in anhydrous DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (R1R2NH) (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[11][12]

Trustworthiness of the Protocol: This two-part protocol employs standard, well-validated synthetic transformations. The oxidation of primary alcohols and EDC/HOBt mediated amide couplings are cornerstone reactions in medicinal chemistry, ensuring a high degree of reliability and reproducibility.[13]

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2-methyl-3-(4-morpholinyl)propyl moiety can be a valuable strategy in lead optimization. The following points should be considered when analyzing the SAR of analogs containing this building block:

  • The Morpholine Ring: As a hydrogen bond acceptor, the oxygen atom of the morpholine ring can engage in critical interactions with the target protein. The nitrogen atom, being weakly basic, can also participate in ionic interactions or hydrogen bonding. The overall polarity imparted by the morpholine ring often enhances solubility and can improve the ADME profile of a compound.[2][4]

  • The Alkyl Linker: The three-atom linker provides conformational flexibility, allowing the morpholine ring to adopt an optimal orientation within the binding pocket.

  • The Methyl Group: The methyl group on the carbon adjacent to the morpholine nitrogen introduces a chiral center. This allows for the exploration of stereospecific interactions. In many cases, one enantiomer will exhibit significantly higher potency than the other, providing a clear avenue for optimization. The methyl group can also influence the conformation of the linker and impact metabolic stability.

Visualization of Synthetic Workflows

To further clarify the application of this compound, the following diagrams illustrate the key synthetic transformations described in this guide.

Williamson_Ether_Synthesis BuildingBlock This compound Base NaH, DMF BuildingBlock->Base Deprotonation AlkylHalide R-X Base->AlkylHalide Nucleophilic Attack Product Ether-Linked Product AlkylHalide->Product

Caption: Workflow for Williamson Ether Synthesis.

Amide_Synthesis_Workflow cluster_oxidation Part A: Oxidation cluster_coupling Part B: Amide Coupling BuildingBlock This compound OxidizingAgent Jones Reagent or PDC BuildingBlock->OxidizingAgent Oxidation CarboxylicAcid 2-Methyl-3-(4-morpholinyl)propanoic acid OxidizingAgent->CarboxylicAcid CouplingReagents EDC, HOBt, DIPEA CarboxylicAcid->CouplingReagents Activation Amine R1R2NH AmideProduct Amide-Linked Product Amine->AmideProduct CouplingReagents->Amine Coupling

Caption: Two-step workflow for Amide Synthesis.

Conclusion

This compound represents a valuable and readily accessible building block for drug discovery. Its strategic incorporation can impart favorable physicochemical properties, enhance solubility, and provide opportunities for stereospecific interactions with biological targets. The protocols detailed in this guide offer reliable and reproducible methods for its integration into diverse molecular scaffolds, empowering medicinal chemists to accelerate the development of novel therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. [Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. [Link]

  • Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. [Link]

  • HDH Chemicals. (n.d.). 2-Methyl-2-(4-morpholinyl)-1-propanol, 1 gram, Reagent Grade. [Link]

  • Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses. [Link]

  • JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • ResearchGate. (2025, August 3). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol. This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical amino alcohol intermediate. We will move beyond simple procedural outlines to address the nuanced challenges and common pitfalls encountered during its synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design and execution.

The primary and most efficient route to this compound is the nucleophilic ring-opening of 2-methyloxirane (propylene oxide) with morpholine. While straightforward in principle, this reaction's success hinges on controlling key parameters to ensure high yield, purity, and, most importantly, correct regioselectivity.

Section 1: The Core Reaction Mechanism & Regioselectivity

Understanding the fundamental mechanism is the first step in effective troubleshooting. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the strained epoxide ring.

Under neutral or basic conditions, the reaction is governed by sterics. The morpholine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[1][2][3] This leads to the desired product.

Caption: SN2 synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or the reaction has stalled. What are the likely causes?

Answer: Low conversion is a frequent issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or insufficient reaction time.

Potential Cause Underlying Principle Recommended Solution
Insufficient Temperature The activation energy for the SN2 reaction is not being met, resulting in a slow reaction rate.Gently warm the reaction mixture. A typical temperature range is 50-80°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature without inducing side reactions.
Poor Reagent Quality Morpholine can absorb water and carbon dioxide from the air. 2-methyloxirane can oligomerize over time. Impurities will lower the effective concentration of reactants.Use freshly distilled morpholine and a new bottle of 2-methyloxirane. Ensure reagents are handled under an inert atmosphere (Nitrogen or Argon) if possible, especially for larger-scale reactions.
Solvent Effects If using a solvent, its polarity can significantly impact the reaction rate. Highly non-polar solvents may not effectively solvate the transition state.While the reaction can be run neat (using excess morpholine as the solvent), solvents like ethanol, isopropanol, or acetonitrile are effective. Protic solvents can assist in protonating the oxygen in the transition state, potentially accelerating the reaction.

Question 2: My characterization data (NMR, GC-MS) shows a significant amount of an isomeric byproduct. What is it and how do I prevent it?

Answer: You are likely observing the formation of the regioisomer, 1-(4-morpholinyl)propan-2-ol . This occurs when the nucleophilic attack happens at the more substituted carbon of the epoxide.

This switch in regioselectivity is almost always caused by acidic conditions or contamination .[3] In the presence of an acid, the epoxide oxygen is protonated first. This makes the epoxide a much better electrophile. The subsequent nucleophilic attack now has more SN1 character, and the nucleophile attacks the carbon that can better stabilize the partial positive charge—the more substituted carbon.

G start Isomeric Impurity Detected? check_acid Probable Cause: Acidic Contamination start->check_acid  Yes no_issue No Isomer Detected: Reaction is under proper S N 2 control (Neutral/Basic). start->no_issue  No mechanism Mechanism Shift: Protonated Epoxide Intermediate favors attack at the more substituted carbon. check_acid->mechanism solution1 Solution 1: Use base-washed or oven-dried glassware. mechanism->solution1 solution2 Solution 2: Ensure reagents are free from acidic impurities. Distill if necessary. mechanism->solution2 solution3 Solution 3: Consider adding a non-nucleophilic scavenger base (e.g., proton sponge) for highly sensitive reactions. mechanism->solution3

Caption: Troubleshooting workflow for isomeric impurities.

Corrective Action:

  • Glassware Preparation: Ensure all glassware is thoroughly washed and dried. For critical applications, rinse with a dilute base solution (e.g., 1% NaOH in ethanol), followed by water and a final solvent rinse before oven-drying.

  • Reagent Purity: Use high-purity reagents. Morpholine of lower quality can contain acidic impurities.

  • Reaction Conditions: The reaction should be run under neutral or slightly basic conditions. The basicity of morpholine itself is usually sufficient.

Question 3: The reaction mixture became very thick and viscous, and I can't isolate my product. What happened?

Answer: This indicates epoxide polymerization.[4] 2-methyloxirane can react with itself or with the hydroxyl group of the product in a chain-reaction fashion, especially in the presence of strong acids, strong bases, or at high temperatures.

Prevention Strategies:

  • Controlled Addition: Add the 2-methyloxirane dropwise to the heated morpholine. This maintains a low concentration of the epoxide at all times, favoring the desired bimolecular reaction over polymerization.

  • Strict Temperature Control: Do not let the reaction temperature run away. The reaction is exothermic, so use an ice bath to manage the temperature during the epoxide addition.

  • Avoid Contaminants: Strong Lewis acids or bases are potent catalysts for epoxide polymerization. Ensure your reagents and glassware are free from such contaminants.

Question 4: My product streaks badly on my silica TLC plate and is difficult to purify by column chromatography. How can I improve the purification?

Answer: The product is a basic amino alcohol, which interacts very strongly with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic "streaking" or tailing.

Solutions for Purification:

  • Modified Eluent for Chromatography: Add a small amount of a basic modifier to your mobile phase. A common choice is to use an eluent system like Dichloromethane/Methanol with 1-2% triethylamine or 2-methoxyethylamine added.[5] The amine competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

  • Use of Deactivated Silica: You can use commercially available deactivated (e.g., base-deactivated) silica gel for the column.

  • Vacuum Distillation: As the product is a liquid, vacuum distillation is an excellent method for purification on a larger scale. Ensure you are using a good vacuum pump and a short-path distillation head to minimize the required temperature and prevent thermal degradation.

  • Aqueous Workup: Before any other purification, a thorough aqueous workup is essential. Wash the crude reaction mixture with water or brine to remove excess morpholine and any water-soluble salts.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal stoichiometry for this reaction?

    • A: It is common practice to use a slight to moderate excess of morpholine (e.g., 1.2 to 2.0 equivalents). This ensures the complete consumption of the more volatile and hazardous 2-methyloxirane and can also serve as the reaction solvent, eliminating the need for an additional one.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar eluent system (e.g., 10% Methanol in Dichloromethane). Visualize the spots using a potassium permanganate stain, which will react with the alcohol group of the product, or ninhydrin, which can react with the amine. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool to monitor the disappearance of starting materials and the appearance of the product.

  • Q: What are the primary safety considerations for this synthesis?

    • A: 2-Methyloxirane is a highly flammable, volatile liquid and a suspected carcinogen. It must be handled in a well-ventilated chemical fume hood at all times, with appropriate personal protective equipment (gloves, safety glasses, lab coat). Morpholine is corrosive and can cause burns.[6] The reaction itself is exothermic and can generate pressure if sealed; it should be performed in a system open to atmospheric pressure (e.g., with a reflux condenser).

Section 4: Recommended Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Researchers should adapt it as necessary for their specific scale and equipment.

Materials:

  • Morpholine (13.1 g, 150 mmol, 1.5 equiv.)

  • 2-Methyloxirane (5.81 g, 100 mmol, 1.0 equiv.)

  • Ethanol (50 mL)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine and ethanol.

  • Heating: Begin stirring and heat the solution to a gentle reflux (approx. 80°C).

  • Addition: Using a dropping funnel or syringe pump, add the 2-methyloxirane dropwise to the refluxing solution over 30-45 minutes. Control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the 2-methyloxirane is no longer detected.

  • Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting oil in 100 mL of DCM. Transfer the solution to a separatory funnel and wash it twice with 50 mL of brine to remove excess morpholine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh DCM.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

References

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
  • A Technical Guide to the Reactivity of the Oxirane Ring in (R)-4-(Oxiran-2-ylmethyl)morpholine. Benchchem.
  • Common side reactions and byproducts with (R)-4-(Oxiran-2-ylmethyl)morpholine. Benchchem.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Morpholine. Wikipedia. Available at: [Link]

  • MORPHOLINE.
  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

Sources

Morpholine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2][3][4] The DEG route is now more common due to its efficiency.[1][3]

Q2: What catalysts are typically used in the diethylene glycol (DEG) route for morpholine synthesis?

A2: The DEG route employs hydrogenation catalysts to facilitate the reaction. Common catalysts include metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[1] The choice of catalyst is crucial as it significantly influences reaction selectivity and overall yield.[1]

Q3: What are the major side reactions and byproducts in morpholine synthesis?

A3: Byproduct formation is a primary challenge. In the DEG process, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product mixture.[1][5] Another significant byproduct is N-ethylmorpholine.[1] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the yield.[1][5] In the DEA route, the use of sulfuric acid results in large quantities of sodium sulfate as a byproduct after neutralization, which requires proper disposal.[1]

Q4: What are the typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%. A laboratory-scale synthesis from DEA might yield between 35-50%.[1] For the DEG route, the conversion of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q5: How can I purify morpholine, which is known to be hygroscopic?

A5: Due to its hygroscopic nature, the purification of morpholine requires careful handling to prevent moisture absorption.[6] A common laboratory procedure involves:

  • Neutralizing the acidic reaction mixture with a base (e.g., calcium oxide or sodium hydroxide).[6]

  • Performing a distillation to obtain crude morpholine.[6]

  • Drying the crude product over a strong drying agent like potassium hydroxide (KOH) pellets.[6]

  • A final fractional distillation, often over sodium metal, to obtain pure, dry morpholine.[6][7]

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Issue 1: Low Yield and Formation of Dark, Viscous Product in DEA Dehydration

Causality: Low yields and the formation of dark, viscous products during the dehydration of diethanolamine are common issues that can be attributed to several factors, primarily related to reaction conditions and purification.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in morpholine synthesis via DEA dehydration.

Detailed Protocol for Mitigation:

  • Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[6] A temperature drop of just 10-15°C can significantly decrease the yield.[6] Conversely, excessively high temperatures can lead to charring and the formation of side products.[6] It is crucial to use a high-temperature thermometer and a reliable heating mantle to maintain the temperature within the optimal range.

  • Reaction Time: The dehydration process is slow and typically requires prolonged heating, often for 15 hours or more, to ensure complete cyclization.[6]

  • Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a dehydrating agent and a catalyst.[6] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction.[6]

  • Water Removal: The presence of water can inhibit the forward reaction. Improving the efficiency of the distillation or water-trapping apparatus is essential to drive the reaction equilibrium towards the product.

Issue 2: High Concentration of 2-(2-Aminoethoxy)ethanol (AEE) in the Product from the DEG Route

Causality: 2-(2-Aminoethoxy)ethanol (AEE) is a key intermediate in the synthesis of morpholine from diethylene glycol (DEG) and ammonia.[1][8] Its presence in high concentrations in the final product indicates incomplete cyclization.

Troubleshooting Workflow:

Caption: Logical workflow for troubleshooting high AEE in morpholine synthesis.

Detailed Protocol for Mitigation:

  • Reaction Temperature and Time: Increasing the reaction temperature or residence time can promote the conversion of AEE to morpholine.[1]

  • Recycling of AEE: A common industrial practice is to separate the AEE from the product stream and recycle it back into the reactor.[1]

  • Catalyst Activity: Catalyst deactivation can lead to incomplete conversion. This can be caused by impurities in the feedstock or by the formation of high-molecular-weight byproducts that foul the catalyst surface.[1] Ensuring the high purity of DEG and ammonia is critical.[1] If deactivation is suspected, catalyst regeneration or replacement may be necessary.

Issue 3: Formation of N-Ethylmorpholine and Other "Heavies"

Causality: The formation of N-ethylmorpholine and other high-molecular-weight byproducts ("heavies") can occur, particularly in the DEG route. This is often attributed to side reactions involving impurities in the feedstock or reactions of morpholine itself under certain conditions.

Quantitative Data on Byproduct Formation:

The following table, adapted from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrates the effect of temperature on byproduct formation.

Temperature (°C)DEG Conversion (%)Morpholine (Area %)AEE (Area %)Other Byproducts (Area %)
19065.248.535.116.4
21082.162.328.98.8
23091.575.418.26.4
25095.380.112.57.4
26096.878.910.610.5
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[5]

Mitigation Strategies:

  • Feedstock Purity: Use high-purity diethylene glycol (DEG) to minimize impurities that can lead to side reactions.

  • Control of Reaction Conditions: As shown in the table, operating at an optimal temperature (around 250°C in this case) can maximize morpholine selectivity while minimizing the formation of other byproducts.

  • Hydrogen to Ammonia Ratio: In the DEG process, maintaining an appropriate molar ratio of hydrogen to ammonia is important to maintain catalyst activity and suppress the formation of "heavies".[5][9]

Experimental Protocols

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)[7]

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide pellets (20 g)[7]

  • Sodium metal (~1 g)

  • Standard laboratory glassware for heating, distillation, and filtration

Procedure:

  • Acidification: In a 500mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[7] While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[7]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[7]

  • Workup: Allow the mixture to cool to 160°C and then pour it into a dish to solidify.[7] Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.[7]

  • Distillation: Transfer the mixture to a round-bottom flask and perform a distillation using a strong, dry flame. Collect the crude, wet morpholine distillate.[7]

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[7] Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.

  • Final Purification: For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[6][7]

Visualizing Synthesis Routes

Sources

Technical Support Center: Synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-3-(4-morpholinyl)-1-propanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile morpholino-propanol derivative. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this tertiary amino alcohol, while seemingly straightforward, presents several challenges where careful control of reaction parameters is critical to suppress side reactions and ensure high purity. This document provides a structured, question-and-answer-based approach to navigate these challenges, grounded in established chemical principles and field-proven insights.

Primary Synthetic Pathway: A Two-Step Approach

The most common and scalable route to this compound involves a two-step sequence: a Michael addition of morpholine to methacrolein, followed by the selective reduction of the resulting aldehyde.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldehyde Reduction Morpholine Morpholine Intermediate_Aldehyde 3-Morpholino-2-methylpropanal Morpholine->Intermediate_Aldehyde Nucleophilic Attack Methacrolein Methacrolein Methacrolein->Intermediate_Aldehyde Reducing_Agent e.g., NaBH4 Intermediate_Aldehyde->Reducing_Agent Proceeds to Reduction Final_Product This compound Intermediate_Aldehyde->Final_Product Reducing_Agent->Final_Product Reduction

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the first step (Michael Addition)?

The single most critical parameter is temperature control . Methacrolein is highly prone to polymerization, especially in the presence of a basic amine like morpholine.

  • Causality: The conjugate addition of morpholine is exothermic. If the heat is not dissipated effectively, the localized increase in temperature will initiate the radical polymerization of the excess methacrolein, leading to a significant decrease in yield and a difficult-to-purify, often solid, reaction mass.

  • Recommendation: The reaction should be conducted at a low temperature, typically between 0-10°C. A slow, dropwise addition of methacrolein to a cooled solution of morpholine is strongly advised to maintain thermal control.

Q2: How do I choose the right solvent for the Michael addition?

The choice of solvent is crucial for managing solubility, reaction rate, and temperature.

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF): These are often good choices as they can dissolve both the starting materials and the intermediate aldehyde. They are generally unreactive under the reaction conditions.

  • Alcohols (e.g., Methanol, Ethanol): While alcohols can serve as effective solvents, they can also participate in side reactions. For instance, they can act as a proton source which might influence the reaction rate. More reactive primary and secondary alcohols could potentially undergo oxidation depending on subsequent steps, though this is less of a concern for the initial Michael addition.[1]

  • Solvent-Free: Running the reaction neat (without solvent) is possible but significantly increases the risk of polymerization due to the high concentration of reactants and poor heat dissipation. This is generally not recommended for initial optimizations.

Q3: Which reducing agent is best for converting the intermediate aldehyde to the final alcohol?

The ideal reducing agent should be selective for the aldehyde without affecting other parts of the molecule. Several options are available, each with distinct advantages.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTCost-effective, easy to handle, highly selective for aldehydes/ketones.Can generate borate esters; requires protic solvent for optimal reactivity.
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) or AcetonitrileMild and selective; tolerant of mildly acidic conditions.More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (balloon or Parr shaker), Pd/C, PtO₂, or Raney Nickel"Green" reaction with water as the only byproduct, excellent for large scales.Requires specialized pressure equipment; catalyst can be pyrophoric.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether, 0°CVery powerful reducing agent.Not recommended. Non-selective and dangerously reactive with protic solvents. Requires strictly anhydrous conditions.

For laboratory scale, Sodium Borohydride (NaBH₄) is the most common and practical choice due to its high selectivity, ease of use, and cost-effectiveness.[2]

Q4: Can this synthesis be performed in a single pot (one-pot reaction)?

Yes, a one-pot synthesis is feasible and often preferred for efficiency. After the Michael addition is complete (as confirmed by a monitoring technique like TLC or GC-MS), the reducing agent can be added directly to the reaction mixture.

  • Key Consideration: If using NaBH₄, the reaction is typically performed in an alcohol solvent. This is convenient as alcohols are suitable for both the Michael addition and the reduction step. After the initial addition of methacrolein at low temperature, the mixture can be stirred until the reaction is complete, and then the NaBH₄ can be added portion-wise while maintaining cooling.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

G Start Problem Observed LowYield Low Final Yield Start->LowYield Polymer Reaction Polymerized Start->Polymer Impure Impure Product (TLC/NMR) Start->Impure Cause1A Cause: Incomplete Michael Addition LowYield->Cause1A Cause1B Cause: Incomplete Reduction LowYield->Cause1B Cause2A Cause: Poor Temperature Control Polymer->Cause2A Cause3A Cause: Unreacted Aldehyde Intermediate Impure->Cause3A Cause3B Cause: Side Reaction Products Impure->Cause3B Sol1A Solution: Increase reaction time; Check reagent purity; Verify stoichiometry. Cause1A->Sol1A Sol1B Solution: Add more reducing agent; Check reagent activity; Increase reaction time for reduction. Cause1B->Sol1B Sol2A Solution: Use an ice/water bath; Add methacrolein dropwise; Ensure efficient stirring. Cause2A->Sol2A Sol3A Solution: See 'Incomplete Reduction' solutions; Optimize purification (e.g., column chromatography). Cause3A->Sol3A Sol3B Solution: Characterize byproducts (MS/NMR); Re-evaluate reaction conditions (temp, solvent, pH). Cause3B->Sol3B

Sources

Technical Support Center: Enhancing the Purity of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-3-(4-morpholinyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable morpholine-containing building block. As a polar amino alcohol, this compound presents unique purification challenges that require a nuanced and informed approach. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

The primary difficulty in purifying this compound stems from its bifunctional nature. The presence of both a basic morpholine ring and a hydrophilic primary alcohol imparts high polarity to the molecule. This can lead to several issues:

  • High solubility in polar solvents: This complicates extractions and can lead to significant product loss during recrystallization.

  • Strong interactions with silica gel: The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography.

  • Potential for salt formation: The basic morpholine moiety can form salts with any acidic impurities or reagents, altering its solubility and chromatographic behavior.

Q2: What are the most common impurities I should expect?

The impurities present in your crude product will largely depend on the synthetic route employed. Two common routes to synthesize this compound are:

  • Route A: Reductive amination of 2-methyl-3-hydroxypropanal with morpholine.

  • Route B: Ring-opening of methyloxirane with morpholine.

Based on these synthetic pathways, the following impurities are commonly observed:

Impurity TypePotential StructuresOrigin
Unreacted Starting Materials Morpholine, 2-Methyl-3-hydroxypropanal, MethyloxiraneIncomplete reaction
Over-alkylation Byproduct N,N-bis(2-methyl-1-hydroxypropyl)morpholinium saltReaction of the product with another molecule of the electrophile
Isomeric Byproduct (from Route B) 1-(4-morpholinyl)-2-propanolNon-regioselective ring-opening of methyloxirane
Solvent Residues Ethanol, Methanol, Tetrahydrofuran, etc.From the reaction or workup
Reagent-derived Impurities Borate salts (from NaBH₄), triethylamine hydrochlorideFrom the reagents used in the synthesis

Q3: My TLC plate shows a streak instead of a clean spot. What does this mean and how can I fix it?

Streaking on a TLC plate is a common issue when analyzing highly polar and basic compounds like this compound on silica gel. This is due to the strong interaction between the basic morpholine nitrogen and the acidic silica.

Troubleshooting Streaking on TLC:

  • Mobile Phase Modification:

    • Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or aqueous solution) to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

    • Increase polarity: A more polar solvent system, such as a higher ratio of methanol in dichloromethane or ethyl acetate, can help to move the polar compound more effectively up the plate.

  • Stationary Phase Modification:

    • Use neutral or basic alumina TLC plates: These can be a good alternative to silica gel for basic compounds.

    • Pre-treat the silica plate: Dipping the silica plate in a dilute solution of triethylamine in hexane and then drying it before use can also mitigate streaking.

Troubleshooting Purification Issues

This section provides a logical workflow for troubleshooting common purification challenges.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Analysis (TLC, NMR) issue Identify Primary Issue start->issue recryst_fail Fails to Crystallize / Oiling Out issue->recryst_fail Recrystallization chrom_streak Streaking / Poor Separation on Silica Gel issue->chrom_streak Chromatography oil_out_solution Troubleshoot Oiling Out: - Use a different solvent system - Slower cooling - Scratch flask - Seed with pure crystals recryst_fail->oil_out_solution Oiling Out no_crystals_solution Induce Crystallization: - Concentrate the solution - Add an anti-solvent - Cool to lower temperatures recryst_fail->no_crystals_solution No Crystals Form recryst_impure Crystals are Impure impure_crystals_solution Improve Purity: - Second recrystallization - Use a more selective solvent - Treat with activated charcoal (for colored impurities) recryst_impure->impure_crystals_solution Co-crystallization of Impurities chrom_recovery Low Recovery from Column chrom_streak->chrom_recovery Strong Adsorption streak_solution Optimize Chromatography: - Add triethylamine to eluent - Use neutral/basic alumina - Employ reverse-phase chromatography chrom_streak->streak_solution Basic Compound on Acidic Stationary Phase recovery_solution Improve Recovery: - Flush column with a highly polar solvent (e.g., MeOH with NH₃) - Use a less retentive stationary phase chrom_recovery->recovery_solution

Caption: A logical workflow for troubleshooting purification issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. The key is to find a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.

    • Good starting points for this compound include isopropanol, ethyl acetate, and mixtures of a good solvent (e.g., methanol) with a poor solvent (e.g., diethyl ether or hexane).

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and encourage the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Recrystallization:

IssueProbable CauseRecommended Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Add a small amount of a "better" solvent to the hot mixture to reduce saturation.
No crystal formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low recovery The compound has significant solubility in the cold solvent.Cool the solution in an ice-salt bath to further decrease solubility. Minimize the amount of solvent used for washing.
Protocol 2: Column Chromatography

For smaller scales or when recrystallization is ineffective, column chromatography is a powerful purification technique.

chromatography_workflow start Prepare Slurry of Stationary Phase pack Pack Column start->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: General workflow for column chromatography.

Step-by-Step Methodology:

  • Choosing the Stationary and Mobile Phase:

    • Normal Phase (Silica Gel): Due to the basicity of the morpholine, it is crucial to add a basic modifier to the eluent. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate, with the addition of 0.1-1% triethylamine.

    • Normal Phase (Alumina): Neutral or basic alumina can be a better choice than silica gel to avoid strong interactions with the basic product.

    • Reverse Phase (C18 Silica): This can be effective for polar compounds. The mobile phase is typically a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Packing the Column:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel or celite, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is used.

    • Collect fractions of a suitable volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Industrial Microbiology & Biotechnology, 39(11), 1713–1718. [Link]

"2-Methyl-3-(4-morpholinyl)-1-propanol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-3-(4-morpholinyl)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your work.

Introduction

This compound is a chemical compound featuring a primary alcohol and a morpholine ring. Understanding its stability and proper storage is crucial for obtaining reliable and reproducible experimental results. This guide is structured to address common questions and potential issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound.

Issue 1: Precipitation or Cloudiness Observed in Solution

  • Potential Cause: The compound may have limited solubility in the chosen solvent, especially at lower temperatures or higher concentrations. Like other morpholine-containing compounds, it may also be prone to precipitation if stored improperly.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37-40°C in a water bath with gentle agitation. Avoid excessive heat, which could promote degradation.

    • Solvent Check: Verify that you are using an appropriate solvent and that the concentration is within the recommended solubility limits for that solvent.

    • pH Adjustment: The solubility of amines can be pH-dependent. A slight adjustment of the pH might improve solubility, but this should be done cautiously as it could affect the stability of the compound and the experimental conditions.

Issue 2: Inconsistent or Diminished Biological Activity

  • Potential Cause: Improper storage can lead to a decrease in the effective concentration of the active compound. This can be due to aggregation or association with the container walls, a phenomenon observed with other morpholine derivatives.[1][2] Chemical degradation is also a possibility over extended periods or under inappropriate conditions.

  • Troubleshooting Steps:

    • Storage Review: Confirm that the compound has been stored according to the recommended conditions (see Storage and Handling section). Avoid repeated freeze-thaw cycles.[1][2]

    • Re-dissolution: If the compound has been stored at a low temperature, allow it to equilibrate to room temperature and then gently warm it to ensure complete dissolution before use.

    • Purity Check: If degradation is suspected, the purity of the compound should be assessed using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

Issue 3: Discoloration or a Change in Odor

  • Potential Cause: A change in color (e.g., yellowing) or the development of a strong amine-like odor can be indicative of chemical degradation. The primary alcohol group is susceptible to oxidation, and the morpholine ring can undergo degradation pathways.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, always visually inspect the compound.

    • Purity Analysis: If any changes are observed, do not use the compound. Its purity should be verified by analytical methods.

    • Disposal: Dispose of the degraded compound according to your institution's safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general principles for morpholine-containing compounds and primary alcohols, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature (20-25°C)To prevent potential precipitation and association with container walls that can occur at lower temperatures.[1][2]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To minimize the risk of oxidation of the primary alcohol.
Container Tightly sealed, amber glass vialTo protect from light and moisture.
Form As a neat liquid or in a suitable anhydrous solventFor long-term storage, consider preparing aliquots to minimize repeated opening of the main container.

Q2: What solvents are suitable for dissolving this compound?

A2: While specific solubility data is limited, based on its structure, it is expected to be soluble in a range of organic solvents. Always perform a small-scale solubility test before preparing a stock solution.

Q3: Is this compound sensitive to light or air?

A3: The primary alcohol functional group can be susceptible to oxidation, which can be accelerated by light and air. Therefore, it is recommended to store the compound protected from light and under an inert atmosphere, especially for long-term storage.

Q4: How can I assess the stability of my sample of this compound?

A4: A stability study can be performed by storing aliquots of the compound under different conditions (e.g., temperature, light exposure) and analyzing them at various time points. Purity can be assessed by methods like HPLC or GC, comparing the results to a baseline measurement of a fresh sample.

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions

  • Allow the container of this compound to equilibrate to room temperature before opening.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • To prepare a stock solution, weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a suitable anhydrous solvent.

  • Cap the vial tightly and mix by vortexing or gentle sonication until the compound is fully dissolved.

  • Store the stock solution under the recommended conditions.

Protocol 2: Stability Assessment Workflow

This protocol outlines a general procedure for assessing the stability of this compound under your specific laboratory conditions.

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

Degradation_Pathway A This compound B Oxidation A->B C 2-Methyl-3-(4-morpholinyl)propanal B->C [O] D Further Oxidation C->D E 2-Methyl-3-(4-morpholinyl)propanoic acid D->E [O]

Sources

Navigating the Degradation Pathways of Morpholine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of morpholine derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the integrity and success of your experiments. As every researcher knows, understanding the stability and degradation of a molecule is critical for its development and application, from pharmaceuticals to industrial chemicals. This resource is structured to address the common and complex challenges you may encounter, moving beyond simple protocols to explain the "why" behind experimental choices.

Section 1: Foundational Knowledge & Key Challenges

Morpholine and its derivatives are versatile heterocyclic compounds widely used in medicinal chemistry and various industrial applications. However, their susceptibility to degradation, both microbial and chemical, presents significant challenges. A primary concern is the potential for N-nitrosation under normal environmental conditions, which can form the carcinogenic product N-nitrosomorpholine (NMOR). Therefore, a thorough understanding of their degradation pathways is paramount for environmental safety and drug stability assessments.

One of the most significant hurdles in studying morpholine degradation is the high water solubility of these compounds, which complicates analytical procedures for both the parent compound and its metabolites. This often necessitates indirect measurement techniques and specialized analytical methods to achieve accurate quantification.

Section 2: Troubleshooting Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your degradation studies.

Problem Potential Cause Recommended Solution & Rationale
No or Slow Microbial Degradation 1. Inappropriate Microbial Strain/Consortium: The selected microorganisms may lack the specific enzymes required for morpholine catabolism. 2. Inhibitory Concentration of Morpholine: High concentrations of the substrate can be toxic to the microorganisms. 3. Suboptimal Growth Conditions: Incorrect pH, temperature, or nutrient limitations can hinder microbial activity.1. Source and Screen Diverse Microbes: Isolate or obtain cultures from environments with a history of morpholine exposure, such as industrial wastewater or contaminated soils. Mycobacterium and Pseudomonas species are known to be effective degraders. 2. Conduct Dose-Response Studies: Determine the optimal concentration range for your specific microbial culture. Start with a low concentration and gradually increase it to find the threshold of inhibition. 3. Optimize Environmental Parameters: Maintain a pH between 6.5 and 7.5. Ensure adequate aeration and provide a balanced mineral salts medium.
Inconsistent or Non-Reproducible Results 1. Variability in Inoculum: Differences in the age, density, or metabolic state of the starting culture can lead to varied degradation rates. 2. Fluctuations in Incubation Conditions: Inconsistent temperature or shaking speeds can affect microbial metabolism and, consequently, degradation kinetics.1. Standardize Inoculum Preparation: Always use a culture from the same growth phase (e.g., mid-logarithmic phase) and normalize the starting cell density, typically measured by optical density at 600 nm (OD600). 2. Ensure Consistent Environmental Control: Use a calibrated incubator shaker and monitor conditions throughout the experiment. For long-term studies, periodically check and recalibrate your equipment.
Difficulty in Quantifying Morpholine & Metabolites 1. High Water Solubility: This makes direct extraction from aqueous samples for analysis challenging. 2. Lack of a Direct Analytical Method: Simple spectrophotometric methods may lack the specificity to distinguish between the parent compound and its degradation products.1. Employ Advanced Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for accurate quantification. For GC-MS, derivatization may be necessary to improve volatility. 2. Utilize Indirect Measurement: Monitor the formation of key degradation products like ammonia or the depletion of oxygen as indicators of microbial activity.
Accumulation of Ammonia and pH Increase Metabolic Byproduct Formation: The breakdown of the morpholine ring often releases ammonia, which can increase the pH of the medium and inhibit further microbial growth.Implement pH Control: Use a buffered medium or an automated pH control system in your bioreactor. Immobilizing the bacterial cells in a matrix like carrageenan or sodium alginate can also help mitigate the localized effects of ammonia accumulation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to effectively degrade morpholine?

Several bacterial species have been identified as capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. The most frequently cited are species from the genera Mycobacterium and Pseudomonas. Some strains of Arthrobacter have also been shown to degrade morpholine.

Q2: What are the primary metabolic pathways for morpholine degradation?

The initial and critical step in the microbial degradation of morpholine is the cleavage of the heterocyclic ring. This is often catalyzed by a monooxygenase enzyme, such as a cytochrome P450.

Below is a generalized representation of the initial steps of the aerobic degradation pathway:

G Morpholine Morpholine RingCleavage Ring Cleavage (C-N or C-O bond) Morpholine->RingCleavage Monooxygenase (e.g., Cytochrome P450) Intermediate1 2-(2-aminoethoxy)acetic acid RingCleavage->Intermediate1 Intermediate2 Diglycolic acid RingCleavage->Intermediate2 FurtherDegradation Further Degradation Intermediate1->FurtherDegradation Intermediate2->FurtherDegradation EndProducts Glycolate, Ethanolamine, Ammonia, CO2, H2O FurtherDegradation->EndProducts

Caption: Generalized aerobic degradation pathway of morpholine.

Q3: What are the key intermediates to monitor during a degradation study?

Key intermediates that have been identified include 2-(2-aminoethoxy)acetate and glycolate. The formation and subsequent disappearance of these compounds can provide evidence for the progression of the degradation pathway. In some cases, diglycolic acid is also a key intermediate.

Q4: How can I confirm the involvement of a cytochrome P450 enzyme in the degradation process?

The involvement of a cytochrome P450 monooxygenase can be investigated using specific inhibitors. Metyrapone is a known inhibitor of cytochrome P-450 and can be added to the growth medium. A significant decrease in the rate of morpholine degradation in the presence of metyrapone suggests the involvement of this enzyme.

Q5: What are the standard stability testing conditions for morpholine-containing drug products?

For pharmaceutical products, stability testing should follow ICH guidelines. This typically involves long-term studies at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, and accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH. The specific conditions and duration will depend on the dosage form and the intended market.

Section 4: Experimental Protocol - Biodegradation Assay

This protocol provides a step-by-step guide for assessing the biodegradation of a morpholine derivative by a microbial culture.

G cluster_prep Preparation cluster_exp Experiment Setup cluster_run Incubation & Sampling cluster_analysis Analysis Prep_Media 1. Prepare Mineral Salts Medium (MSM) Setup_Flasks 4. Set up Triplicate Flasks (Test & Control) Prep_Media->Setup_Flasks Prep_Culture 2. Prepare Inoculum (e.g., Mycobacterium sp.) Add_Components 5. Add MSM, Inoculum, and Morpholine Derivative Prep_Culture->Add_Components Prep_Morpholine 3. Prepare Morpholine Stock Solution Prep_Morpholine->Add_Components Setup_Flasks->Add_Components Incubate 6. Incubate at Optimal Conditions (e.g., 30°C, 150 rpm) Add_Components->Incubate Sample 7. Collect Samples at Timed Intervals Incubate->Sample Measure_OD 8. Measure Optical Density (OD600) for Microbial Growth Sample->Measure_OD Analyze_Conc 9. Quantify Morpholine Derivative Concentration (HPLC/GC-MS) Sample->Analyze_Conc Plot 10. Plot Data & Calculate Degradation Rate Measure_OD->Plot Analyze_Conc->Plot

Caption: Workflow for a morpholine biodegradation assay.

Detailed Steps:

  • Prepare Mineral Salts Medium (MSM): A typical MSM should contain essential minerals and trace elements but lack a carbon and nitrogen source, which will be provided by the morpholine derivative.

  • Prepare Inoculum: Grow the selected microbial strain in a suitable nutrient-rich medium until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with sterile MSM to remove residual nutrients, and resuspend them in MSM to a standardized optical density (e.g., OD600 of 1.0).

  • Prepare Morpholine Stock Solution: Prepare a concentrated, sterile-filtered stock solution of the morpholine derivative in deionized water.

  • Set up Experimental Flasks: In sterile flasks, combine the MSM, the inoculum, and the morpholine derivative stock solution to achieve the desired final concentration. Include a control flask with the morpholine derivative but no inoculum to account for abiotic degradation.

  • Incubation: Place the flasks in an incubator shaker at the optimal temperature and agitation speed for the selected microorganism.

  • Sampling: At regular time intervals, aseptically remove aliquots from each flask for analysis.

  • Analysis:

    • Measure the OD600 of an aliquot to monitor microbial growth.

    • Centrifuge another aliquot to pellet the cells. Analyze the supernatant for the concentration of the parent morpholine derivative and potential metabolites using a validated HPLC or GC-MS method.

  • Data Interpretation: Plot the concentration of the morpholine derivative and the microbial growth over time to determine the degradation rate.

Section 5: References

  • The microbial degradation of morpholine - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review - ResearchGate. (2022, August 20). Retrieved January 19, 2026, from [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). Retrieved January 19, 2026, from [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022, September 27). Retrieved January 19, 2026, from [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022, October 4). Retrieved January 19, 2026, from [Link]

  • Morpholine (EHC 179, 1996) - INCHEM. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450 - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Year 2024 In-Use stability testing FAQ. (2024, November 4). Retrieved January 19, 2026, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from

Technical Support Center: A Guide to Troubleshooting Peak Tailing in HPLC of Basic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a fundamental understanding of the issues that cause peak asymmetry for basic analytes in reversed-phase HPLC. This guide is structured in a question-and-answer format to directly address the challenges you encounter at the bench.

Section 1: The Fundamentals - Understanding the Problem

Q1: What is peak tailing and how do we measure it?

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2]

To objectively assess peak shape, we use a quantitative measure called the USP Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation, illustrated in Figure 1, involves measuring the peak width at 5% of the peak height.[3]

USP Tailing Factor (Tf) Calculation: Tf = W₀.₀₅ / (2 * f)

Where:

  • W₀.₀₅ is the full peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% of the height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, while a value less than 1 indicates fronting.[3] Many analytical methods specify an acceptable tailing factor, often below 1.5 or 2.0.[4]

Q2: Why are my basic compounds, in particular, showing significant peak tailing?

This is the most common question we encounter. Basic compounds, especially those containing amine functional groups, are uniquely susceptible to tailing in reversed-phase HPLC due to a phenomenon known as secondary ionic interactions .[5]

The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[6] However, the silica backbone of most columns contains residual silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[7] Your basic analyte, which is often positively charged (protonated) at this pH, can then undergo a strong, undesirable ionic interaction with these negatively charged silanols.[8]

This secondary interaction is stronger than the primary hydrophobic retention, causing some analyte molecules to be retained longer than the main population, resulting in a "tail" on the peak.[9]

Section 2: The Root Cause - A Deeper Look at Silanol Interactions

Q3: Can you explain the mechanism of silanol interaction in more detail?

Certainly. The surface of silica gel is not perfectly uniform. It contains different types of silanol groups, with the most acidic and problematic being the "free" or "lone" silanols.[1] These acidic silanols, sometimes activated by trace metal contaminants like iron or aluminum within the silica matrix, are the primary sites for strong secondary interactions.[1][9]

The process can be visualized as follows:

  • Analyte State: In a typical acidic to neutral mobile phase (e.g., pH 3-7), a basic compound like an amine (R-NH₂) will be protonated and carry a positive charge (R-NH₃⁺).

  • Stationary Phase State: Simultaneously, the acidic silanol groups (Si-OH) on the silica surface deprotonate and become negatively charged (Si-O⁻).

  • Secondary Interaction: The positively charged analyte is now strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.

This creates a mixed-mode retention mechanism (hydrophobic and ionic) where only one is desired. Because these high-energy silanol sites are limited in number, they can become saturated, leading to the characteristic tailing shape.[1]

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Backbone C18 Chains Ionized Silanol (Si-O⁻) Analyte_Bulk Analyte Population (R-NH₃⁺) Retained by Hydrophobic Interaction Analyte_Bulk:s->Silica:f1 Primary Retention (Hydrophobic) Analyte_Tailing Tailing Molecules (R-NH₃⁺) Strong Ionic Interaction Analyte_Tailing:s->Silica:f2 Secondary Retention (Ionic) -> Causes Tailing Workflow Start Observe Peak Tailing (Tf > 1.5) Step1 Step 1: Mobile Phase Check Is pH controlled? Is buffer adequate? Start->Step1 Decision1 Is peak shape improved? Step1->Decision1 Step2 Step 2: Column Evaluation Is the column old or contaminated? Is it the right chemistry? Decision2 Is peak shape improved? Step2->Decision2 Step3 Step 3: System & Sample Check Check for extra-column effects. Is sample solvent appropriate? Decision3 Is peak shape improved? Step3->Decision3 End_Good Problem Solved: Symmetrical Peak (Tf ≈ 1.0) End_Bad Consult Further (Advanced Techniques) Decision1->Step2 No Decision1->End_Good Yes Decision2->Step3 No Decision2->End_Good Yes Decision3->End_Good Yes Decision3->End_Bad No

Caption: Logical workflow for troubleshooting peak tailing.

Q5: How do I optimize my mobile phase to reduce tailing?

The mobile phase is your most powerful tool for improving the peak shape of basic compounds. The goal is to minimize the unwanted ionic interactions.

Strategy 1: Adjust Mobile Phase pH (Most Effective Method)

The ionization state of both your basic analyte and the surface silanols is pH-dependent. You can exploit this to your advantage.

  • Lowering the pH (e.g., to pH < 3): At low pH, the concentration of protons (H⁺) is high. This suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form. [4]While your basic analyte will be fully protonated (R-NH₃⁺), the lack of negatively charged sites on the stationary phase prevents the strong ionic interaction, dramatically reducing tailing. [10]This is often the first and most effective strategy to try.

  • Increasing the pH (e.g., to pH > 8): At high pH, the basic analyte is deprotonated and becomes neutral (R-NH₂). Although the silanols will be fully ionized (Si-O⁻), your neutral analyte will not participate in ionic interactions. This strategy requires a pH-stable column designed for high-pH operation to prevent silica dissolution. [11] Strategy 2: Use an Appropriate Buffer

A buffer is essential to control the mobile phase pH and ensure reproducible results. [12]An unbuffered mobile phase can have localized pH shifts as the analyte passes through the column, causing peak distortion. [7]

Buffer System pKa(s) Effective pH Range Comments
Phosphate 2.1, 7.2, 12.3 1.1-3.1, 6.2-8.2 Excellent buffering capacity, very common in HPLC. Not volatile (not MS-friendly). [5]
Formate (Formic Acid) 3.75 2.8-4.8 Volatile and MS-friendly. Good choice for low pH methods. [5]
Acetate (Acetic Acid) 4.76 3.8-5.8 Volatile and MS-friendly. Common in bio-separations.

| Ammonium Salts | ~9.25 (NH₄⁺) | 8.2-10.2 | Used for high pH methods. Volatile and MS-friendly. [13]|

Protocol: Systematic Mobile Phase pH Adjustment

  • Determine Analyte pKa: If known, this helps guide your pH choice. The goal is to work at a pH at least 2 units away from the analyte's pKa. [14]2. Prepare Low pH Mobile Phase: Start with a mobile phase buffered to pH 2.5-3.0 using 10-20 mM phosphate or 0.1% formic acid. [5]3. Equilibrate System: Flush the column with at least 10-20 column volumes of the new mobile phase.

  • Inject Analyte: Analyze your basic compound and observe the peak shape. In most cases, you will see a significant improvement.

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM). A low buffer concentration may not adequately control the pH. [15]

Q6: Could my column be the problem? How do I choose the right column for basic compounds?

If mobile phase optimization doesn't completely solve the issue, your column's chemistry is the next area to investigate.

Column Issues:

  • Column Age/Contamination: Over time, the stationary phase can degrade, or the inlet frit can become contaminated with strongly retained sample components, leading to poor peak shape. [4]Try washing the column with a strong solvent or, if the problem persists, replace it.

  • Wrong Column Chemistry: Older columns, particularly those made with lower-purity "Type A" silica, have a high concentration of acidic silanols and are notoriously bad for basic compounds. [1] Choosing a Modern Column for Basic Compounds:

Modern column technology has largely been driven by the need to improve peak shape for basic analytes. When selecting a column, consider these technologies:

Column TechnologyPrinciple of OperationBest For
High-Purity Silica with End-Capping Starts with silica containing very low metal contamination. Residual silanols are chemically bonded ("capped") with small, non-polar groups (e.g., trimethylsilyl) to shield them. [16]General purpose, good starting point for most basic compounds.
Hybrid Particles (e.g., BEH, CSH) Silica particles are co-polymerized with organic monomers. This creates a more robust particle that is stable at high pH and has fewer accessible silanols. Charged Surface Hybrid (CSH) particles have a low-level positive surface charge to repel basic analytes from residual silanols. [17]Excellent peak shape for bases, high pH stability, improved loadability.
Polar-Embedded Phases A polar group (e.g., amide, carbamate) is incorporated into the alkyl chain. This shields residual silanols and can provide alternative selectivity. [18]Improving peak shape for bases without aggressive low pH mobile phases.
Solid-Core (Superficially Porous) Particles A solid, non-porous core with a thin porous outer layer. This design provides high efficiency and reduced peak broadening. [19]High-throughput and high-resolution applications.
Q7: I've optimized the mobile phase and I'm using a modern column, but I still see some tailing. What else could it be?

If you've addressed the primary chemical interactions, it's time to investigate physical and system-related causes.

  • Extra-Column Effects: This refers to any volume in the HPLC system outside of the column itself that can cause peak broadening and tailing. [20]This is especially noticeable for early-eluting, sharp peaks.

    • Tubing: Using tubing with a large internal diameter or excessive length between the injector, column, and detector can cause significant dispersion. [18] * Fittings: A poor connection (e.g., an improper ferrule depth or a gap between the tubing and the port) creates a small void where eddies can form, causing tailing. [8]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase (e.g., dissolving your sample in 100% acetonitrile for a mobile phase starting at 5% acetonitrile) can cause severe peak distortion, including tailing or splitting. [21]Always try to dissolve your sample in the initial mobile phase composition. [22] Protocol: Diagnosing Extra-Column Effects

  • Minimize Tubing: Replace all tubing between the injector and column, and between the column and detector, with the shortest possible lengths of narrow-bore (e.g., 0.005" or ~0.12 mm I.D.) PEEK tubing.

  • Check Fittings: Disconnect and reconnect all fittings in the flow path, ensuring the tubing is fully bottomed out in the port before tightening.

  • Bypass the Column: Replace the column with a zero-dead-volume union and inject a standard. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, the issue lies within your HPLC system's plumbing or detector settings, not the column. [23]

Section 4: Frequently Asked Questions (FAQs)

Q8: What is considered an "acceptable" tailing factor? For most routine quantitative analysis, a USP tailing factor (Tf) of ≤ 2.0 is required. For high-performance methods or in regulated environments, a stricter limit of ≤ 1.5 is often desired. [4] Q9: When should I use a competitive base like triethylamine (TEA)? Adding a small concentration (e.g., 10-25 mM) of a competitive base like TEA to the mobile phase was a common strategy with older columns. [15]The protonated TEA⁺ would compete with the protonated basic analyte for the active silanol sites, effectively masking them. However, with modern high-purity columns, the use of TEA is rarely necessary and often not recommended . [24]It can suppress MS signal and is often difficult to completely flush from a system. It should be considered a last resort.

Q10: Can column temperature affect peak tailing? Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which can improve mass transfer kinetics. This leads to sharper, more efficient peaks and can sometimes reduce the impact of secondary interactions. However, be aware that temperature also affects selectivity and the stability of your column and analytes. [21]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exchange Mixed-Mode and Reversed-Phase Chromatography.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • LCGC International. (n.d.). Extracolumn Effects.
  • Waters Corporation. (n.d.). UHPLC Columns for High-Performance Chromatography.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • McCalley, D. V. (2003). Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Crawford Scientific. (2017). HPLC Tips and Troubleshooting 21 - Extra Column Volume Effects. YouTube.
  • LCGC International. (2024). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
  • Preprints.org. (n.d.). Recent innovations in HPLC column technology: Advancements, applications and future trends in analytical separations.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Pharma Knowledge Forum. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Technology Networks. (n.d.). Understanding Modern HPLC and UHPLC: A Complete Guide for Today's Analytical Labs.
  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1).
  • LCGC Europe. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Quora. (2020). Why would you ever use a buffer with a pH close to the pKa of the thing you want to analyse by HPLC?

Sources

Technical Support Center: Characterization of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine analogs. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the analytical characterization of this important chemical scaffold. The morpholine ring, while conferring desirable pharmacokinetic properties, presents unique analytical hurdles.[1][2] This resource consolidates field-proven advice, detailed protocols, and troubleshooting guides to help you navigate these challenges effectively.

Section 1: Chromatographic Quandaries in HPLC & GC

The physicochemical properties of morpholine analogs—particularly their basicity and potential for hydrogen bonding—can lead to frustrating chromatographic behaviors. This section addresses the most frequent issues encountered in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (HPLC)

Question: My morpholine analog is showing significant peak tailing on a standard C18 column. What's causing this and how can I fix it?

Answer: This is a classic issue rooted in the basic nature of the morpholine nitrogen.[2][3] The lone pair of electrons on the nitrogen atom can interact strongly with acidic residual silanol groups on the surface of standard silica-based stationary phases. This secondary interaction, in addition to the primary reversed-phase retention, causes a portion of the analyte molecules to lag, resulting in a tailed peak.

  • Causality: The interaction is an ion-exchange mechanism between the protonated morpholine (a cation) and the deprotonated, negatively charged silanols (anions). This is especially problematic at mid-range pH values where silanols are ionized and the basic morpholine is protonated.

  • Troubleshooting Steps:

    • Mobile Phase pH Modification: The most direct approach is to suppress the ionization of either the analyte or the silanols.

      • Low pH (2.5-3.5): Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the morpholine nitrogen but, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary interaction.

      • High pH (8-10): Using a high-pH stable column (e.g., hybrid silica or polymer-based) with a buffer like ammonium bicarbonate deprotonates the silanol groups and neutralizes the morpholine, again reducing the unwanted interaction.

    • Use of End-Capped Columns: Employ a high-quality, "end-capped" C18 column where the majority of residual silanols have been chemically deactivated.

    • Competitive Displacement: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

    • Alternative Stationary Phases: Consider phases less prone to silanol interactions, such as those with embedded polar groups or polymer-based columns.[4]

Question: I'm observing poor retention and retention time drift for my morpholine analog in reversed-phase HPLC. What should I investigate?

Answer: Poor retention of polar morpholine analogs is common on purely nonpolar phases. Retention time drift often points to issues with column equilibration or mobile phase composition.[5][6]

  • Causality: Highly polar analogs may have insufficient interaction with the C18 stationary phase, causing them to elute near the void volume. Drifting retention times suggest that the column chemistry or mobile phase composition is not stable during the analytical run.[7]

  • Troubleshooting Workflow:

    • Confirm Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, thoroughly mixed, and properly degassed.[5][8] Small variations in organic solvent percentage or buffer concentration can cause significant shifts.

    • Ensure Column Equilibration: Basic analytes can take longer to equilibrate. Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[9]

    • Check for Leaks: A leak in the system, especially at the pump or injector, will cause pressure fluctuations and, consequently, retention time variability.[6][8]

    • Increase Retention: To improve retention of polar analogs, consider using a column with a higher surface area, a lower percentage of organic solvent in the mobile phase, or a different stationary phase like a C8 or a polar-embedded phase.

HPLC Troubleshooting Summary Table
Problem Potential Causes Solutions & Rationale
High Backpressure 1. Blocked inlet frit on column.2. Column contamination from sample matrix.3. Mobile phase precipitation (e.g., buffer salts).1. Back-flush the column (disconnect from detector first).2. Develop a column wash procedure with a strong solvent.3. Ensure mobile phase miscibility and filter all buffers.[7]
Broad Peaks 1. Column degradation (loss of stationary phase).2. Extra-column volume (long tubing).3. Sample solvent stronger than mobile phase.1. Replace the column. Check mobile phase pH is within the column's stable range.2. Use shorter, narrower ID tubing between the injector, column, and detector.3. Dissolve the sample in the mobile phase whenever possible.[9]
Split Peaks 1. Partially blocked column frit.2. Column void or channeling.3. Sample solvent incompatibility.1. Try back-flushing. If unsuccessful, replace the frit or column.2. Replace the column. This is often caused by pressure shocks or high pH.3. Ensure the sample solvent is miscible with the mobile phase.

Section 2: Navigating Spectroscopic Complexities (NMR & MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are workhorses for structural elucidation. However, the morpholine scaffold introduces specific complexities in spectral interpretation.

Frequently Asked Questions (NMR)

Question: The 1H NMR spectrum of my N-substituted morpholine shows broad, complex multiplets instead of clean triplets for the methylene protons. Why is this happening?

Answer: This is a very common and expected observation for morpholine rings. The complexity arises from the fixed chair conformation of the ring and the resulting magnetic non-equivalence of the axial and equatorial protons.[10][11]

  • Causality: The morpholine ring is not flat; it rapidly interconverts between two chair conformations at room temperature.[12] In each conformation, a proton can be in either an axial (pointing up/down) or equatorial (pointing out) position. These two positions have different chemical environments, leading to different chemical shifts. Furthermore, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are all different. The spectrum you observe is a time-averaged result of this conformational flux, leading to broad or complex multiplets rather than simple first-order patterns.[11][13]

  • Expert Tips for Interpretation:

    • Recognize the Pattern: The protons on the carbons adjacent to the oxygen (-O-CH2-) are typically downfield (e.g., ~3.7 ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH2-, e.g., ~2.8 ppm) due to the deshielding effect of the oxygen.[14]

    • Use 2D NMR: Two-dimensional NMR techniques are invaluable.

      • COSY (Correlation Spectroscopy): Will confirm which protons are coupled to each other within the same spin system (i.e., the protons on the O-side methylenes are coupled to the N-side methylenes).[12]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, helping to definitively assign the O-side and N-side signals.[15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations to help determine the relative stereochemistry of substituents on the ring.[15]

Frequently Asked questions (MS)

Question: What are the expected fragmentation patterns for a simple morpholine analog in Electrospray Ionization Mass Spectrometry (ESI-MS/MS)?

Answer: In positive mode ESI, your morpholine analog will first be protonated, typically at the basic nitrogen atom, to form the molecular ion [M+H]+. The subsequent fragmentation in MS/MS is often dominated by cleavage events initiated by this charged site.

  • Causality: The fragmentation of secondary amines is often characterized by alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen.[16] The presence of the ether oxygen in the morpholine ring also influences the fragmentation pathways.

  • Common Fragmentation Pathways:

    • Ring Opening via Alpha-Cleavage: The most common pathway involves the cleavage of a C-C bond within the ring, adjacent to the nitrogen. This leads to the formation of a stable iminium ion.

    • Loss of Substituents: The substituent on the nitrogen is often lost as a neutral molecule, particularly if it can form a stable radical or molecule.

    • Consecutive Ring Cleavages: Further fragmentation of the opened ring can occur, leading to smaller, characteristic fragment ions.[17][18]

Diagram: Common ESI-MS/MS Fragmentation of an N-Aryl Morpholine

Below is a generalized fragmentation pathway for an N-aryl substituted morpholine analog.

G M [M+H]+ N-Aryl Morpholine Frag1 Loss of ethylene oxide [M+H - 44 Da] M->Frag1 Retro-Diels-Alder type Frag2 Ring-opened iminium ion M->Frag2 Alpha-cleavage Frag3 Loss of aryl group Frag2->Frag3 C-N bond cleavage

Caption: Generalized fragmentation pathway in ESI-MS/MS.

Section 3: Physicochemical Stability and Forced Degradation

The inherent chemical properties of morpholine analogs can impact their stability in storage and during analysis. Understanding these liabilities is crucial for developing stable formulations and robust analytical methods.

Frequently Asked Questions

Question: My morpholine analog is hygroscopic. How does this affect its characterization, particularly for quantitative analysis?

Answer: Hygroscopicity, the tendency to absorb moisture from the air, is a significant challenge. The morpholine ring itself is hygroscopic.[1][3][19] If your solid-state analog absorbs a variable amount of water, it directly impacts the accuracy of weighing, which is the foundation of all quantitative measurements (e.g., preparing standard solutions, calculating potency).

  • Consequences:

    • Inaccurate Standard Concentrations: If you weigh out 10.0 mg of your compound, but 5% of that mass is actually water, your standard solution will be 5% less concentrated than intended, leading to an overestimation of the concentration in your unknown samples.

    • Poor Reproducibility: The amount of absorbed water can vary with ambient humidity and handling time, leading to inconsistent results.

  • Mitigation Strategies:

    • Controlled Environment: Handle and weigh the compound in a low-humidity environment, such as a glove box with a desiccant or a dry nitrogen atmosphere.

    • Drying: Dry the material in a vacuum oven at a mild temperature before weighing. Note: Ensure the compound is thermally stable first!

    • Use of a Reference Standard: Whenever possible, use a well-characterized, non-hygroscopic reference standard for quantification.

    • Karl Fischer Titration: Determine the exact water content of your material using Karl Fischer titration and apply a correction factor to your weighings.

Question: I need to develop a stability-indicating method. What are the essential forced degradation conditions for a novel morpholine analog?

Answer: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products.[20] Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products and prove the method's specificity.[21][22] For a morpholine analog, you must consider its susceptibility to hydrolysis and oxidation.

  • Rationale: The goal is to achieve 5-20% degradation.[23] Degrading the sample too much can lead to secondary degradants that are not relevant to real-world stability, while too little degradation won't adequately challenge the method's specificity.[21]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of the morpholine analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Take time points (e.g., 2, 4, 8, 24 hours) to find the optimal degradation level.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Basic conditions can be harsh, so start mild. Take time points.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2). Keep at room temperature and protect from light. The secondary amine of the morpholine can be susceptible to oxidation.

  • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80-100°C) for a set period.

  • Photolytic Degradation: Expose the solid powder and stock solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all stressed samples to the target concentration. Analyze the samples using a photodiode array (PDA) detector to check for peak purity and the formation of new peaks.

Workflow Diagram: Stability-Indicating Method Development

G cluster_stress Forced Degradation Acid Acid Hydrolysis Analyze Analyze Stressed Samples Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H2O2) Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Develop Initial HPLC Method Development Evaluate Evaluate Peak Purity & Resolution of Degradants Analyze->Evaluate Optimize Optimize Method (Gradient, pH, Column) Evaluate->Optimize Resolution < 1.5? Validate Validate Method (ICH Guidelines) Evaluate->Validate Resolution ≥ 1.5 Optimize->Analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Section 4: The Challenge of Chirality

Many biologically active morpholine analogs are chiral, and often the desired activity resides in a single enantiomer.[24][25] The separation and characterization of these stereoisomers are critical steps in drug development.

Frequently Asked Questions

Question: What is the best starting point for separating the enantiomers of my chiral morpholine analog?

Answer: Chiral HPLC is the most common and effective technique. The key is selecting the right Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are the most versatile and should be your starting point.

  • Rationale: Polysaccharide CSPs (e.g., those coated or immobilized with derivatives of cellulose or amylose) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The morpholine scaffold, with its hydrogen bond acceptor (oxygen) and donor/acceptor (N-H, if present) sites, can interact effectively with these phases.

Protocol: Chiral Column Screening
  • Prepare Sample: Dissolve the racemic mixture of your analog at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Select Screening Solvents: Prepare mobile phases based on normal-phase (e.g., Hexane/Isopropanol) and polar organic modes (e.g., Acetonitrile/Methanol).

  • Choose Columns: Select a small set of complementary polysaccharide-based columns. A good starting set includes:

    • An amylose-based column (e.g., Chiralpak AD, AS).

    • A cellulose-based column (e.g., Chiralcel OD, OJ).

  • Screening:

    • Run a simple isocratic method (e.g., 90:10 Hexane:IPA) on each column.

    • If no separation is observed, try a different isocratic ratio (e.g., 80:20).

    • If still unsuccessful, switch to a polar organic mobile phase.

    • It can be beneficial to add a small amount of an acidic or basic additive to the mobile phase to improve peak shape, similar to achiral chromatography.

  • Optimization: Once baseline or partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

References

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  • Recognizing the NMR p
  • Different analytical methods of estimation of morpholine or its derivatives.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Deriv
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.CORE.
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  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.PMC - NIH.
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  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.PMC - NIH.
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Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this valuable morpholine-containing building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, valued for the physicochemical and pharmacological properties imparted by the morpholine moiety. The synthesis, while conceptually straightforward, can present several challenges during scale-up. This guide provides a robust framework for understanding the reaction, anticipating potential issues, and implementing effective solutions.

A common and efficient route to synthesize this compound is a two-step process: a Mannich reaction followed by a reduction. This guide will focus on this synthetic pathway.

Synthetic Workflow Overview

The synthesis proceeds in two main stages:

  • Mannich Reaction: Isobutyraldehyde is reacted with formaldehyde and morpholine to form the Mannich base, 3-morpholino-2-methylpropanal. This is a three-component condensation reaction.[1][2]

  • Reduction: The resulting aldehyde is then reduced to the primary alcohol, yielding the target compound, this compound.

Below is a visual representation of this workflow.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction Isobutyraldehyde Isobutyraldehyde Mannich_Base 3-Morpholino-2-methylpropanal Isobutyraldehyde->Mannich_Base + Formaldehyde + Morpholine (Acid Catalyst) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Morpholine Morpholine Morpholine->Mannich_Base Mannich_Base_Input 3-Morpholino-2-methylpropanal Target_Molecule This compound Mannich_Base_Input->Target_Molecule Reducing Agent (e.g., NaBH4)

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Mannich Reaction 1. Inefficient Iminium Ion Formation: The reaction of morpholine and formaldehyde to form the Eschenmoser-like salt intermediate may be slow or incomplete.[2] 2. Poor Enolization of Isobutyraldehyde: The subsequent attack of the enol or enolate of isobutyraldehyde on the iminium ion is a critical step. 3. Side Reactions: Polymerization of formaldehyde or self-condensation of isobutyraldehyde can reduce the yield.1. Optimize pH: The Mannich reaction is typically acid-catalyzed. Maintain a slightly acidic pH (around 4-5) to facilitate iminium ion formation without inhibiting the enolization of the aldehyde.[2] 2. Pre-formation of the Iminium Salt: In some cases, pre-reacting morpholine and formaldehyde before adding isobutyraldehyde can improve yields. 3. Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60 °C) to promote the reaction without encouraging side reactions.
Formation of Impurities in Mannich Reaction 1. Bish-alkylation Product: The enol of isobutyraldehyde can react with two equivalents of the iminium ion. 2. Aldol Condensation Products: Self-condensation of isobutyraldehyde can occur under basic or strongly acidic conditions.1. Stoichiometry Control: Use a slight excess of isobutyraldehyde to favor the mono-alkylation product. 2. Controlled Addition: Add the isobutyraldehyde slowly to the mixture of morpholine and formaldehyde to maintain a low concentration of the enolizable aldehyde.
Incomplete Reduction 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent to the Mannich base may be inadequate. 2. Deactivation of Reducing Agent: The reducing agent (e.g., sodium borohydride) can be hydrolyzed in acidic or aqueous conditions.1. Use a Molar Excess: Employ a 1.5 to 2-fold molar excess of the reducing agent. 2. pH Adjustment: Before adding the reducing agent, adjust the pH of the reaction mixture to be slightly basic (pH 8-9) to prevent hydrolysis of NaBH4. 3. Temperature Control: Perform the reduction at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.
Difficult Product Isolation and Purification 1. Emulsion Formation during Workup: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the reaction solvent, making purification by distillation challenging.1. Brine Wash: Use a saturated sodium chloride solution (brine) during the workup to break emulsions. 2. Solvent Selection: Choose a solvent for extraction with a significantly different boiling point from the product. Dichloromethane or ethyl acetate are common choices. 3. Chromatography: If high purity is required, column chromatography on silica gel may be necessary. A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Mannich reaction in this synthesis?

A1: The Mannich reaction proceeds through a three-step mechanism:

  • Formation of an Iminium Ion: Morpholine, a secondary amine, reacts with formaldehyde in the presence of an acid catalyst. The nitrogen of the morpholine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of a reactive electrophilic species called an iminium ion (N,N-dimethyleneiminium ion from morpholine).[1][2]

  • Enolization of Isobutyraldehyde: Isobutyraldehyde, which has an acidic α-hydrogen, undergoes tautomerization in the presence of an acid or base to form its enol isomer.[1]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. This results in the formation of the β-amino aldehyde, 3-morpholino-2-methylpropanal.[2]

Q2: What are the critical safety precautions to consider during this synthesis?

A2:

  • Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Isobutyraldehyde: This is a flammable liquid and an irritant. Handle with care and avoid sources of ignition.[4]

  • Sodium Borohydride: This reducing agent reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment, and additions to protic solvents should be done slowly and at low temperatures.

Q3: Can other reducing agents be used for the reduction step?

A3: Yes, several other reducing agents can be employed.

  • Lithium Aluminum Hydride (LAH): LAH is a more powerful reducing agent than NaBH4 and will readily reduce the aldehyde. However, it is also more dangerous to handle as it reacts violently with water.

  • Catalytic Hydrogenation: The aldehyde can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is often cleaner and avoids the use of hydride reagents.

Q4: How can the progress of the reactions be monitored?

A4:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of starting materials and the appearance of the product. For the Mannich reaction, you can spot the starting aldehydes and the reaction mixture. For the reduction, you can monitor the disappearance of the Mannich base.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more quantitative information about the reaction progress and can help identify any side products that may be forming.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the alcohol proton signals.

Q5: What is the role of the acid catalyst in the Mannich reaction?

A5: The acid catalyst plays a dual role in the Mannich reaction. It protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and facilitating the initial attack by the morpholine nitrogen. It also catalyzes the dehydration of the resulting hemiaminal to form the crucial iminium ion intermediate.[2]

Experimental Protocols

Step 1: Synthesis of 3-Morpholino-2-methylpropanal (Mannich Reaction)
  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add morpholine (1.0 eq) and a suitable solvent such as ethanol or water.

  • Cool the mixture in an ice bath and slowly add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Adjust the pH of the mixture to approximately 4-5 with hydrochloric acid.

  • Slowly add isobutyraldehyde (1.2 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-morpholino-2-methylpropanal.

Step 2: Synthesis of this compound (Reduction)
  • Dissolve the crude 3-morpholino-2-methylpropanal (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis shows the complete disappearance of the aldehyde.

  • Quench the reaction by slowly adding water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

References

Sources

Validation & Comparative

A Comparative Guide to the Spectral Interpretation of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, comparative analysis of the spectral data for 2-Methyl-3-(4-morpholinyl)-1-propanol. In the absence of publicly available experimental spectra for the target compound, this guide will utilize a predictive approach, grounded in the established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The predicted spectral characteristics will be rigorously compared against the experimental data of structurally related analogues: 2-methyl-1-propanol, morpholine, and N-ethylmorpholine. This methodology not only allows for a robust, theoretical characterization of the target molecule but also serves as an educational framework for researchers and drug development professionals on how to deduce the structure of complex molecules from their constituent parts.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. Below is the structure of this compound with atoms numbered for unambiguous reference in the subsequent spectral analysis.

Caption: Structure of this compound with atom numbering.

The general workflow for the spectroscopic analysis and interpretation is outlined in the following diagram.

G cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion NMR_acq ¹H & ¹³C NMR NMR_int Chemical Shifts Coupling Constants Integration NMR_acq->NMR_int IR_acq FTIR IR_int Functional Group Frequencies IR_acq->IR_int MS_acq Mass Spec MS_int Molecular Ion Fragmentation MS_acq->MS_int compare Comparison with Analogues (Isobutanol, Morpholine, N-Ethylmorpholine) NMR_int->compare IR_int->compare MS_int->compare structure Structural Elucidation of This compound compare->structure

A Comparative Guide to the Synthesis and Structural Confirmation of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of two robust synthetic pathways for the preparation of 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No: 35806-19-0), a substituted amino alcohol with potential applications in pharmaceutical and materials science research. We present detailed, validated protocols for its synthesis via Method A: Direct Reductive Amination and Method B: Nucleophilic Epoxide Ring-Opening . This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A comprehensive structural verification workflow using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is detailed, supported by predictive data and established fragmentation principles. All quantitative data are summarized for direct comparison, and key workflows are visualized to enhance clarity.

Introduction: The Target Molecule

This compound is a chiral β-amino alcohol incorporating a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable properties such as increased aqueous solubility and metabolic stability. The primary alcohol and the secondary methyl group offer further sites for modification, making it a versatile building block. The objective of this guide is to compare two distinct and efficient synthetic strategies for its preparation, evaluating them on key performance metrics to aid researchers in selecting the optimal method for their specific laboratory context.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO₂

  • Molecular Weight: 159.23 g/mol

  • CAS Number: 35806-19-0

Comparative Synthesis Methodologies

Two primary synthetic routes are evaluated: the convergent one-pot reductive amination of a hydroxy aldehyde and the nucleophilic addition of morpholine to a substituted epoxide.

Method A: Direct Reductive Amination

This approach constructs the target molecule in a single pot by forming an iminium ion intermediate from an aldehyde and a secondary amine, which is then immediately reduced.

Causality and Experimental Rationale: Direct reductive amination is highly efficient for forming C-N bonds.[1] We select 2-methyl-3-hydroxypropanal as the carbonyl precursor and morpholine as the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and remarkable selectivity for reducing iminium ions in the presence of aldehydes, minimizing the undesired reduction of the starting aldehyde to the corresponding diol.[2] The reaction is performed in a non-protic solvent like Dichloromethane (DCM) to ensure the stability of the reducing agent.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methyl-3-hydroxypropanal (5.11 g, 50.0 mmol, 1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in 100 mL of anhydrous Dichloromethane (DCM). To this solution, add morpholine (4.79 g, 55.0 mmol, 1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60.0 mmol, 1.2 eq) portion-wise over 15 minutes, controlling any slight exotherm with a water bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in DCM) to yield the pure product.

cluster_reactants Reactants cluster_reagents Reagents & Solvent Aldehyde 2-Methyl-3-hydroxypropanal Intermediate Iminium Ion Intermediate (In Situ) Aldehyde->Intermediate Morpholine Morpholine Morpholine->Intermediate Reducer NaBH(OAc)₃ Reducer->Intermediate Solvent DCM Solvent->Aldehyde Product This compound Intermediate->Product Reduction

Workflow for Direct Reductive Amination.
Method B: Nucleophilic Epoxide Ring-Opening

This pathway involves the SN2-type reaction of morpholine with a suitable epoxide precursor, 2-(hydroxymethyl)methyloxirane.

Causality and Experimental Rationale: The ring-opening of epoxides is a classic and reliable method for synthesizing β-amino alcohols.[3][4] The high ring strain of the epoxide makes it an excellent electrophile. Under neutral or basic conditions, a strong nucleophile like morpholine will attack the less sterically hindered carbon atom of the epoxide ring, ensuring high regioselectivity.[5][6] The reaction proceeds via an anti-addition, which is a key consideration for stereocontrolled synthesis if chiral epoxides are used. Isopropanol is chosen as a protic solvent to facilitate the protonation of the resulting alkoxide in the final step.

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 2-(hydroxymethyl)methyloxirane (4.41 g, 50.0 mmol, 1.0 eq) and morpholine (6.53 g, 75.0 mmol, 1.5 eq).

  • Solvent Addition: Add 50 mL of isopropanol to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain this temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the epoxide starting material using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess morpholine under reduced pressure. The residue is then dissolved in 50 mL of ethyl acetate and washed with water (2 x 30 mL) to remove any residual morpholine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography as described in Method A.

cluster_reactants Reactants cluster_reagents Solvent & Conditions Epoxide 2-(Hydroxymethyl)methyloxirane TransitionState SN2 Transition State Epoxide->TransitionState Morpholine_B Morpholine Morpholine_B->TransitionState Nucleophilic Attack (Less hindered carbon) Solvent_B Isopropanol Solvent_B->TransitionState Condition Reflux (82°C) Condition->TransitionState Product_B This compound TransitionState->Product_B Ring-Opening G A Synthesized Crude Product B Purification (Flash Chromatography) A->B C Pure Compound B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Structural Confirmation D->G E->G F->G

Sources

A Comparative Analysis of 2-Methyl-3-(4-morpholinyl)-1-propanol and Other Key Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—make it a versatile building block in the design of therapeutic agents.[3][4] This guide provides a comparative analysis of the relatively simple morpholine derivative, 2-Methyl-3-(4-morpholinyl)-1-propanol, with several blockbuster drugs that feature the morpholine moiety. By examining their structural differences, mechanisms of action, and therapeutic applications, we aim to illuminate the diverse roles this heterocycle plays in modern pharmacology.

Profiling this compound

This compound (CAS No: 35806-19-0) is a foundational morpholine derivative characterized by a propanol backbone substituted with a methyl group and a morpholine ring.[5][6]

Chemical Properties:

  • Molecular Formula: C₈H₁₇NO₂[5]

  • Molecular Weight: 159.23 g/mol [7]

  • Structure: A primary alcohol with a tertiary amine incorporated within the morpholine ring. This bifunctional nature allows it to act as a versatile synthon in more complex molecular architectures.

While specific pharmacological data for this compound is not extensively published, its structure suggests potential utility as a building block in the synthesis of more complex molecules, where the morpholine ring can serve to modulate pharmacokinetic properties or act as a key interacting element with a biological target.[8]

Comparative Analysis with Marketed Morpholine-Containing Drugs

To understand the functional significance of the morpholine scaffold, we will compare this compound to three prominent drugs from different therapeutic classes: Linezolid , Gefitinib , and Reboxetine .

Table 1: Comparative Overview of Selected Morpholine Derivatives
FeatureThis compoundLinezolidGefitinibReboxetine
CAS Number 35806-19-0[5]165800-03-3184475-35-2[9]116519-61-0
Therapeutic Class Chemical IntermediateAntibiotic (Oxazolidinone)[10]Anticancer (EGFR Inhibitor)[9]Antidepressant (NRI)[11]
Key Functional Role of Morpholine PK/PD Modulator (putative)Part of the core pharmacophore; essential for binding to the ribosome.[12]Solubilizing tail, interacts with the solvent front and improves PK properties.[13]Core structural element, critical for interaction with the norepinephrine transporter.[14]
Mechanism of Action Not establishedInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[12][15]Inhibits EGFR tyrosine kinase by competing with ATP.[9][16]Selective Norepinephrine Reuptake Inhibitor (NRI).[11][17]

In-Depth Analysis of Comparator Drugs

Linezolid: The Antibiotic

Linezolid is a synthetic antibiotic from the oxazolidinone class, crucial for treating infections caused by resistant Gram-positive bacteria like MRSA and VRE.[15] The morpholine ring is an integral part of its structure and is metabolized via oxidation to form inactive metabolites.[12]

Mechanism of Action: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[10][18] It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[12][19] This mechanism is unique among protein synthesis inhibitors, which typically target the elongation step, thus minimizing cross-resistance.[10][18]

Linezolid_MoA cluster_ribosome Bacterial Ribosome 50S 50S 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex Joins Inhibition X 30S 30S 30S->70S_Complex Joins Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Initiates Linezolid Linezolid Linezolid->50S Binds to 23S rRNA mRNA_tRNA mRNA + fMet-tRNA mRNA_tRNA->30S

Caption: Linezolid inhibits bacterial protein synthesis.

Gefitinib: The Anticancer Agent

Gefitinib (Iressa) is a first-generation tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) in patients with specific mutations in the epidermal growth factor receptor (EGFR) gene.[9] The morpholine-containing side chain enhances the drug's solubility and overall pharmacokinetic profile.[3][13]

Mechanism of Action: EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways promoting cell proliferation and survival.[20] Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking signal transduction through key pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR.[9][16] This leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[9]

Gefitinib_MoA cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Competitive Inhibition ATP ATP ATP->EGFR Binds to Kinase Domain PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt RAS_RAF RAS/RAF/ERK Pathway P->RAS_RAF Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation RAS_RAF->Cell_Survival

Caption: Gefitinib blocks EGFR signaling pathways.

Reboxetine: The Antidepressant

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[11] Its core structure is a 2-(α-(2-ethoxyphenoxy)benzyl)morpholine, where the morpholine ring is fundamental to its three-dimensional shape and interaction with the norepinephrine transporter (NET).[14][21]

Mechanism of Action: In depressive disorders, the synaptic concentration of neurotransmitters like norepinephrine can be reduced.[17] Reboxetine selectively binds to and blocks the NET on presynaptic neurons.[14] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, increasing its availability to stimulate postsynaptic adrenergic receptors, which is believed to underlie its therapeutic effect.[17][22]

Experimental Protocols: A Framework for Evaluating Novel Morpholine Derivatives

For researchers aiming to characterize a new morpholine derivative, such as a novel analog of this compound, a systematic evaluation is necessary. The following protocol outlines a general workflow for initial screening.

Workflow A Synthesis & Purification of Novel Morpholine Derivative B Physicochemical Characterization (NMR, MS, Purity) A->B C In Vitro Target-Based Assay (e.g., Kinase Inhibition Assay) B->C D Cell-Based Assay (e.g., Cytotoxicity, Proliferation) B->D F Data Analysis & SAR Study C->F D->F E ADME-Tox Profiling (Solubility, Permeability, CYP Inhibition) E->F G Lead Optimization F->G

Caption: Workflow for screening novel morpholine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Example for an EGFR Inhibitor Candidate)

This protocol is a self-validating system to determine if a novel morpholine compound inhibits a target kinase, using Gefitinib as a positive control.

  • Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase substrate (e.g., a poly(Glu, Tyr) peptide).

    • ATP (Adenosine Triphosphate).

    • Test compound (e.g., a derivative of this compound) dissolved in DMSO.

    • Gefitinib (positive control).

    • DMSO (negative control).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the test compound and Gefitinib in DMSO, typically starting from 10 mM.

    • Reaction Setup:

      • To each well of a 384-well plate, add 5 µL of kinase assay buffer.

      • Add 1 µL of the serially diluted test compound, Gefitinib, or DMSO control.

      • Add 2 µL of the EGFR kinase and substrate mixture.

      • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Incubation: Incubate the plate at 30°C for 1 hour.

    • Detection:

      • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Read the luminescence on a plate reader.

  • Data Analysis & Causality:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

    • Trustworthiness: The inclusion of Gefitinib as a positive control validates the assay's ability to detect known inhibitors. A Z'-factor calculation using positive and negative controls should be performed to ensure assay robustness. An IC₅₀ value for Gefitinib consistent with literature reports confirms the assay is performing correctly.

Conclusion

The morpholine scaffold is a testament to the power of heterocyclic chemistry in drug design. While a simple molecule like this compound may serve primarily as a synthetic intermediate, its core structure is shared by powerful therapeutic agents like Linezolid, Gefitinib, and Reboxetine. In Linezolid and Reboxetine, the morpholine ring is a non-negotiable part of the pharmacophore, directly engaging with the biological target. In Gefitinib, it functions as a critical modulator of physicochemical properties, ensuring the molecule reaches its target effectively. This comparative guide underscores that the value of a chemical motif is defined by its context, and the humble morpholine ring has proven its worth across a remarkable spectrum of pharmacological applications.[23][24]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid? Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

  • Ford, C. W., et al. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. Clinical Therapeutics, 24(5), 655-671.
  • Jain, A., & Sahu, S. K. (2024).
  • Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. Retrieved from [Link]

  • Tenover, F. C. (2024, March 1). Linezolid. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34.
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The Unseen Potential: A Comparative Guide to the Biological Activity Screening of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical compounds, the morpholine heterocycle stands out as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and permeability across the blood-brain barrier, have led to its incorporation into numerous clinically approved drugs.[1] This guide delves into the systematic biological activity screening of a specific morpholine derivative, 2-Methyl-3-(4-morpholinyl)-1-propanol , a compound of untapped potential.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of this molecule. We will explore a tiered screening approach, from broad cytotoxicity and antimicrobial assessments to more specific receptor binding and safety pharmacology profiling. The methodologies presented herein are designed to be robust and self-validating, providing a clear path to understanding the compound's biological footprint.

A Tiered Approach to Unveiling Biological Activity

The journey to characterizing a novel chemical entity begins with a broad, yet systematic, screening cascade. This approach allows for the early identification of potential therapeutic applications and flags any potential liabilities. Our proposed workflow for "this compound" is designed to maximize information while conserving resources.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Oriented Investigation cluster_2 Tier 3: In Vitro Safety Pharmacology A Cytotoxicity Profiling (e.g., MTT/XTT Assays) C Broad Receptor Binding Panel (e.g., Radioligand Binding Assays) A->C Proceed if low cytotoxicity B Antimicrobial Activity Screening (e.g., Disk Diffusion/MIC) B->C Proceed if activity observed D Safety Panel Screening (e.g., hERG, CYP450) C->D Proceed if specific binding identified

Figure 1: A tiered experimental workflow for the biological activity screening of this compound.

Tier 1: Foundational Screening - Cytotoxicity and Antimicrobial Potential

The initial tier of our investigation focuses on two fundamental aspects of bioactivity: general cytotoxicity and antimicrobial effects. These assays are cost-effective, high-throughput, and provide a crucial first look at the compound's interaction with living cells.

Comparative Cytotoxicity Profiling

A primary concern for any potential therapeutic is its effect on cell viability. The MTT and XTT assays are widely used colorimetric methods to assess cellular metabolic activity, which serves as an indicator of cell viability.[2][3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2][4] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[6]

Comparative Compounds: To provide context to the cytotoxicity of "this compound," it is essential to include well-characterized control compounds.

Compound ClassExample CompoundRationale
Positive Control DoxorubicinA well-known cytotoxic anticancer agent.
Negative Control Vehicle (e.g., DMSO)The solvent used to dissolve the test compound.
Structural Analog FenpropimorphAn agricultural fungicide containing a morpholine ring.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" and the comparative compounds. Treat the cells with these concentrations and incubate for 24 to 48 hours.[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The morpholine scaffold is present in some antifungal agents, making an antimicrobial screen a logical step.[7] The disk diffusion method provides a qualitative assessment of antimicrobial activity, while the determination of the Minimum Inhibitory Concentration (MIC) offers quantitative data.[8][9][10][11]

Principle: The disk diffusion test involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism. A zone of inhibition around the disk indicates antimicrobial activity.[9][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Comparative Compounds:

Compound ClassExample CompoundRationale
Positive Control (Antibacterial) AmpicillinA broad-spectrum antibiotic.
Positive Control (Antifungal) FluconazoleA common antifungal medication.[7]
Negative Control Vehicle (e.g., DMSO)The solvent used to dissolve the test compound.

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.[11]

  • Plate Inoculation: Evenly spread the inoculum onto the surface of Mueller-Hinton agar plates.[11]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of "this compound" and control compounds to the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Tier 2: Target-Oriented Investigation - Broad Receptor Binding

Should "this compound" exhibit low cytotoxicity, the next logical step is to explore its potential interactions with specific biological targets. A broad panel of receptor binding assays can provide valuable insights into its pharmacological profile.[12][13]

Principle: Radioligand binding assays are a common method to screen for compound affinity to a specific receptor.[14][15][16] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.[14]

Comparative Approach: The results for "this compound" would be compared against a large database of known compounds and their receptor binding affinities. This is often performed by specialized contract research organizations (CROs) that offer extensive receptor panels.

G A Test Compound (this compound) D Incubation A->D B Radiolabeled Ligand B->D C Receptor Preparation (e.g., cell membranes) C->D E Separation of Bound and Free Ligand (e.g., filtration) D->E F Quantification of Bound Radioactivity E->F G Data Analysis (Competition Curve) F->G

Figure 2: A generalized workflow for a competitive radioligand binding assay.

Experimental Protocol: General Radioligand Binding Assay

  • Reaction Mixture Preparation: In a multi-well plate, combine the receptor preparation (e.g., cell membranes expressing the target receptor), the radiolabeled ligand at a concentration near its Kd, and varying concentrations of "this compound".[15]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration method.[15]

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the Ki (inhibitory constant).

Tier 3: In Vitro Safety Pharmacology - Predicting Adverse Effects

Early identification of potential safety liabilities is crucial in drug discovery.[12][17][18][19] In vitro safety pharmacology profiling screens compounds against a panel of targets known to be associated with adverse drug reactions.

Principle: These assays are typically functional or binding assays that assess the interaction of a compound with key safety targets, such as the hERG ion channel (associated with cardiac arrhythmias) and cytochrome P450 (CYP) enzymes (involved in drug metabolism).[17]

Comparative Approach: The activity of "this compound" would be compared to the known activities of a library of established drugs with well-defined safety profiles. This allows for a risk assessment based on its off-target interactions.

Key Safety Panels:

PanelTarget ExamplesAssociated Adverse Effects
Cardiovascular hERG, Sodium Channels, Calcium ChannelsArrhythmias, QT Prolongation
Central Nervous System Adrenergic, Dopaminergic, Serotonergic ReceptorsSeizures, Sedation, Psychiatric Effects
CYP450 Inhibition CYP1A2, CYP2C9, CYP2D6, CYP3A4Drug-drug interactions, Toxicity

Conclusion

The systematic biological activity screening of "this compound" is a multi-faceted endeavor that requires a logical and tiered approach. By beginning with broad assessments of cytotoxicity and antimicrobial activity, and progressing to more specific receptor binding and safety pharmacology profiling, researchers can efficiently and effectively delineate the biological properties of this novel morpholine derivative. The comparative framework outlined in this guide, utilizing well-characterized control compounds and extensive databases, is essential for interpreting the experimental data and making informed decisions about the future development of this compound. The journey from a simple chemical structure to a potential therapeutic agent is long, but it begins with the foundational screening principles detailed herein.

References

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Comparative Structure-Activity Relationship (SAR) of 2-Methyl-3-(4-morpholinyl)-1-propanol Analogs: A Guide to Evaluating Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs based on the "2-Methyl-3-(4-morpholinyl)-1-propanol" scaffold. In the absence of extensive published SAR data for this specific chemical series, we propose a focused investigation into their potential activity at opioid receptors. This hypothesis is predicated on the structural resemblance of the morpholine moiety to the piperidine ring, a common feature in many clinically significant opioid analgesics.

This document will guide researchers through the strategic design of an analog library, detail the essential experimental protocols for pharmacological characterization, and provide a template for the systematic analysis of the resulting data. The insights gleaned from such a study will be instrumental in identifying key structural motifs responsible for modulating affinity and functional activity at opioid receptors, thereby paving the way for the development of novel therapeutic agents.

Introduction to the Scaffold and a Proposed Pharmacological Target

The "this compound" scaffold presents a simple yet intriguing chemical starting point for medicinal chemistry exploration. It features a chiral center at the 2-position, a basic morpholine nitrogen, and a primary alcohol, all of which offer opportunities for chemical modification to probe the steric and electronic requirements of a biological target.

The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, often employed to enhance the pharmacokinetic properties of drug candidates.[1][2] Structurally, it can be considered a bioisosteric replacement for the piperidine ring found in numerous opioid receptor ligands, such as fentanyl and meperidine. This structural analogy forms the basis of our hypothesis that analogs of this compound may exhibit affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[3][4]

The exploration of this chemical space is therefore a rational approach to potentially discover novel opioid receptor modulators with unique pharmacological profiles.

Strategic Design of an Analog Library for SAR Exploration

A systematic SAR study requires the synthesis and evaluation of a focused library of analogs where specific regions of the parent molecule are systematically altered. The following diagram illustrates the key points of diversification for the "this compound" scaffold.

Key Diversification Points for SAR Study cluster_scaffold This compound Scaffold cluster_modifications Proposed Modifications Scaffold label_scaffold R1-CH(CH3)-CH2-N(Morpholine)-R2 | OH R1 Modification of the Propanol Backbone (R1) R1->label_scaffold R2 Substitution on the Morpholine Ring (R2) R2->label_scaffold Methyl Modification of the Methyl Group Methyl->label_scaffold Stereo Stereochemistry at C2 Stereo->label_scaffold caption Conceptual representation of SAR diversification points.

Caption: Key diversification points for the SAR study of this compound analogs.

Table 1: Proposed Modifications for SAR Study

Region of Modification Rationale Examples of Analogs
Propanol Backbone To probe the importance of the hydroxyl group and the length of the carbon chain for receptor interaction.- Ether and ester analogs of the primary alcohol.- Homologation or shortening of the propanol chain.
Methyl Group at C2 To investigate the influence of steric bulk near the chiral center on binding affinity and selectivity.- Replacement with H, ethyl, or isopropyl groups.
Stereochemistry at C2 To determine if the receptor interaction is stereospecific.- Synthesis and separation of the (R)- and (S)-enantiomers.
Morpholine Ring To explore the role of the heterocyclic ring and the basic nitrogen in receptor binding.- Replacement with piperidine, thiomorpholine, or substituted piperazines.- N-alkylation or N-arylation of the morpholine nitrogen.

Experimental Protocols for Pharmacological Evaluation

To elucidate the SAR of the synthesized analogs, a tiered approach to pharmacological testing is recommended, beginning with receptor binding assays to determine affinity, followed by functional assays to assess efficacy.

Radioligand Binding Assay for Mu-Opioid Receptor (MOR) Affinity

This assay determines the binding affinity (Ki) of the test compounds for the mu-opioid receptor by measuring their ability to displace a radiolabeled ligand.[3][5]

Experimental Workflow:

Workflow for Radioligand Binding Assay A Prepare hMOR Membranes B Incubate Membranes with [3H]-DAMGO and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Calculate IC50 and Ki Values D->E caption Workflow for determining MOR binding affinity.

Caption: Workflow for determining mu-opioid receptor binding affinity.

Step-by-Step Protocol:

  • Receptor Source: Use cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).[3]

  • Radioligand: Utilize [³H]-DAMGO, a selective MOR agonist, at a concentration close to its dissociation constant (Kd) (e.g., 0.5 nM).[3][6]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the hMOR cell membranes (10-20 µg of protein), [³H]-DAMGO, and varying concentrations of the test analog in a final volume of 1 mL.

  • Controls:

    • Total Binding: Add assay buffer instead of the test compound.

    • Non-specific Binding: Add a high concentration (e.g., 10 µM) of a non-radiolabeled MOR antagonist like naloxone.[3][6]

  • Equilibration: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a Whatman GF/C glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Table 2: Template for Reporting Radioligand Binding Data

Analog Modification Ki (nM) for MOR
Parent Compound-Value
Analog 1e.g., O-Methyl etherValue
Analog 2e.g., (R)-enantiomerValue
Analog 3e.g., (S)-enantiomerValue
[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G proteins coupled to the opioid receptor, providing a measure of its efficacy (agonist, partial agonist, or antagonist).[7][8][9]

Signaling Pathway:

GPCR G-Protein Activation Cycle Receptor MOR G_protein Gα(GDP)βγ Receptor->G_protein Activates Agonist Agonist Agonist->Receptor Binds G_active Gα(GTPγS) + Gβγ G_protein->G_active GDP/GTPγS Exchange Effector Downstream Effectors G_active->Effector Modulates caption Agonist binding promotes GTPγS binding to the Gα subunit.

Caption: Agonist-mediated activation of G-protein signaling measured by [³⁵S]GTPγS binding.

Step-by-Step Protocol:

  • Membrane Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of the test compound, and GDP (e.g., 10 µM) in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through Whatman GF/C filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve. Emax is often expressed as a percentage of the response produced by a standard full agonist like DAMGO.

    • To assess antagonist activity, perform the assay with a fixed concentration of an agonist in the presence of varying concentrations of the test compound.

Table 3: Template for Reporting [³⁵S]GTPγS Binding Data

Analog EC50 (nM) Emax (% of DAMGO) Functional Activity
DAMGO (Control)Value100%Full Agonist
Parent CompoundValueValuee.g., Partial Agonist
Analog 1ValueValuee.g., Full Agonist
Analog 2No activity0%Antagonist

Interpretation of SAR Data and Comparison with Alternatives

The data generated from these assays will allow for a detailed analysis of the SAR for the "this compound" scaffold at the mu-opioid receptor.

  • Affinity vs. Efficacy: By comparing the Ki values from the binding assay with the EC50 and Emax values from the functional assay, one can decouple the structural requirements for receptor binding from those for receptor activation.

  • Stereoselectivity: A significant difference in activity between the (R)- and (S)-enantiomers would indicate a specific and chiral binding pocket interaction.

  • Role of the Morpholine: Comparing the activity of morpholine-containing analogs with their piperidine or other heterocyclic counterparts will elucidate the importance of the oxygen atom and the overall ring conformation for activity.

  • Comparison with Standard Opioids: The potency and efficacy of promising analogs should be compared to well-characterized opioid ligands such as morphine, fentanyl, and DAMGO to benchmark their activity.[10][11]

Conclusion

This guide provides a robust and scientifically grounded framework for initiating a structure-activity relationship study of "this compound" analogs, with a specific focus on their potential as opioid receptor modulators. By systematically synthesizing and evaluating a library of analogs using the detailed protocols provided, researchers can uncover the key structural determinants of pharmacological activity. This knowledge will be invaluable for the rational design of novel compounds with potentially improved therapeutic profiles. The self-validating nature of the described experimental workflows, including appropriate controls, ensures the generation of reliable and reproducible data, which is the cornerstone of trustworthy scientific research.

References

  • Traynor, J. R. (2012). In vitro opioid receptor assays. PubMed. Retrieved from [Link][4]

  • Olson, K. M., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(1), 135-153. Retrieved from [Link][10][11]

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  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Retrieved from [Link][9]

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A Comparative Guide to the Synthetic Routes of Morpholines for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its ability to improve the physicochemical properties and metabolic stability of molecules.[1][2][3] This guide provides a comprehensive analysis of the primary synthetic routes to morpholines, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical advantages, and limitations of classical industrial methods alongside modern, sophisticated strategies. This comparison is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deep, functional understanding of morpholine synthesis.

Introduction: The Significance of the Morpholine Scaffold

The six-membered saturated heterocycle containing both nitrogen and oxygen, known as morpholine, is a cornerstone in drug design.[4] Its unique structure imparts a favorable balance of hydrophilicity and lipophilicity, enhances metabolic stability, and provides a basic nitrogen center that is often crucial for target engagement.[1] These attributes have led to its incorporation into a wide array of therapeutic agents, including antibiotics like Linezolid, anticancer drugs, and antivirals.[2][5] The versatility of the morpholine ring is matched by the diversity of synthetic methods developed for its construction, each with distinct implications for scalability, cost, and the introduction of molecular diversity.[1]

Classical Industrial Syntheses

The large-scale production of morpholine has historically been dominated by two main strategies that prioritize low-cost, readily available starting materials.

Dehydration of Diethanolamine (DEA)

This is the most established and widely used industrial method for producing unsubstituted morpholine.[6] The reaction involves the acid-catalyzed intramolecular cyclization of diethanolamine.

Mechanism & Rationale: The core of this transformation is the conversion of a poor leaving group (a hydroxyl group) into an excellent one (water). A strong acid, typically sulfuric acid or oleum, protonates one of the hydroxyl groups of diethanolamine.[7] This facilitates an intramolecular nucleophilic attack by the second hydroxyl group, leading to ring closure and the elimination of a water molecule. A subsequent dehydration of the resulting N-(2-hydroxyethyl)morpholine intermediate can occur under harsh conditions, but the primary pathway involves the direct cyclization shown below.

DEA_Dehydration DEA Diethanolamine ProtonatedDEA Protonated DEA DEA->ProtonatedDEA + H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedDEA->CyclizedIntermediate Intramolecular SN2 Morpholine Morpholine CyclizedIntermediate->Morpholine - H⁺ H2O H₂O CyclizedIntermediate->H2O

Caption: Acid-catalyzed dehydration of diethanolamine.

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available bulk chemicals (diethanolamine and sulfuric acid).

  • High Volume: Well-suited for large-scale industrial production.

Limitations:

  • Harsh Conditions: Requires high temperatures (180-235°C) and highly corrosive concentrated acids.[7]

  • Waste Generation: The neutralization of the strong acid catalyst generates large quantities of salt byproduct (e.g., sodium sulfate), posing environmental and disposal challenges.[8]

  • Limited Scope: Primarily suitable for the synthesis of unsubstituted morpholine. Introducing substituents is not straightforward with this method.

Reaction of Diethylene Glycol (DEG) with Ammonia

An alternative industrial route involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[8] This method has gained traction due to its improved efficiency in some contexts.

Mechanism & Rationale: This process is a reductive amination pathway. The hydrogenation catalyst (often nickel, copper, or cobalt) facilitates the dehydrogenation of diethylene glycol to an intermediate aldehyde.[8] This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the catalyst in the presence of hydrogen to form an amino alcohol intermediate, 2-(2-aminoethoxy)ethanol (AEE).[8] An intramolecular cyclization with the elimination of water then yields morpholine.

DEG_Amination DEG Diethylene Glycol AEE 2-(2-Aminoethoxy)ethanol (Intermediate) DEG->AEE NH₃, H₂Catalyst, Δ, P Morpholine Morpholine AEE->Morpholine Intramolecular CyclizationH₂O

Caption: Synthesis of morpholine from diethylene glycol and ammonia.

Advantages:

  • Efficiency: Can achieve high conversions and selectivity under optimized conditions.[8]

  • Alternative Feedstock: Utilizes diethylene glycol, another readily available bulk chemical.

Limitations:

  • Harsh Conditions: Requires high temperatures and pressures.

  • Byproduct Formation: Incomplete conversion can leave the intermediate AEE in the product mixture. N-ethylmorpholine is another common byproduct.[8]

  • Catalyst Management: Requires handling and potential regeneration or disposal of the metal catalyst.[8]

Modern Synthetic Strategies for Substituted Morpholines

The demand for structurally diverse morpholine derivatives in drug discovery has driven the development of more versatile and milder synthetic methods.

Intramolecular Cyclization of N-Substituted Amino Alcohols

This is one of the most common and effective laboratory-scale methods for constructing the morpholine ring, allowing for precise placement of substituents.[1] The general strategy involves the cyclization of a precursor that already contains the desired substituents.

Mechanism & Rationale: The key is to convert one of the hydroxyl groups of an N-substituted diethanolamine analog into a good leaving group. This can be achieved via reaction with reagents like thionyl chloride (SOCl₂), methanesulfonyl chloride (MsCl), or tosyl chloride (TsCl). The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group to form the morpholine ring.

Intramolecular_Cyclization AminoAlcohol N-Substituted Diethanolamine ActivatedIntermediate Activated Intermediate (e.g., O-Ms, O-Ts) AminoAlcohol->ActivatedIntermediate Activation(e.g., MsCl, Pyridine) Morpholine Substituted Morpholine ActivatedIntermediate->Morpholine IntramolecularSN2 Cyclization

Caption: General workflow for intramolecular cyclization.

A highly efficient, green alternative involves the use of ethylene sulfate for the selective mono-N-alkylation of 1,2-amino alcohols, followed by a base-mediated cyclization.[9][10] This redox-neutral, one or two-step protocol avoids the use of harsh reagents and generates minimal waste.[9]

Advantages:

  • Versatility: Allows for the synthesis of a wide range of N-substituted and ring-substituted morpholines.[1][5]

  • Control: Provides excellent control over the final structure based on the choice of the starting amino alcohol.

  • Milder Conditions: Often employs milder conditions compared to the classical industrial methods.

Limitations:

  • Multi-step Synthesis: The synthesis of the required amino alcohol precursor can add steps to the overall sequence.

  • Cost: Starting materials and reagents can be more expensive, making it less suitable for bulk, unsubstituted morpholine production.

Reductive Amination

Reductive amination is a powerful tool for synthesizing N-substituted morpholines from simpler precursors.[11] This one-pot reaction converts a carbonyl group and an amine into a more substituted amine.[11] For morpholine synthesis, this typically involves the reaction of a dialdehyde (generated in situ from a ribonucleoside, for example) with a primary amine in the presence of a reducing agent.[12]

Mechanism & Rationale: The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of the carbonyl and amine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final amine product.[11][13]

Advantages:

  • High Efficiency: Often a one-pot procedure, which simplifies the workflow.[11]

  • Broad Scope: A wide variety of aldehydes, ketones, and amines can be used, allowing for extensive diversification.[14]

  • Green Chemistry: Can be performed under mild conditions and often catalytically, aligning with green chemistry principles.[11]

Limitations:

  • Reagent Stoichiometry: Requires careful control of reagents to avoid side reactions, such as over-alkylation of the amine.

  • Substrate Stability: Some aldehydes can be unstable, although using their bisulfite adducts can circumvent this issue.[14]

Transition-Metal-Catalyzed Syntheses

Modern organometallic chemistry has provided powerful new methods for morpholine synthesis, often offering high levels of stereocontrol.[15] Catalysts based on palladium, copper, and iron have been particularly effective.[16][17][18]

Palladium-Catalyzed Reactions: A robust method for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[16] This approach is valuable for creating enantiopure morpholines from chiral amino alcohols.

Copper-Catalyzed Reactions: Copper catalysts can promote the three-component reaction of amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines.[17] Another innovative copper-promoted method achieves the stereoselective oxyamination of alkenes to furnish 2-aminomethyl morpholines.[19]

Iron-Catalyzed Reactions: Iron(III) catalysts have been used for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol moiety.[18]

Advantages:

  • High Selectivity: Can provide excellent control over diastereoselectivity and enantioselectivity.[16][19]

  • Novel Bond Formations: Enables the construction of complex morpholine scaffolds that are difficult to access via other methods.

  • Catalytic Nature: Reduces waste compared to stoichiometric reactions.

Limitations:

  • Catalyst Cost and Toxicity: Transition metal catalysts can be expensive and may require removal from the final product, which is critical in pharmaceutical applications.

  • Ligand Sensitivity: Often requires specialized and sensitive ligands to achieve high selectivity.

  • Substrate Scope: The scope of the reaction can sometimes be limited to specific classes of substrates.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends heavily on the desired scale, substitution pattern, and cost considerations.

Method Typical Yield Key Reagents Conditions Advantages Disadvantages
Dehydration of DEA 35-50% (Lab)[8], 90-95% (Industrial)[7][8]Diethanolamine, H₂SO₄/OleumHigh Temp (180-235°C)[7]Very low cost, scalableHarsh, high waste, limited scope
DEG + Ammonia 60-90%[8]Diethylene Glycol, NH₃, H₂High Temp & PressureEfficient, uses bulk chemicalsHarsh, byproduct formation, catalyst needed
Intramolecular Cyclization 80-95%[9][20]N-substituted amino alcohol, MsCl/TsCl or Ethylene SulfateMild to moderateHigh versatility, good controlMulti-step, higher cost of precursors
Reductive Amination Moderate to Good[12]Carbonyl, Amine, Reducing Agent (e.g., NaBH(OAc)₃)MildOne-pot, broad scope, efficientStoichiometric reductant, potential side reactions
Metal-Catalyzed 46-70%[16][17]Substituted precursors, Pd/Cu/Fe catalyst, LigandsMild to moderateHigh selectivity, novel structuresCatalyst cost/toxicity, ligand sensitivity

Detailed Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Morpholine from Diethanolamine

This protocol is adapted from established laboratory procedures for the dehydration of diethanolamine using a strong acid.[13][21]

  • Acidification: In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[21] Cautiously add concentrated hydrochloric acid dropwise with cooling until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[13][21]

  • Dehydration/Cyclization: Heat the resulting diethanolamine salt solution to drive off water. Once the water is removed, increase the temperature to 200-210°C and maintain for approximately 15 hours to facilitate the cyclization.[13][21]

  • Workup: Allow the reaction mixture to cool to approximately 160°C and pour the viscous morpholine hydrochloride paste into a dish to solidify.[21]

  • Neutralization & Distillation: Grind the solidified paste and mix thoroughly with 50 g of calcium oxide.[21] Transfer this mixture to a new flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine.[21]

  • Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets for 30-60 minutes.[21] Decant the dried morpholine and perform a final fractional distillation, collecting the fraction boiling at 126-129°C.[21] A typical yield is in the range of 35-50%.[8]

Protocol 2: Green Synthesis of a Substituted Morpholine via Ethylene Sulfate

This protocol is based on the general methodology for the redox-neutral conversion of 1,2-amino alcohols to morpholines.[9][13]

  • N-Monoalkylation: Dissolve the starting 1,2-amino alcohol (1.0 eq) in a suitable solvent such as acetonitrile. Add ethylene sulfate (1.1 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the formation of the zwitterionic intermediate.[13]

  • Cyclization: Once the formation of the intermediate is complete, add a base such as potassium tert-butoxide (1.2 eq) to the reaction mixture.[13] Stir at room temperature or with gentle heating until the cyclization to the morpholine derivative is complete.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired substituted morpholine.

Conclusion

The synthesis of morpholines has evolved significantly from the harsh, high-volume industrial processes to sophisticated, selective, and green laboratory methods. While the dehydration of diethanolamine remains the workhorse for producing the parent heterocycle, the demands of modern drug discovery have spurred the development of a rich portfolio of synthetic strategies. Transition-metal catalysis and novel annulation reactions using reagents like ethylene sulfate now provide medicinal chemists with powerful tools to create complex, highly substituted morpholine derivatives with excellent control over stereochemistry.[9][16] The ongoing innovation in this field will undoubtedly continue to expand the chemical space accessible to researchers, further cementing the morpholine scaffold's vital role in the development of future therapeutics.

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A Senior Application Scientist's Guide to the Purity Assessment of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical research and drug development, the chemical purity of a molecule is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The subject of this guide, 2-Methyl-3-(4-morpholinyl)-1-propanol, is a morpholine derivative. Such compounds are common structural motifs in medicinal chemistry, appearing in agents like the antibiotic Linezolid and the anti-cancer drug Gefitinib[1]. Given its potential role as a synthetic intermediate or building block, ensuring the purity of this compound is paramount. Impurities, even at trace levels, can introduce confounding variables in biological assays, lead to unforeseen toxicities, or derail synthetic pathways.

This guide provides an in-depth comparison of various analytical techniques for the robust purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring each method serves as a self-validating system. We will explore chromatographic, spectroscopic, and thermal analysis techniques, providing the technical detail necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry.[2][3] Its strength lies in its ability to separate the main compound from its impurities, allowing for their individual quantification. For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Expertise & Experience: The "Why" Behind the Method

The choice of a C18 column is standard for its versatility in retaining a wide range of organic molecules. However, the tertiary amine in our target molecule necessitates a key modification to the mobile phase. Amines are notorious for interacting with residual acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing). To mitigate this, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is added to the mobile phase. This protonates the silanol groups, minimizing undesirable secondary interactions and ensuring sharp, symmetrical peaks, which are critical for accurate integration and quantification. Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that is invaluable for identifying unknown impurities by providing mass-to-charge ratio data.[4]

Experimental Protocol: RP-HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (for general detection of organic molecules without strong chromophores) or MS (Scan mode).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

Trustworthiness: A Self-Validating System

The reliability of an HPLC method is established through validation, following guidelines from bodies like the International Conference on Harmonisation (ICH).[5][6][7] Key validation parameters include:

  • Specificity/Selectivity: The ability to resolve the main peak from all potential impurities, degradants, and matrix components.[5][8] This is confirmed by spiking the sample with known related substances and observing baseline separation.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible across multiple measurements.[9]

  • System Suitability: Before any sample analysis, a system suitability standard is injected to verify the performance of the chromatographic system. Parameters like theoretical plates, tailing factor, and reproducibility of injections must meet pre-defined criteria.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Injects Sample Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Column C18 Column (Separation) Injector->Column Pump->Column Detector UV/MS Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Purity Report (% Area) CDS->Report

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While HPLC is often the first choice for non-volatile pharmaceutical compounds, GC is exceptionally useful for identifying and quantifying residual solvents and volatile or semi-volatile organic impurities.[2]

Expertise & Experience: The "Why" Behind the Method

Direct analysis of a polar molecule like this compound by GC can be challenging due to its polarity and hydrogen-bonding capability, which can cause peak tailing on standard non-polar columns.[10] Therefore, two strategies are considered:

  • Use of a specialized column: A column with a polar stationary phase, such as a wax column (polyethylene glycol), or a base-deactivated column designed for amines, can improve peak shape.[10][11]

  • Derivatization: The hydroxyl group can be derivatized (e.g., silylation) to create a less polar, more volatile compound, making it more amenable to GC analysis. For morpholine derivatives specifically, derivatization is a common strategy to enhance volatility.[12][13][14]

This guide will focus on the direct analysis approach using a suitable polar column, as it avoids the extra sample preparation step of derivatization. GC-MS is the preferred configuration for definitive peak identification.[15]

Experimental Protocol: GC-FID/MS Method
  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Column: Agilent CP-Sil 13 CB or a similar mid-polarity column suitable for amines (e.g., 50 m x 0.32 mm, 1.2 µm film thickness).[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector: Split/Splitless injector at 250 °C.

  • Detector: FID at 275 °C or MS transfer line at 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetonitrile at a concentration of approximately 1 mg/mL.

Trustworthiness: A Self-Validating System

Validation of a GC method follows similar principles to HPLC.[5][6] Specificity is crucial to ensure that peaks from the solvent, the main component, and any impurities are well-separated. For residual solvent analysis, the method must be validated according to ICH Q3C guidelines.[16] The use of an internal standard is highly recommended for GC to correct for variations in injection volume and detector response, thereby improving the accuracy and precision of quantification.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Dissolve Sample in Volatile Solvent Injector Heated Injector (Vaporization) Sample->Injector Column GC Column in Temperature- Programmed Oven Injector->Column Detector FID or MS Detector Column->Detector CDS Chromatography Data System Detector->CDS Report Purity/Impurity Profile Report CDS->Report

Caption: GC experimental workflow for purity and volatile impurity analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity based on area percentages, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity (mass fraction) of a compound.[17][18] It is a primary ratio method, meaning it quantifies the analyte by comparing its NMR signal integral to that of a high-purity, certified internal standard that has been accurately weighed.[18][19]

Expertise & Experience: The "Why" Behind the Method

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified standard, we can use a simple equation to calculate the sample's purity. The key to a successful qNMR experiment is selecting an appropriate internal standard (e.g., maleic acid, 1,4-dinitrobenzene) whose signals are sharp, in a clear region of the spectrum (not overlapping with the analyte), and chemically inert with the analyte. Furthermore, specific NMR acquisition parameters must be used, most critically a long relaxation delay (D1), to ensure all protons are fully relaxed between scans. This is essential for the signal integrals to be truly quantitative.

Experimental Protocol: ¹H qNMR Purity Determination
  • Materials: High-resolution NMR spectrometer, analytical balance, certified internal standard (e.g., Maleic Acid, >99.5% purity), deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard (Maleic Acid).

    • Dissolve both weighed materials completely in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of any proton to be integrated (typically > 30 seconds).

      • Number of Scans: Sufficient for a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Trustworthiness: A Self-Validating System

The method's trustworthiness is grounded in the use of a certified reference material and the fundamental principles of NMR.[17][20] The non-destructive nature of the technique allows the sample to be recovered if needed.[21] The entire spectrum provides a holistic view, potentially revealing impurities (including water and residual solvents) that might be missed by other methods.[17] Verifying peak purity, for instance by checking for underlying signals using 2D NMR experiments, further enhances confidence in the result.[18]

qNMR_Workflow cluster_prep Precise Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve Both in Deuterated Solvent WeighSample->Dissolve WeighStd Accurately Weigh Internal Standard WeighStd->Dissolve Acquire Acquire Spectrum (Long D1 Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 1-3 mg into DSC Pan & Seal Heat Heat Sample at Slow, Linear Rate Sample->Heat Measure Measure Heat Flow vs. Temperature Heat->Measure Analyze Analyze Melting Endotherm Shape Measure->Analyze Calculate Calculate Purity via van't Hoff Equation Analyze->Calculate

Sources

Validation of Analytical Methods for "2-Methyl-3-(4-morpholinyl)-1-propanol": A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of "2-Methyl-3-(4-morpholinyl)-1-propanol," a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data (e.g., in-process control, final product release, stability testing). Herein, we compare two of the most prevalent chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), following derivatization.

The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document will delve into the validation parameters for each technique, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction to the Analyte

This compound is a tertiary amine and a primary alcohol. Its chemical structure (Figure 1) dictates its physicochemical properties, such as its polarity and potential for chromatographic interaction.

Chemical Structure:

Caption: Figure 1. Chemical structure of this compound.

Comparative Analysis of Analytical Methods

The choice between GC and HPLC for the analysis of this compound involves a trade-off between direct analysis and the need for derivatization to enhance detectability.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the alcohol functional group, this compound is amenable to GC analysis. However, the presence of the tertiary amine can lead to peak tailing on standard silica-based columns due to interactions with silanol groups.[5] Therefore, the use of a base-deactivated column is crucial for obtaining symmetrical peak shapes.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for a wide range of analytes.[6] However, this compound lacks a significant chromophore, making its direct detection by UV spectrophotometry challenging at low concentrations.[6] To overcome this limitation, pre-column derivatization with a UV-active agent is a common and effective strategy.[6][7] This not only enhances sensitivity but can also improve chromatographic properties.

Validation Parameter Comparison

The following table summarizes the typical performance of GC-FID and HPLC-UV (with derivatization) for the analysis of this compound, based on the validation parameters defined in ICH Q2(R1).[1][2][3]

Validation Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization Causality Behind Performance
Specificity HighVery HighGC-FID specificity relies on retention time. HPLC with a selective derivatization reagent and chromatographic separation provides orthogonal selectivity, enhancing confidence in peak identity.[3]
Linearity (R²) > 0.995> 0.998Both techniques offer excellent linearity. The derivatization step in HPLC can sometimes introduce minor variability if not carefully controlled.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods are highly accurate. The multi-step process of HPLC with derivatization can be a source of systematic error if not optimized.
Precision (% RSD) < 2.0%< 1.5%HPLC generally offers slightly better precision due to the highly controlled nature of liquid phase delivery and injection systems.
Limit of Detection (LOD) ~10 µg/mL~1 µg/mLThe derivatization step in HPLC significantly enhances the molar absorptivity of the analyte, leading to a much lower detection limit.
Limit of Quantitation (LOQ) ~30 µg/mL~3 µg/mLConsistent with the LOD, the enhanced detector response in HPLC allows for reliable quantification at lower concentrations.
Robustness GoodExcellentHPLC methods are often more robust to minor variations in experimental conditions such as mobile phase composition and temperature. GC methods can be sensitive to changes in gas flow rates and temperature programming.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both GC-FID and HPLC-UV.

GC-FID Method Protocol

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh accurately ~50 mg of sample prep2 Dissolve in 10 mL of Methanol prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 gc1 Inject 1 µL into GC prep3->gc1 gc2 Separation on a base-deactivated column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate peak area gc3->data1 data2 Quantify using an external standard data1->data2

Caption: Figure 2. GC-FID workflow for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column

Reagents:

  • Methanol, HPLC grade

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 5 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Rationale for Experimental Choices:

  • Base-deactivated column: Essential to prevent peak tailing of the amine functional group, ensuring accurate integration.[5]

  • Methanol as solvent: Provides good solubility for the analyte and is compatible with the GC system.

  • Temperature program: Designed to ensure good separation from any potential impurities and to elute the analyte with a reasonable retention time and good peak shape.

HPLC-UV Method with Pre-column Derivatization Protocol

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Prepare sample/standard solution in Diluent prep2 Add Derivatizing Agent (e.g., Dansyl Chloride) prep1->prep2 prep3 Incubate to complete the reaction prep2->prep3 hplc1 Inject 10 µL into HPLC prep3->hplc1 hplc2 Separation on a C18 column hplc1->hplc2 hplc3 Detection by UV at a specific wavelength hplc2->hplc3 data1 Integrate peak area of the derivative hplc3->data1 data2 Quantify using an external standard data1->data2

Caption: Figure 3. HPLC-UV with derivatization workflow.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Dansyl Chloride (derivatizing agent)

  • Acetone

  • Sodium Bicarbonate buffer (pH 9.5)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard and sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Derivatization:

    • To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer (pH 9.5) and 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).

    • Vortex and incubate at 60 °C for 30 minutes in the dark.

    • Cool to room temperature.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program: 30% B to 80% B over 15 minutes.

  • Analysis: Inject the derivatized standard and sample solutions.

  • Calculation: Quantify using the peak area of the derivatized analyte.

Rationale for Experimental Choices:

  • Dansyl Chloride: A common derivatizing agent for primary and secondary amines, providing a strongly UV-absorbent derivative.

  • C18 column: A versatile reversed-phase column suitable for the separation of the relatively non-polar dansyl derivative.

  • Gradient elution: Necessary to effectively separate the derivatized analyte from excess derivatizing reagent and other potential by-products.

  • Acidified mobile phase: Improves peak shape and resolution for amine-containing compounds.

Conclusion and Recommendations

Both GC-FID and HPLC-UV with derivatization are viable and robust methods for the analysis of this compound.

  • GC-FID is recommended for routine quality control where high sample throughput and simplicity are desired, and when the expected concentration of the analyte is well above the detection limit.

  • HPLC-UV with derivatization is the superior choice for applications requiring high sensitivity, such as impurity profiling, stability studies where low-level degradants may be present, and for bioanalytical applications.[8]

The ultimate method selection should be based on a thorough evaluation of the specific analytical requirements and validated according to the principles of ICH Q2(R1) to ensure the generation of reliable and accurate data.[1][2][9]

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-351.
  • Starodub, O. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 572-577.
  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Taylor & Francis. (n.d.). High-Performance Liquid Chromatography Analysis of Amines in Must and Wine: A Review. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]

  • European Commission and United Nations Development Programme. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Chemsrc. (2025). 3-(4-Morpholinyl)-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN100357257C - Production process of 2-amino-methyl-1-propanol.

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Benchmarking 2-Methyl-3-(4-morpholinyl)-1-propanol: A Comparative Analysis Against Established Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for benchmarking the biological activity of "2-Methyl-3-(4-morpholinyl)-1-propanol," a molecule featuring the privileged morpholine scaffold.[1][2][3] The morpholine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs, where it often imparts favorable physicochemical and pharmacokinetic properties.[1][2][3] Lacking specific biological data for this compound, this guide establishes a robust, scientifically-grounded approach to its initial characterization by comparing it head-to-head with two well-characterized drugs: Propranolol and Gefitinib.

Propranolol, a non-selective beta-adrenergic receptor antagonist, was selected for its structural similarity, possessing a propanolamine core.[4][5] Its mechanism of action, involving the modulation of the beta-adrenergic signaling pathway, is extensively documented.[6][7][8] Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, was chosen due to its inclusion of a morpholine moiety and its distinct, well-defined mechanism of action targeting the PI3K/Akt signaling cascade.[9][10][11]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide detailed experimental protocols for assessing cytotoxicity and apoptosis, present comparative data in a clear, tabular format, and visualize the complex signaling pathways and experimental workflows using diagrams to facilitate a deeper understanding of the potential biological impact of this compound.

Comparative Compounds: Structures and Mechanisms of Action

A foundational understanding of the comparators is crucial for a meaningful analysis.

CompoundChemical StructureMechanism of Action
This compound this compoundTo be determined through the assays outlined in this guide.
Propranolol PropranololA non-selective competitive antagonist of β1 and β2 adrenergic receptors.[6][7][8] It blocks the effects of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure.[6][7][8]
Gefitinib GefitinibAn inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10][11] It competitively binds to the ATP-binding site of the EGFR, inhibiting downstream signaling pathways like PI3K/Akt, which are crucial for cancer cell proliferation and survival.[9][10][11]

Experimental Benchmarking: Methodologies and Protocols

To objectively assess the biological activity of this compound, a series of standardized in vitro assays will be employed. The following protocols are designed to be conducted in a human cancer cell line, such as A549 (non-small cell lung cancer), which is known to be sensitive to Gefitinib.[12][13]

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay caspase_assay Caspase-3/7 Apoptosis Assay cell_culture->caspase_assay compound_prep Compound Preparation (Test & Comparators) compound_prep->mtt_assay compound_prep->caspase_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification caspase_assay->apoptosis_quant comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison

Caption: Workflow for benchmarking compound activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound, Propranolol, and Gefitinib in complete culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[17]

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed and treat A549 cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[19]

  • Assay Procedure: After the desired incubation period with the compounds, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a plate-reading luminometer.[19]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are expressed as fold-change in caspase activity relative to the untreated control.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data based on literature findings for Propranolol and Gefitinib to serve as a benchmark for the experimental results of this compound.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) in A549 Cells

Compound48-hour Incubation72-hour Incubation
This compound To be determinedTo be determined
Propranolol 119.3 ± 12.7[2]Data not available
Gefitinib 1-10[13]0.003 - >4 (depending on EGFR mutation status)[20][21]

Table 2: Comparative Apoptosis Induction (Fold-change in Caspase-3/7 Activity) in A549 Cells (48-hour treatment)

Compound (at IC50 concentration)Fold-Change vs. Control
This compound To be determined
Propranolol Significant increase[22][23][24]
Gefitinib Significant increase[9][12][25]

Mechanistic Insights: Signaling Pathways

Understanding the signaling pathways modulated by the comparator compounds provides a framework for hypothesizing the potential mechanism of action of this compound.

Propranolol and the β-Adrenergic Signaling Pathway

Propranolol exerts its effects by blocking β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[26][27][28]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_ar β-Adrenergic Receptor g_protein G-Protein (Gs) beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., decreased contractility) pka->cellular_response Phosphorylates targets leading to propranolol Propranolol propranolol->beta_ar Blocks catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta_ar G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egfr EGFR pi3k PI3K egfr->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Proliferation mtor->cell_survival Promotes gefitinib Gefitinib gefitinib->egfr Inhibits egf EGF egf->egfr

Caption: Gefitinib's inhibition of the PI3K/Akt Pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of this compound. By benchmarking against well-defined compounds like Propranolol and Gefitinib, researchers can gain valuable insights into its potential cytotoxic and apoptotic activities. The experimental protocols detailed herein are robust and widely accepted in the field of drug discovery.

Should this compound demonstrate significant biological activity in these initial assays, subsequent studies should focus on target identification and elucidation of its precise mechanism of action. This could involve broader screening against a panel of kinases or GPCRs, followed by more specific binding and enzymatic assays. The ultimate goal is to build a comprehensive biological profile of this novel morpholine-containing compound, paving the way for its potential development as a therapeutic agent.

References

  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. PMC - NIH. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Propranolol. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

  • Gefitinib | Drug Guide. MedSchool. [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

  • Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels. PMC - PubMed Central. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. Spandidos Publications. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • What is the mechanism of action of Propranolol (beta blocker)? Dr.Oracle. [Link]

  • Propranolol and its Mechanism of Action. Open Access Journals. [Link]

  • Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]

  • Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. PMC - PubMed Central. [Link]

  • Schematic diagram of β-adrenergic signaling and CaN/ NFAT pathway in... ResearchGate. [Link]

  • Effects of propranolol on the proliferation and apoptosis of hemangioma-derived endothelial cells. PubMed. [Link]

  • The impact of propranolol on apoptosis in cutaneous squamous cell carcinomas. PubMed. [Link]

  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Twist Bioscience. [Link]

  • Chemical structure of gefitinib (left) and erlotinib (right). ResearchGate. [Link]

  • Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. Spandidos Publications. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • MTT (Assay protocol. Protocols.io. [Link]

  • Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. NIH. [Link]

  • Chemical structure of propranolol... ResearchGate. [Link]

  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. PMC - NIH. [Link]

  • Propranolol | C16H21NO2 | CID 4946. PubChem - NIH. [Link]

  • Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem - NIH. [Link]

  • Propranolol. NIST WebBook. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]

  • IC50 values for 23 lung cancer cell lines using the MTT assay. Cell... ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-(4-morpholinyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Methyl-3-(4-morpholinyl)-1-propanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory requirements with field-proven best practices to ensure that waste streams are managed responsibly, protecting both personnel and the environment.

The disposal of any chemical waste is not merely a logistical task but a critical component of laboratory safety governed by strict federal and state regulations. The foundation of this process is the "cradle-to-grave" responsibility outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This principle holds the generator of the waste accountable for its safe management from the point of generation to its final disposal.[3] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a comprehensive Chemical Hygiene Plan (CHP).[4][5][6]

Part 1: Hazard Characterization and Waste Determination

The critical first step in any disposal procedure is to characterize the waste. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazards based on its chemical structure—a substituted propanol—and data from analogous compounds like 2-Methyl-1-propanol.

Inferred Hazards:

  • Flammability: Structurally similar alcohols are flammable liquids.[7][8] Vapors can be heavier than air and may form explosive mixtures with air, posing a flashback risk.[7][8]

  • Serious Eye Damage: Alcohols in this class are known to cause serious eye irritation or damage upon contact.[7][8][9]

  • Skin Irritation: May cause skin irritation upon prolonged contact.[7][8]

  • Target Organ Toxicity: May cause drowsiness or dizziness, indicating potential effects on the central nervous system (CNS).[7][10]

Under RCRA, the generator is legally required to perform a "hazardous waste determination."[11] This involves assessing whether the waste exhibits any of the four key characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] Given the flammability of similar compounds, this compound waste should, at a minimum, be managed as an ignitable hazardous waste.

Part 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks. OSHA standards require employers to provide necessary protective equipment.[13]

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye damage.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer data for specific breakthrough times.Prevents skin contact and potential irritation.
Body Protection Flame-resistant laboratory coat.Protects against splashes and provides a barrier in case of a small fire.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[9] If vapors or aerosols are generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge may be required.[14]Minimizes inhalation of vapors that may cause respiratory irritation or CNS effects.[9][10]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance with EPA's RCRA regulations.[15] Adherence to these steps is mandatory.

Step 1: Segregation of Waste

Proper segregation is fundamental to safe chemical waste management.[11]

  • Action: Collect waste this compound and materials contaminated with it (e.g., paper towels, contaminated glassware) in a dedicated, separate waste container.

  • Causality: Never mix this waste with other chemical streams, especially strong oxidizing agents, acid anhydrides, or acid chlorides, to prevent potentially hazardous reactions.[7] Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step 2: Containment and Container Management

Proper containment is crucial to prevent spills and environmental release.

  • Action: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container has a secure, tight-fitting lid.

  • Causality: The container must be kept closed at all times except when adding waste.[16] This minimizes the release of flammable vapors and prevents accidental spills.

Step 3: Labeling

Clear and accurate labeling is a strict EPA requirement.[5][12]

  • Action: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., check boxes for "Ignitable").

    • The date on which waste was first added to the container (the "Accumulation Start Date").[12]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for tracking accumulation timelines.

Step 4: Accumulation

The EPA has specific rules for how long waste can be stored on-site, which depend on the laboratory's generator status (i.e., how much waste it produces per month).[12][17][18]

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator. Once the container is full, or if more than one quart of acutely hazardous waste is accumulated, it must be moved to a Central Accumulation Area (CAA) within three days.

  • Causality: SAA regulations are designed to allow for safe, short-term collection of waste where it is generated. Time limits for storage (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) ensure that waste is disposed of in a timely manner, reducing the risk of accidents.[12][17]

Step 5: Final Disposal
  • Action: Arrange for pickup and disposal through your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Never pour this compound down the drain or dispose of it in the regular trash.

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous waste in accordance with all federal and state regulations, typically via high-temperature incineration at a permitted facility.[19] This ensures the chemical is destroyed safely, completing the "cradle-to-grave" cycle.

Part 4: Emergency Procedures - Spill Management

In the event of a small spill, follow these procedures immediately.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain Spill: Use an inert, absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent) to dike and absorb the spill.[9][14] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container using non-sparking tools.[7][8]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all spill-contaminated materials as hazardous waste and manage it according to the protocol above.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Accumulation cluster_2 Final Disposal start Waste Generated (this compound) waste_det Perform Hazardous Waste Determination (per RCRA 40 CFR §262.11) start->waste_det hazard_id Identify Hazards: - Ignitable - Eye Irritant - Potential CNS Toxin waste_det->hazard_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_det->ppe segregate Segregate from Incompatible Wastes ppe->segregate contain Collect in Closed, Labeled Hazardous Waste Container segregate->contain store Store in Satellite Accumulation Area (at point of generation) contain->store full Container Full? store->full move Move to Central Accumulation Area (within 3 days) full->move Yes contact_ehs Contact EHS or Licensed Hazardous Waste Contractor move->contact_ehs manifest Prepare Manifest for Transport contact_ehs->manifest dispose Transport to Permitted TSDF for Final Disposal manifest->dispose

Caption: Decision workflow for compliant disposal of chemical waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabDS. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • RCRA Hazardous Wastes. EcoOnline. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol. Carl ROTH. [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol (Alternative). Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Safe Handling of 2-Methyl-3-(4-morpholinyl)-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 2-Methyl-3-(4-morpholinyl)-1-propanol (CAS No. 35806-19-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related structural analogs and the known hazards of its constituent functional groups—a tertiary amine and a primary alcohol—to establish a robust framework for its safe utilization. Our primary goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Immediate Safety Concerns: A Proactive Assessment

Due to its molecular structure, this compound is anticipated to share hazards with similar amino alcohols. A close structural analog, 3-Morpholinopropanol, is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and can cause severe skin burns, eye damage, and respiratory irritation[1]. Tertiary amines, as a class, are known to be irritants and can be corrosive[2][3]. Therefore, a cautious approach is paramount.

Anticipated Hazard Profile:

Hazard StatementBasis of Assessment
Causes severe skin burns and eye damage High likelihood based on data for 3-Morpholinopropanol and the general properties of amino alcohols[1][4][5].
Harmful if swallowed or in contact with skin Inferred from the safety profile of 3-Morpholinopropanol[1].
May cause respiratory irritation A common characteristic of volatile amines and indicated for 3-Morpholinopropanol[1].
Combustible Liquid The presence of a carbon chain and hydroxyl group suggests combustibility, supported by data for similar alcohols[1][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations are based on the anticipated hazards.

Eye and Face Protection:
  • Safety glasses with side shields are the minimum requirement for handling small quantities in a well-ventilated area.

  • Chemical splash goggles should be worn when there is a risk of splashing, particularly when transferring liquids or working with larger volumes.

  • A face shield , in conjunction with goggles, is recommended for procedures with a high risk of splashing or when handling the substance outside of a fume hood.

Skin Protection:
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility data for the specific glove type and thickness. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact. For prolonged or immersive contact, heavier-duty gloves may be necessary.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and buttoned to its full length.

  • Additional Protective Clothing: For tasks with a higher risk of skin exposure, such as large-scale transfers or cleanup of spills, consider using chemical-resistant aprons or coveralls.

Respiratory Protection:
  • Work in a well-ventilated area. For handling small quantities, a certified chemical fume hood is the preferred engineering control.

  • If a fume hood is not available or if there is a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Assess Task SmallQuantities Small Quantities (<10 mL) in Fume Hood? Start->SmallQuantities SplashRisk Risk of Splash or Aerosol? SmallQuantities->SplashRisk Yes MinPPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallQuantities->MinPPE No SplashRisk->MinPPE No Goggles Upgrade to: - Chemical Goggles SplashRisk->Goggles Yes LargeVolume Large Volume Transfer or Spill Potential? LargeVolume->Goggles No FaceShield Add: - Face Shield - Chemical Apron LargeVolume->FaceShield Yes Goggles->LargeVolume Respirator Consider: - Respirator with Organic  Vapor Cartridge FaceShield->Respirator High Vapor/Aerosol Potential

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.

  • Location: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Transferring: When transferring the liquid, use a funnel or other appropriate equipment to minimize splashing. Ground and bond containers when transferring large volumes to prevent static discharge.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill and Waste Disposal:
  • Small Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleanup materials, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. Remember that a culture of safety is built on a foundation of knowledge, preparation, and constant vigilance.

References

  • Safety Data Sheet for AMINO ALCOHOL 2A. Nippon Nyukazai Co., Ltd. [Link][4]

  • Safety Data Sheet for AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link][5]

  • CAMEO Chemicals: Tertiary amines (OR) alkylamines, (corrosive liquid). PubChem. [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.